Udp galactosamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17479-06-0 |
|---|---|
Molecular Formula |
C15H25N3O16P2 |
Molecular Weight |
565.32 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9+,10-,11-,12-,13-,14-/m1/s1 |
InChI Key |
CYKLRRKFBPBYEI-KBQKSTHMSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)N)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Synonyms |
UDP galactosamine uridine 5'-diphosphogalactosamine uridine diphosphate galactosamine |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of UDP-Galactosamine in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) diphosphate (B83284) (UDP)-galactosamine and its acetylated form, UDP-N-acetylgalactosamine (UDP-GalNAc), are central nucleotide sugars in cellular metabolism. While UDP-GalNAc is the direct donor for the initiation of mucin-type O-glycosylation, a critical post-translational modification, the metabolic pathways that produce and utilize these molecules are intricate and vital for cellular function.[1] This technical guide provides an in-depth exploration of the biosynthesis of UDP-galactosamine and UDP-GalNAc, their roles in protein and lipid glycosylation, and their implications in disease, particularly cancer. Detailed experimental protocols for the quantification of these nucleotide sugars and the characterization of related enzyme kinetics are provided, alongside signaling pathway and workflow visualizations to facilitate a deeper understanding of these crucial metabolic intermediates.
Introduction: Distinguishing UDP-Galactosamine and UDP-N-acetylgalactosamine
In the landscape of cellular metabolism, it is crucial to distinguish between UDP-galactosamine (UDP-GalN) and its more commonly studied derivative, UDP-N-acetylgalactosamine (UDP-GalNAc). UDP-GalNAc is a nucleotide sugar composed of uridine diphosphate (UDP) and N-acetylgalactosamine (GalNAc).[1] It serves as the activated donor of GalNAc for transfer onto serine and threonine residues of proteins, a process that initiates mucin-type O-glycosylation.[2][3] This modification is fundamental to the structure and function of a vast number of proteins involved in cell signaling, immune defense, and lubrication.[1]
UDP-galactosamine, on the other hand, is the non-acetylated precursor. While less abundant, its metabolism is tightly linked to that of UDP-GalNAc. The primary route for UDP-GalNAc synthesis involves the acetylation of galactosamine-1-phosphate prior to its conversion to the UDP-sugar. However, pathways involving the direct synthesis and subsequent acetylation of UDP-galactosamine have also been described.[4][5] Understanding the interplay and regulation of both molecules is essential for a comprehensive view of cellular glycosylation.
Biosynthesis of UDP-Galactosamine and UDP-N-acetylgalactosamine
The cellular pool of UDP-GalNAc is maintained through a de novo synthesis pathway and a salvage pathway.
De Novo Synthesis: The primary de novo pathway for UDP-GalNAc synthesis begins with glucose and proceeds through the hexosamine biosynthetic pathway (HBP) to generate UDP-N-acetylglucosamine (UDP-GlcNAc). The final step in this pathway is the epimerization of UDP-GlcNAc to UDP-GalNAc, catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE).[6][7]
Salvage Pathway: The salvage pathway utilizes free N-acetylgalactosamine or galactosamine. Galactosamine is first phosphorylated to galactosamine-1-phosphate by galactokinase (GALK). This is then converted to UDP-galactosamine. Alternatively, N-acetylgalactosamine can be phosphorylated to N-acetylgalactosamine-1-phosphate by N-acetylgalactosamine kinase (GALK2). This intermediate is then converted to UDP-GalNAc by UDP-N-acetylgalactosamine pyrophosphorylase (also known as UDP-glucose/galactose pyrophosphorylase or UGP2).[8]
The interconversion between UDP-GlcNAc and UDP-GalNAc by GALE is a critical regulatory point, balancing the pools of these two essential nucleotide sugars for glycoprotein (B1211001) and glycolipid biosynthesis.[6][7]
References
- 1. Uridine diphosphate N-acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of UDP-N-[1-14C]acetyl D-glucosamine and UDP-N-[1-14C]acetyl-D-galactosamine from [1-14C]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of UDP-N-Acetylgalactosamine in Glycoprotein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) is a critical activated sugar nucleotide that serves as the donor substrate for the initiation and elaboration of a vast array of glycans on proteins. Its precise biosynthesis, transport, and utilization by a large family of glycosyltransferases are fundamental to the correct folding, stability, and function of numerous glycoproteins. This technical guide provides an in-depth exploration of the role of UDP-GalNAc in both O-linked and N-linked glycoprotein (B1211001) synthesis. It details the biosynthetic pathways, the enzymatic machinery involved, and the implications of its dysregulation in significant human diseases, including cancer and cardiovascular conditions. Furthermore, this guide furnishes detailed experimental protocols for the study of UDP-GalNAc-centric glycosylation and presents quantitative data in a structured format to aid in research and development.
Introduction
Protein glycosylation is one of the most complex and prevalent post-translational modifications, profoundly impacting protein function, localization, and stability.[1] At the heart of many glycosylation pathways is the nucleotide sugar, Uridine Diphosphate N-acetylgalactosamine (UDP-GalNAc). This molecule is the essential donor of N-acetylgalactosamine (GalNAc) for the synthesis of glycoproteins. Most notably, it initiates the biosynthesis of mucin-type O-linked glycans, a process governed by a large family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).[2][3][4] Alterations in the metabolism and utilization of UDP-GalNAc are increasingly recognized as hallmarks of various pathologies, making the enzymes and pathways involved attractive targets for therapeutic intervention.[5][6] This document serves as a comprehensive resource on the core functions of UDP-GalNAc in glycoprotein synthesis.
Biosynthesis of UDP-GalNAc
The cellular pool of UDP-GalNAc is tightly regulated and primarily supplied by the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthetic pathway (HBP).
The key enzyme in this conversion is UDP-galactose 4'-epimerase (GALE) . In most eukaryotes, GALE is a bifunctional enzyme that catalyzes the reversible interconversion of both UDP-glucose to UDP-galactose and, crucially, UDP-GlcNAc to UDP-GalNAc.[7][8][9] This places GALE at a critical metabolic nexus, balancing the pools of four essential nucleotide sugars required for the synthesis of thousands of glycoconjugates.[7] A secondary, or salvage, pathway also exists that can generate UDP-GalNAc from free GalNAc through the sequential action of a kinase (such as GalNAc kinase GK2) and a pyrophosphorylase (like UDP-GalNAc pyrophosphorylase AGX1).[10]
Caption: Biosynthetic pathways for UDP-GalNAc.
Role in Mucin-Type O-Linked Glycosylation
The most prominent role of UDP-GalNAc is to initiate mucin-type O-glycosylation. This process begins in the Golgi apparatus and is catalyzed by a large family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) , also known as GALNTs.[1][2][11]
These enzymes transfer a single GalNAc residue from UDP-GalNAc to the hydroxyl group of serine (Ser) or threonine (Thr) residues on a polypeptide chain.[4] This initial GalNAc-α1-O-Ser/Thr structure is known as the Tn antigen.[6][12] The human genome encodes for about 20 different ppGalNAc-T isoforms, each with distinct expression patterns and substrate specificities.[3][6] This diversity allows for the precise and hierarchical glycosylation of proteins. Some isoforms act as "initiating" enzymes on naked polypeptides, while others prefer to add GalNAc to already glycosylated peptides, a mechanism that contributes to the formation of dense O-glycan clusters characteristic of mucins.[2][4] This initial step is rate-limiting and determines the sites of O-glycan attachment, dictating the subsequent elaboration of complex glycan structures.[1][13]
Caption: Initiation of mucin-type O-linked glycosylation.
Role in N-Linked Glycosylation
While UDP-GlcNAc is the foundational sugar for the biosynthesis of the core N-glycan precursor, UDP-GalNAc plays a crucial role in the later diversification and terminal modification of N-glycan structures within the Golgi apparatus. After the initial N-glycan core is processed, various glycosyltransferases can add GalNAc residues to the non-reducing ends of the glycan chains. These terminal GalNAc moieties are important components of various glycan epitopes, including the Sda antigen and blood group A antigen.[14] The presence of terminal GalNAc on N-glycans can mediate specific biological recognition events and modulate the function of the glycoprotein.
Golgi Transport of UDP-GalNAc
UDP-GalNAc is synthesized in the cytosol and must be actively transported into the lumen of the Golgi apparatus, where the ppGalNAc-Ts and other relevant glycosyltransferases reside.[15][16] This transport is mediated by specific nucleotide sugar transporters (NSTs), which are multipass transmembrane proteins.[15][17] These transporters function as antiporters, typically exchanging a nucleoside monophosphate (e.g., UMP) out of the Golgi for a nucleotide sugar imported from the cytosol. The efficiency of this transport is critical for maintaining an adequate supply of donor substrate for glycosylation. Some evidence suggests that NSTs can form homo- and heterodimeric complexes, for instance, the UDP-GlcNAc transporter and UDP-galactose transporter can form complexes, potentially coupling their roles in glycosylation.[18][19]
Role in Human Disease
The correct synthesis and utilization of UDP-GalNAc are paramount for cellular health. Dysregulation of UDP-GalNAc-dependent glycosylation is a common feature in several major diseases.
-
Cancer: Aberrant O-glycosylation is a hallmark of many cancers.[6] Often, this manifests as the expression of truncated O-glycans, such as the Tn antigen (a single GalNAc residue) and its sialylated form, sialyl-Tn.[20] These structures are normally rare in adult tissues but become abundant on the surface of cancer cells, where they are implicated in metastasis, immune evasion, and altered cell adhesion.[5][20] Specific ppGalNAc-T isoforms, such as pp-GalNAc-T6, are frequently upregulated in cancers like breast carcinoma and are considered potential biomarkers and therapeutic targets.[5][20]
-
Cardiovascular Disease: Recent evidence has highlighted the role of specific ppGalNAc-Ts in cardiovascular diseases (CVDs).[1][11][21] For example, GalNAc-T2 is responsible for the O-glycosylation of apolipoprotein-CIII (apo-CIII), a key regulator of triglyceride metabolism.[1] Alterations in apo-CIII glycosylation due to variations in the GALNT2 gene can affect lipid profiles and increase the risk of CVDs.[1]
-
Congenital Disorders of Glycosylation (CDGs): Mutations in the GALE gene can cause Type III galactosemia, a CDG characterized by an inability to efficiently interconvert UDP-galactose and UDP-glucose, as well as UDP-GalNAc and UDP-GlcNAc.[7][8] This leads to an imbalance in the four essential nucleotide sugars, resulting in widespread defects in both N- and O-linked glycosylation and causing a range of clinical manifestations.[7][22]
Experimental Protocols & Workflows
Studying the role of UDP-GalNAc requires a suite of biochemical and analytical techniques. Below are detailed protocols for key experiments.
Polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T) Activity Assay
This protocol describes a method to measure the enzymatic activity of a ppGalNAc-T isoform using a synthetic peptide acceptor and analysis by High-Performance Liquid Chromatography (HPLC).[12]
Workflow Diagram:
Caption: Workflow for a ppGalNAc-T activity assay.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
MnCl₂ (e.g., 10 mM, as a cofactor for the enzyme)
-
UDP-GalNAc (donor substrate, e.g., 500 µM)
-
Synthetic peptide acceptor (e.g., a MUC5AC-derived peptide, 100 µM)[3]
-
Recombinant ppGalNAc-T enzyme (purified, concentration to be optimized)
-
Nuclease-free water to final volume.
-
-
Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as 150 mM EDTA, which chelates the Mn²⁺ cofactor.[16]
-
HPLC Analysis:
-
Inject the quenched reaction mixture onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis: The glycosylated peptide product will have a different retention time than the unreacted peptide substrate. Calculate the percentage of conversion by integrating the areas of the respective peaks.[16]
Mass Spectrometry-Based Glycoprotein Analysis
Mass spectrometry (MS) is a powerful tool for identifying glycan structures and their attachment sites.[23][24][25]
Workflow Diagram:
Caption: General workflow for glycoproteomic analysis by MS.
Methodology:
-
Sample Preparation & Enrichment: Due to the low abundance and heterogeneity of glycoproteins, an enrichment step is often necessary.[23][24]
-
Lectin Affinity Chromatography: Use immobilized lectins that bind specific glycan structures to capture glycoproteins.
-
Hydrazide Chemistry: Oxidize glycans to create aldehydes, which can then be covalently captured on a solid support functionalized with hydrazide groups.
-
-
Proteolytic Digestion: Digest the enriched glycoproteins into smaller peptides using a protease like trypsin. This creates a mixture of non-glycosylated peptides and glycopeptides.
-
LC-MS/MS Analysis:
-
Separate the peptide mixture using liquid chromatography (LC).
-
Analyze the eluting peptides using a tandem mass spectrometer (MS/MS).[23]
-
Fragmentation methods like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are used. ETD is particularly useful for preserving the labile glycan structure while fragmenting the peptide backbone, allowing for precise localization of the glycosylation site.[26][27]
-
-
Data Analysis: Use specialized bioinformatic software to search the acquired MS/MS spectra against protein sequence databases to identify the peptide sequence, the attached glycan composition, and the specific serine or threonine residue that is glycosylated.[25]
Lectin Blotting
Lectin blotting is analogous to Western blotting but uses lectins instead of antibodies to detect specific carbohydrate structures on glycoproteins.[28][29]
Methodology:
-
SDS-PAGE and Transfer:
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 3% BSA or a commercial carbohydrate-free blocking buffer) for 1 hour at room temperature.[30][31]
-
Lectin Incubation:
-
Incubate the membrane with a biotinylated lectin specific for GalNAc (e.g., from Vicia villosa or Helix pomatia) diluted in blocking buffer (e.g., 1-10 µg/mL) for 1-2 hours at room temperature.[28][32]
-
Wash the membrane thoroughly with a wash buffer (e.g., TBS with 0.05% Tween-20) to remove unbound lectin.[28]
-
-
Detection:
-
Incubate the membrane with streptavidin conjugated to an enzyme like Horseradish Peroxidase (HRP) for 1 hour.[28]
-
Wash the membrane again to remove unbound streptavidin-HRP.
-
-
Signal Development: Add a chemiluminescent HRP substrate and detect the signal using an imaging system. The resulting bands indicate the presence of glycoproteins bearing the specific glycan recognized by the lectin.[28]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the enzymes involved in UDP-GalNAc metabolism and utilization. (Note: Specific values can vary significantly based on experimental conditions, organism, and enzyme isoform.)
| Enzyme Family | Specific Enzyme Example | Substrate(s) | Km (µM) | Vmax (relative) | Organism/Source |
| Epimerase | Human GALE | UDP-GlcNAc | ~50 - 200 | - | Human |
| Human GALE | UDP-GalNAc | ~50 - 200 | - | Human | |
| Pyrophosphorylase | Human AGX1 | GalNAc-1-P, UTP | ~60 (GalNAc-1-P) | - | Human[10] |
| Kinase | Human GK2 | GalNAc, ATP | ~70 (GalNAc) | - | Human[10] |
| ppGalNAc-Ts | Human GalNAc-T2 | UDP-GalNAc | ~5 - 50 | Varies with acceptor | Human[16] |
| Human GalNAc-T2 | Peptide Acceptor | ~10 - 500 | Varies with acceptor | Human[16] | |
| Human GalNAc-T16 | UDP-GalNAc | ~15 | - | Human[3] |
Conclusion
UDP-N-acetylgalactosamine stands as a cornerstone of glycoprotein synthesis, indispensable for initiating O-linked glycosylation and diversifying N-linked glycan structures. The intricate network of enzymes responsible for its synthesis, transport, and transfer to proteins highlights a highly regulated cellular process. The growing understanding of how this network is perturbed in cancer, cardiovascular disease, and congenital disorders opens new avenues for diagnostics and targeted drug development. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the complexities of UDP-GalNAc's role in health and disease, ultimately paving the way for novel therapeutic strategies targeting the glycoproteome.
References
- 1. Emerging Roles of UDP-GalNAc Polypeptide N-Acetylgalactosaminyltransferases in Cardiovascular Disease [aginganddisease.org]
- 2. academic.oup.com [academic.oup.com]
- 3. UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases: Completion of the family tree - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All in the family: the UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase- 6 (pp-GalNAc-T6): Role in Cancer and Prospects as a Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylgalactosaminyltransferases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.brighton.ac.uk [research.brighton.ac.uk]
- 9. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]
- 10. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Roles of UDP-GalNAc Polypeptide N-Acetylgalactosaminyltransferases in Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [PDF] A family of UDP-GalNAc: polypeptide N-acetylgalactosaminyl-transferases control the initiation of mucin-type O-linked glycosylation. | Semantic Scholar [semanticscholar.org]
- 14. Novel UDP-GalNAc Derivative Structures Provide Insight into the Donor Specificity of Human Blood Group Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mammalian Golgi apparatus UDP-N-acetylglucosamine transporter: Molecular cloning by phenotypic correction of a yeast mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineering Orthogonal Polypeptide GalNAc-Transferase and UDP-Sugar Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. UDP-N-acetylglucosamine transporter and UDP-galactose transporter form heterologous complexes in the Golgi membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. mdpi.com [mdpi.com]
- 28. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 31. vectorlabs.com [vectorlabs.com]
- 32. maokangbio.com [maokangbio.com]
An In-depth Technical Guide to the UDP-Galactosamine Biosynthesis Pathway in Mammals
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) is a critical nucleotide sugar in mammalian cells, serving as the essential donor substrate for the initiation of mucin-type O-glycosylation. This post-translational modification is integral to the structure and function of a vast number of proteins involved in cell signaling, adhesion, and immunity. The biosynthesis of UDP-GalNAc is intricately linked with central cellular metabolism, primarily through the hexosamine biosynthetic pathway (HBP). Dysregulation of this pathway is implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders, making its components attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of the UDP-GalNAc biosynthesis pathway in mammals, detailing the core enzymatic reactions, regulatory mechanisms, quantitative data, and key experimental methodologies for its study.
The Core UDP-GalNAc Biosynthesis Pathway
The synthesis of UDP-GalNAc in mammals is not a de novo pathway but rather an epimerization of a related nucleotide sugar, UDP-N-acetylglucosamine (UDP-GlcNAc). The overall pathway can be considered in two main stages: the synthesis of UDP-GlcNAc via the hexosamine biosynthetic pathway (HBP), and the subsequent epimerization to UDP-GalNAc.
Stage 1: The Hexosamine Biosynthetic Pathway (HBP) - Synthesis of UDP-GlcNAc
The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[1] Approximately 2-5% of glucose entering a cell is shunted into this pathway.[2] The key enzymatic steps are as follows:
-
Fructose-6-phosphate (B1210287) to Glucosamine-6-phosphate: The pathway initiates with the conversion of the glycolytic intermediate fructose-6-phosphate to glucosamine-6-phosphate. This is the rate-limiting step and is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT) .[3] This enzyme utilizes glutamine as the amino group donor.
-
Glucosamine-6-phosphate to N-acetyl-glucosamine-6-phosphate: The glucosamine-6-phosphate is then acetylated to N-acetyl-glucosamine-6-phosphate by glucosamine-6-phosphate N-acetyltransferase (GNA1) , using acetyl-CoA as the acetyl donor.
-
N-acetyl-glucosamine-6-phosphate to N-acetyl-glucosamine-1-phosphate: The phosphate (B84403) group is then transferred from the 6th to the 1st carbon of the glucosamine (B1671600) moiety by phosphoacetylglucosamine mutase (AGM1) .
-
N-acetyl-glucosamine-1-phosphate to UDP-N-acetylglucosamine: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1, also known as AGX1) catalyzes the reaction of N-acetyl-glucosamine-1-phosphate with UTP to form UDP-GlcNAc and pyrophosphate.[4]
Stage 2: Epimerization of UDP-GlcNAc to UDP-GalNAc
The final and crucial step in the biosynthesis of UDP-GalNAc is the epimerization of UDP-GlcNAc at the C4 position. This reversible reaction is catalyzed by a single enzyme:
-
UDP-galactose 4'-epimerase (GALE) : This enzyme is a member of the Leloir pathway of galactose metabolism and possesses dual substrate specificity in mammals.[5] It interconverts not only UDP-glucose and UDP-galactose but also UDP-GlcNAc and UDP-GalNAc.[5] This bifunctionality is critical for providing the necessary precursors for the synthesis of a wide array of glycoproteins and glycolipids.[6]
Caption: The mammalian UDP-GalNAc biosynthesis pathway.
Regulation of the UDP-GalNAc Biosynthesis Pathway
The cellular levels of UDP-GalNAc are tightly regulated to meet the demands of glycosylation while preventing the potentially toxic effects of excess hexosamine pathway flux. Regulation occurs at multiple levels, primarily within the HBP.
Regulation of GFAT
As the rate-limiting enzyme of the HBP, GFAT is a major point of regulation.
-
Feedback Inhibition: GFAT is subject to feedback inhibition by the downstream product UDP-GlcNAc.[7] This provides a mechanism to maintain homeostasis of the UDP-GlcNAc pool. Glucosamine-6-phosphate also acts as a potent competitive inhibitor for the fructose-6-phosphate binding site of GFAT1.[8]
-
Phosphorylation: GFAT activity can be modulated by phosphorylation. For instance, cAMP-dependent protein kinase A (PKA) can phosphorylate and activate GFAT, suggesting a link between hormonal signaling and HBP flux.[9]
-
Transcriptional Regulation: The expression of GFAT genes (GFPT1 and GFPT2) can be regulated by various transcription factors, although this is less well-characterized in the context of UDP-GalNAc synthesis specifically.
Regulation of GALE
While GFAT is the primary regulator of the overall HBP flux, the activity of GALE determines the ratio of UDP-GlcNAc to UDP-GalNAc.
-
Substrate Availability: The reversible nature of the GALE-catalyzed reaction means that the relative concentrations of UDP-GlcNAc and UDP-GalNAc will influence the direction of the net flux.
-
Transcriptional Control: Hepatic GALE expression has been shown to be regulated by the endoplasmic reticulum (ER) stress effector X-box binding protein 1 (Xbp1s).[10] This suggests a link between cellular stress responses and the availability of UDP-sugars. Overexpression of GALE in the liver can impair glucose tolerance, indicating its role in systemic metabolic regulation.[10] There is also evidence for multi-level regulation of the gal operon, which includes the GALE gene, by factors such as GalR and CRP, although this is primarily characterized in bacteria.[11]
Caption: Key regulatory mechanisms of the UDP-GalNAc biosynthesis pathway.
Quantitative Data
Enzyme Kinetics
The following table summarizes the kinetic parameters for key enzymes in the UDP-GalNAc biosynthesis pathway in mammals.
| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Reference |
| GFAT1 | Human (recombinant) | Fructose-6-Phosphate | 7 | - | - | [8] |
| Human (recombinant) | Glutamine | 330 | - | - | [8] | |
| GFAT1Alt | Human (recombinant) | Fructose-6-Phosphate | ~14 | - | - | [7] |
| GFAT2 | Human (recombinant) | Fructose-6-Phosphate | 100 | - | - | [12] |
| Human (recombinant) | Glutamine | 1700 | - | - | [12] | |
| UAP1/AGX1 | Human (recombinant) | GlcNAc-1-P | - | - | - | [13] |
| Human (recombinant) | GalNAc-1-P | - | - | - | [13] | |
| GALE | Human (recombinant) | UDP-galactose | - | - | - | [14] |
Intracellular Concentrations of UDP-sugars
The intracellular concentrations of UDP-GlcNAc and UDP-GalNAc can vary depending on the cell type and metabolic state.
| Cell Line/Tissue | UDP-GlcNAc (pmol/10⁶ cells) | UDP-GalNAc (pmol/10⁶ cells) | Reference |
| 293T | ~100 | Not Reported | [15] |
| NIH/3T3 | ~60 | Not Reported | [15] |
| HCT116 | ~150 | Not Reported | [15] |
| AML12 | ~250 | Not Reported | [15] |
| Hepa1-6 | ~300 | Not Reported | [15] |
| HeLa | ~520 | Not Reported | [15] |
| Mouse Primary Fibroblasts | ~120 | Not Reported | [15] |
Note: The quantification of UDP-GalNAc is often challenging due to its similar chemical properties to UDP-GlcNAc, leading to less available data on its specific intracellular concentrations.
Experimental Protocols
GALE Enzyme Activity Assay
This protocol describes a coupled spectrophotometric assay to measure GALE activity in cell or tissue lysates. The production of UDP-glucose from UDP-galactose is coupled to the NAD⁺-dependent oxidation of UDP-glucose by UDP-glucose dehydrogenase, and the resulting increase in NADH is measured at 340 nm.
Principle: UDP-galactose --(GALE)--> UDP-glucose UDP-glucose + 2 NAD⁺ + H₂O --(UDP-glucose dehydrogenase)--> UDP-glucuronate + 2 NADH + 2 H⁺
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 100 mM Glycine, pH 8.7
-
UDP-galactose solution (e.g., 10 mM stock)
-
NAD⁺ solution (e.g., 50 mM stock)
-
UDP-glucose dehydrogenase (commercial source)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer without harsh detergents, supplemented with protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD⁺ solution to a final concentration of 2 mM.
-
UDP-glucose dehydrogenase (follow manufacturer's recommendations for units/reaction).
-
Cell lysate (e.g., 10-50 µg of total protein).
-
Bring the total volume to just under the final reaction volume with Assay Buffer.
-
-
Include a negative control with no cell lysate and a blank with no UDP-galactose.
-
-
Initiate Reaction:
-
Start the reaction by adding UDP-galactose solution to a final concentration of 1 mM.
-
Immediately place the plate in the spectrophotometer.
-
-
Measurement:
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADH production (ΔA340/min) from the linear portion of the reaction curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production (µmol/min).
-
Normalize the activity to the amount of protein in the lysate (e.g., µmol/min/mg protein).
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. A novel variant of glutamine: fructose-6-phosphate amidotransferase-1 (GFAT1) mRNA is selectively expressed in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of glutamine:fructose-6-phosphate amidotransferase by cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic GALE Regulates Whole-Body Glucose Homeostasis by Modulating Tff3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Transcription Initiation at gal Promoters and their Multi-Level Regulation by GalR, CRP and DNA Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structures of two human pyrophosphorylase isoforms in complexes with UDPGlc(Gal)NAc: role of the alternatively spliced insert in the enzyme oligomeric assembly and active site architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of dynamics of wildtype and V94M human UDP-galactose 4-epimerase-A computational perspective on severe epimerase-deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UDP-galactosamine: Discovery, Significance, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) diphosphate (B83284) galactosamine (UDP-galactosamine) is a crucial nucleotide sugar that, while less abundant than its acetylated counterpart, UDP-N-acetylgalactosamine (UDP-GalNAc), plays a significant role in cellular metabolism and pathophysiology. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological significance of UDP-galactosamine. It details the enzymatic pathways involved in its formation, its role as a precursor in glycosylation, and its implication in disease states, notably in galactosamine-induced hepatotoxicity. Furthermore, this document outlines key experimental methodologies for the synthesis and quantification of UDP-galactosamine and explores its emerging potential as a target in drug development.
Discovery and Historical Context
The elucidation of the roles of nucleotide sugars was a pivotal advancement in understanding carbohydrate metabolism, largely pioneered by the work of Luis Federico Leloir, who discovered the Leloir pathway for galactose metabolism in 1948.[1] While much of the initial focus was on UDP-glucose and UDP-galactose, the existence and synthesis of other UDP-sugars, including amino sugars, were subsequently investigated.
A key publication by F. Maley in 1970 detailed the synthesis of both UDP-galactosamine and UDP-N-acetylgalactosamine, providing a foundational method for producing these molecules for further study.[2] This work was crucial in enabling researchers to probe the specific functions of the non-acetylated form. Earlier work had established the enzymatic preparation of UDP-N-[1-14C]acetylgalactosamine from UDP-galactosamine, indicating that the non-acetylated form was recognized as a precursor.[3]
Biosynthesis and Metabolic Pathways
UDP-galactosamine is primarily synthesized through the Leloir pathway, a metabolic route for the catabolism of D-galactose.[4] When galactosamine is present, it can enter this pathway and be converted to UDP-galactosamine.
The key enzymatic steps are:
-
Phosphorylation: Galactosamine is first phosphorylated by galactokinase (GALK) to produce galactosamine-1-phosphate.
-
Uridylylation: Galactose-1-phosphate uridylyltransferase (GALT) then catalyzes the transfer of a UMP moiety from UDP-glucose to galactosamine-1-phosphate, yielding UDP-galactosamine and glucose-1-phosphate.[5]
An alternative pathway for the synthesis of UDP-sugars involves UDP-sugar pyrophosphorylase (USP), which can catalyze the reaction between UTP and a sugar-1-phosphate to form a UDP-sugar.[6][7] While this enzyme has broad substrate specificity, its primary role in UDP-galactosamine synthesis in mammals is less defined than the GALT-mediated reaction.
The metabolic fate of UDP-galactosamine is closely linked to that of UDP-N-acetylgalactosamine. UDP-galactose 4'-epimerase (GALE) can interconvert UDP-N-acetylgalactosamine and UDP-N-acetylglucosamine.[8]
dot
Caption: Biosynthesis of UDP-galactosamine.
Biological Significance
Precursor in Glycosylation
UDP-galactosamine serves as a donor substrate for some glycosyltransferases, although many galactosyltransferases show a preference for the acetylated form, UDP-GalNAc.[1] However, studies have shown a general tolerance of galactosyltransferases toward UDP-galactosamine, expanding their synthetic capabilities.[1] This suggests that UDP-galactosamine can be utilized in the synthesis of glycans and glycoconjugates, which are essential for a wide range of biological processes, including cell signaling, immune defense, and cell adhesion.[9] The initial step in mucin-type O-glycosylation is the transfer of GalNAc from UDP-GalNAc to serine or threonine residues, a reaction catalyzed by polypeptide N-acetylgalactosaminyltransferases (ppGaNTases).[10]
Role in Hepatotoxicity
A significant aspect of UDP-galactosamine's biological relevance is its role in galactosamine-induced hepatotoxicity. Administration of D-galactosamine to animals is a widely used model to induce liver injury that mimics viral hepatitis.[5] The mechanism of toxicity involves the "trapping" of uridine triphosphate (UTP). The metabolism of galactosamine to UDP-galactosamine consumes UTP. The accumulation of UDP-galactosamine and the subsequent depletion of the UTP pool disrupt essential cellular processes, including RNA and protein synthesis, leading to hepatocyte death.[5][11][12]
dot
Caption: Galactosamine-induced hepatotoxicity.
Experimental Methodologies
Enzymatic Synthesis of UDP-galactosamine
A common method for the enzymatic synthesis of UDP-galactosamine involves the use of galactokinase and galactose-1-phosphate uridylyltransferase.[3]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing galactosamine, ATP, UDP-glucose, and the enzymes galactokinase and galactose-1-phosphate uridylyltransferase in a suitable buffer (e.g., Tris-HCl) with MgCl₂ as a cofactor.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient period to allow for the conversion of galactosamine to UDP-galactosamine.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: The resulting UDP-galactosamine can be purified from the reaction mixture using ion-exchange chromatography.
Quantification by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of UDP-sugars, including UDP-galactosamine.[13][14][15][16]
General Protocol:
-
Sample Preparation: Extract UDP-sugars from cells or tissues using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Chromatographic Separation: Separate the UDP-sugars using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase ion-pair chromatography.
-
Mass Spectrometric Detection: Detect and quantify the UDP-sugars using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for UDP-galactosamine are used for its selective detection.
-
Quantification: Use a stable isotope-labeled internal standard of a related UDP-sugar for accurate quantification.
Relevance in Drug Development
The metabolic pathways involving UDP-galactosamine present potential targets for therapeutic intervention.
-
Anticancer Therapies: The Leloir pathway is upregulated in certain cancers, such as glioblastoma, to utilize galactose for tumor growth.[17] Targeting enzymes in this pathway, such as GALT, could be a strategy to inhibit cancer cell proliferation. The development of galactose-based antimetabolites that are processed into toxic UDP-sugar analogs is an active area of research.[17]
-
Antiviral and Antibacterial Agents: Glycosylation is essential for the life cycle of many viruses and bacteria. Inhibitors of glycosyltransferases that utilize UDP-sugar donors, including those that can use UDP-galactosamine, could serve as novel antimicrobial agents.
-
Development of Glycosylation Inhibitors: Analogs of UDP-galactosamine can be synthesized to act as inhibitors of galactosyltransferases.[18][19] These inhibitors are valuable tools for studying the roles of specific glycosylation events and may have therapeutic potential in diseases where aberrant glycosylation is a contributing factor.
Quantitative Data
Quantitative data on the cellular concentrations of UDP-galactosamine are scarce compared to its acetylated form. However, methods for the simultaneous quantification of various UDP-sugars have been developed, providing a framework for obtaining this data.
| UDP-Sugar | Cell/Tissue Type | Concentration Range | Method of Quantification | Reference |
| UDP-galactose | Human Erythrocytes | 9.8 ± 2.2 µmol · g⁻¹ hemoglobin · h⁻¹ (GALE activity) | LC-MS/MS | [14] |
| UDP-galactose | Human Lymphoblasts | 433 to 993 µmol · g⁻¹ protein · h⁻¹ (GALE activity) | LC-MS/MS | [14] |
| UDP-glucose | Maize | Varies by cultivar | HILIC-MS/MS | [16] |
| UDP-galactose | Maize | Varies by cultivar | HILIC-MS/MS | [16] |
Note: The table provides examples of quantitative data for related UDP-sugars, as direct measurements for UDP-galactosamine are not widely reported. The activity of GALE provides an indirect measure of the flux through the UDP-galactose/UDP-glucose pool.
Conclusion
UDP-galactosamine, though often overshadowed by UDP-GalNAc, is a nucleotide sugar of significant biological importance. Its discovery and the elucidation of its metabolic pathways have been crucial for understanding galactose metabolism and the mechanisms of certain liver diseases. As a precursor in glycosylation and a key player in the pathogenesis of galactosamine-induced hepatotoxicity, it presents a compelling area for further research. The development of advanced analytical techniques will enable more precise quantification of its cellular levels and a deeper understanding of its specific roles. Furthermore, the pathways involved in its synthesis and utilization offer promising targets for the development of novel therapeutics for a range of diseases, including cancer and infectious diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to explore the multifaceted nature of UDP-galactosamine.
References
- 1. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of UDP-galactosamine and UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of UDP-N-[1-14C]acetyl D-glucosamine and UDP-N-[1-14C]acetyl-D-galactosamine from [1-14C]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leloir pathway - Wikipedia [en.wikipedia.org]
- 5. Galactosamine - Wikipedia [en.wikipedia.org]
- 6. Overexpression of UDP‐sugar pyrophosphorylase leads to higher sensitivity towards galactose, providing new insights into the mechanisms of galactose toxicity in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP-galactose pyrophosphorylase in mice with galactose-1-phosphate uridyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uridine diphosphate N-acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Cas 7535-00-4,D-GALACTOSAMINE | lookchem [lookchem.com]
- 12. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Liquid chromatography-tandem mass spectrometry enzyme assay for UDP-galactose 4'-epimerase: use of fragment intensity ratio in differentiation of structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The first C-glycosidic analogue of a novel galactosyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Syntheses of unnatural N-substituted UDP-galactosamines as alternative substrates for N-acetylgalactosaminyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of UDP-Galactosamine in O-Glycan Biosynthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
O-linked glycosylation, a critical post-translational modification, is initiated by the transfer of N-acetylgalactosamine (GalNAc) from the high-energy sugar donor, uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc), to serine or threonine residues of proteins. This seminal event, catalyzed by a large family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), dictates the initiation and density of O-glycans on a protein, thereby profoundly influencing its structure, function, and localization. This technical guide provides an in-depth exploration of UDP-GalNAc's pivotal role as the precursor to O-glycans, detailing the biosynthetic pathways, enzymatic kinetics, and key experimental methodologies for studying this fundamental biological process. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in glycobiology, protein engineering, and drug development.
Introduction to O-Glycosylation and the Role of UDP-GalNAc
O-linked glycosylation is a ubiquitous and highly complex post-translational modification that plays a crucial role in a myriad of biological processes, including protein folding and stability, cell-cell recognition, signaling, and immune responses.[1] The biosynthesis of the most common type of O-glycans, known as mucin-type O-glycans, is initiated in the Golgi apparatus and, unlike N-glycosylation, does not involve a lipid-linked oligosaccharide precursor.[1] The entire process begins with the transfer of a single sugar moiety, N-acetylgalactosamine (GalNAc), from the activated sugar nucleotide UDP-GalNAc directly onto the hydroxyl group of a serine or threonine residue on a polypeptide chain.[1][2] This initial GalNAc residue, known as the Tn antigen, is the foundation upon which a diverse array of O-glycan structures are built.[2][3]
UDP-GalNAc is, therefore, the committed precursor for the synthesis of all mucin-type O-glycans, making its biosynthesis and availability critical regulatory points in the O-glycosylation pathway.[4] The enzymes that catalyze this initial step are a large and complex family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).[5][6] In humans, this family comprises around 20 members, each with distinct but often overlapping substrate specificities and expression patterns, adding a significant layer of complexity and regulation to the initiation of O-glycosylation.[7]
Biosynthesis of UDP-GalNAc and O-Glycans
The journey from simple sugars to complex O-glycans is a multi-step enzymatic process. The availability of the key precursor, UDP-GalNAc, is tightly regulated and synthesized from glucose through the hexosamine biosynthetic pathway (HBP).
The Hexosamine Biosynthetic Pathway and UDP-GalNAc Synthesis
The primary pathway for the synthesis of UDP-GalNAc begins with fructose-6-phosphate, an intermediate of glycolysis.[8] This is converted in a series of enzymatic steps to UDP-N-acetylglucosamine (UDP-GlcNAc).[8] UDP-GlcNAc serves as the direct precursor for UDP-GalNAc through the action of the enzyme UDP-glucose 4-epimerase (GALE), which catalyzes the epimerization of the C4 hydroxyl group of the GlcNAc moiety.[8][9]
The key enzymatic steps leading to UDP-GalNAc are:
-
Fructose-6-phosphate to Glucosamine-6-phosphate
-
Glucosamine-6-phosphate to Glucosamine-1-phosphate
-
Glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate
-
N-acetylglucosamine-1-phosphate to UDP-N-acetylglucosamine (UDP-GlcNAc)
-
UDP-GlcNAc to UDP-N-acetylgalactosamine (UDP-GalNAc) via epimerization.[8]
A salvage pathway also exists where N-acetylglucosamine (GlcNAc) can be converted to UDP-GlcNAc.[10]
Initiation and Elongation of O-Glycans
Once synthesized, UDP-GalNAc is transported into the Golgi apparatus where the ppGalNAc-Ts transfer the GalNAc moiety to serine or threonine residues of newly synthesized proteins.[3] This initial step forms the Tn antigen (GalNAcα1-Ser/Thr).[11]
From this point, the O-glycan chain can be elongated by the sequential addition of other monosaccharides, such as galactose (Gal), N-acetylglucosamine (GlcNAc), and sialic acid (Neu5Ac), by various glycosyltransferases. This leads to the formation of different core structures, which are the basis for the immense diversity of O-glycans. The most common core structures are:
-
Core 1 (T antigen): Formed by the addition of a galactose residue to the Tn antigen (Galβ1-3GalNAcα1-Ser/Thr).[12]
-
Core 2: Formed by the addition of a GlcNAc residue to Core 1 (GlcNAcβ1-6(Galβ1-3)GalNAcα1-Ser/Thr).[12]
-
Core 3: Formed by the addition of a GlcNAc residue to the Tn antigen (GlcNAcβ1-3GalNAcα1-Ser/Thr).[3]
-
Core 4: Formed by the addition of a GlcNAc residue to Core 3 (GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα1-Ser/Thr).[5]
Quantitative Data on UDP-GalNAc and O-Glycosylation Enzymes
The efficiency and specificity of O-glycosylation are governed by the kinetic properties of the enzymes involved and the cellular concentrations of substrates like UDP-GalNAc.
Kinetic Parameters of ppGalNAc-Transferases
The Michaelis-Menten constant (Km) for UDP-GalNAc and peptide acceptors, as well as the catalytic rate (kcat), vary among the different ppGalNAc-T isoforms, reflecting their diverse substrate specificities.
| Enzyme | Peptide Substrate | Km (Peptide) (mM) | Km (UDP-GalNAc) (µM) | kcat (s-1) | Reference |
| GalNAc-T1 | EA2 | 0.042 | - | - | [13] |
| GalNAc-T2 | MUC5AC-13a | 0.027 | - | - | [14] |
| tgGalNAc-T3 | RR peptide | 0.046 | - | 0.12 | [14] |
| tgGalNAc-T3 | GG peptide | 0.113 | - | 0.11 | [14] |
| GalNAc-T5 | GR peptide | 0.107 | - | 0.009 | [14] |
| GalNAc-T12 | DD peptide | 0.038 | - | 0.003 | [14] |
| ppαGlcNAcT2 | SP29-peptide-1 | 0.028 | 26 | 0.0086 | [15] |
Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not reported in the cited source.
Cellular Concentrations of UDP-GalNAc
Direct quantification of UDP-GalNAc is challenging due to its chemical similarity to UDP-GlcNAc.[16] Many studies report a combined concentration for UDP-HexNAc (UDP-GlcNAc + UDP-GalNAc). However, methods for their separate quantification are emerging.[16][17]
| Tissue/Cell Line | UDP-GalNAc Concentration (pmol/mg protein) | UDP-GlcNAc Concentration (pmol/mg protein) | Reference |
| Adipose Tissue (human) | ~2-10 | ~20-80 | [18] |
| HeLa cells | Not explicitly separated | - | [17] |
Note: The values for adipose tissue are estimated from graphical data.
Experimental Protocols for Studying O-Glycosylation
A variety of experimental techniques are employed to investigate the role of UDP-GalNAc and the process of O-glycosylation.
In Vitro O-Glycosylation Assay
This protocol allows for the characterization of ppGalNAc-T activity and substrate specificity.
Workflow:
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant ppGalNAc-T, a peptide or protein acceptor substrate, and radiolabeled UDP-[³H]GalNAc in an appropriate buffer (e.g., Tris-HCl with MnCl₂).[19]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA or by boiling).
-
Separation: Separate the radiolabeled glycopeptide product from the unreacted UDP-[³H]GalNAc. This can be achieved by methods such as Sephadex G-10 chromatography.[19]
-
Quantification: Quantify the amount of incorporated radioactivity in the glycopeptide fraction using liquid scintillation counting. This value is proportional to the enzyme activity.
Release and Analysis of O-Glycans by Mass Spectrometry
This protocol is used to determine the structure and abundance of O-glycans on a glycoprotein (B1211001).
Workflow:
Methodology:
-
Sample Preparation: Isolate and purify the glycoprotein of interest.
-
O-Glycan Release: Release the O-glycans from the protein backbone using a chemical method, most commonly reductive β-elimination.[20] This involves treating the glycoprotein with an alkaline solution (e.g., NaOH) in the presence of a reducing agent (e.g., NaBH₄) to prevent degradation of the released glycans.[20]
-
Purification: Purify the released O-glycan alditols from salts, peptides, and other contaminants using techniques like solid-phase extraction (SPE) with graphitized carbon cartridges.[21]
-
Derivatization (Optional but Recommended): To improve ionization efficiency and aid in structural analysis, the purified O-glycans can be derivatized, for example, by permethylation.[22]
-
LC-MS/MS Analysis: Analyze the O-glycans using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[21] Porous graphitized carbon (PGC) chromatography is often used for separation of glycan isomers.[21] Fragmentation analysis (MS/MS) provides information on the sequence and linkage of the monosaccharides.
Metabolic Labeling of O-Glycans
This technique allows for the visualization and identification of O-glycosylated proteins in living cells.
Workflow:
Methodology:
-
Metabolic Labeling: Culture cells in the presence of a peracetylated azido-sugar analog of GalNAc, such as Ac₄GalNAz.[10][11] The cells will metabolically process this analog and incorporate it into O-glycans.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein extract.
-
Bio-orthogonal Ligation: The azide (B81097) group on the incorporated sugar serves as a bio-orthogonal handle. React the cell lysate with a probe containing a complementary functional group (e.g., an alkyne-tagged biotin (B1667282) or fluorophore) via a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition).[23]
-
Analysis: The tagged glycoproteins can then be visualized by fluorescence microscopy or in-gel fluorescence, or they can be enriched using affinity purification (e.g., with streptavidin beads for biotin-tagged proteins) for subsequent identification by mass spectrometry.[23]
Conclusion and Future Perspectives
UDP-GalNAc stands at the crossroads of metabolism and protein modification, serving as the essential precursor for the vast and complex world of O-glycans. A thorough understanding of its biosynthesis, the enzymes that utilize it, and the O-glycan structures it gives rise to is fundamental for deciphering the roles of O-glycosylation in health and disease. The methodologies outlined in this guide provide a robust toolkit for researchers to probe the intricacies of this critical biological pathway.
Future research will likely focus on developing more sensitive and specific methods for the quantitative analysis of UDP-GalNAc and for the isoform-specific analysis of ppGalNAc-T activity in vivo. Such advancements will be crucial for understanding the dynamic regulation of O-glycosylation and for the development of novel therapeutic strategies that target this pathway in diseases such as cancer and congenital disorders of glycosylation.
References
- 1. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of a recombinant UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Labeling of Mucin-Type O-Glycans for Quantification Using Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ser and Thr acceptor preferences of the GalNAc-Ts vary among isoenzymes to modulate mucin-type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. O-Glycan Beta Elimination: Mechanism, Protocols & Profiling - Creative Proteomics [creative-proteomics.com]
- 21. Deep structural analysis and quantitation of O-linked glycans on cell membrane reveal high abundances and distinct glycomic profiles associated with cell type and stages of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deep Structural Analysis and Quantitation of O-Linked Glycans on Cell Membrane Reveal High Abundances and Distinct Glycomic Profiles Associated with Cell Type and Stages of Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Leloir Pathway and the Biosynthesis of UDP-Galactosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Leloir pathway, the central route for galactose metabolism, and investigates the related biosynthesis of UDP-galactosamine, a crucial precursor for the synthesis of various glycoconjugates. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these metabolic routes, including their enzymatic components, kinetic properties, and the experimental methodologies used for their characterization.
The Leloir Pathway: Core Principles and Enzymology
The Leloir pathway, named after its discoverer Luis Federico Leloir, is the primary metabolic cascade for the conversion of D-galactose into glucose-1-phosphate, a readily usable intermediate in cellular glucose metabolism.[1][2][3] This pathway is of critical importance in organisms that utilize galactose as an energy source and is highly conserved across species, from bacteria to humans. Deficiencies in the enzymes of the Leloir pathway can lead to the genetic disorder galactosemia.
The pathway consists of four key enzymatic steps:
-
Mutarotation: The conversion of β-D-galactose to its α-anomer, the active substrate for the subsequent phosphorylation step. This is facilitated by the enzyme galactose mutarotase (B13386317) (GALM).
-
Phosphorylation: α-D-galactose is phosphorylated to galactose-1-phosphate by galactokinase (GALK) , utilizing a molecule of ATP.[4]
-
Uridylyl Transfer: Galactose-1-phosphate is converted to UDP-galactose in a reaction catalyzed by galactose-1-phosphate uridylyltransferase (GALT) , which uses UDP-glucose as the uridine (B1682114) diphosphate (B83284) donor.[5]
-
Epimerization: UDP-galactose is then reversibly epimerized to UDP-glucose by UDP-galactose 4'-epimerase (GALE) , which regenerates the substrate for the GALT-catalyzed reaction and provides a link to mainstream glucose metabolism.[6]
Quantitative Data: Enzyme Kinetics of the Leloir Pathway
The efficiency and regulation of the Leloir pathway are dictated by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4'-epimerase from various sources.
Table 1: Kinetic Parameters of Galactokinase (GALK)
| Organism/Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Pig Liver | Galactose | 0.06 | - | [7][8] |
| Pig Liver | MgATP2- | 0.12 | - | [7][8] |
| Saccharomyces cerevisiae | D-Galactose | - | >150x more efficient than E. coli GALK | [9] |
| Human | α-D-Galactose | - | - | [10] |
Table 2: Kinetic Parameters of Galactose-1-Phosphate Uridylyltransferase (GALT)
| Organism/Source | Substrate | Apparent Km (mM) | Reference |
| Human Erythrocytes | Galactose-1-Phosphate | 0.38 | [11] |
| Human Erythrocytes | UDP-Glucose | 0.071 | [11] |
| Escherichia coli | UDP-Glucose | - | [12] |
| Escherichia coli | Galactose-1-Phosphate | - | [12] |
Table 3: Kinetic Parameters of UDP-Galactose 4'-Epimerase (GALE)
| Organism/Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Entamoeba histolytica | UDP-Glucose | 31.82 | 4.31 | [13] |
| Kluyveromyces fragilis | UDP-Galactose | - | 65-70 | [14] |
| Magallana gigas (Oyster) | UDP-Galactose | 1600 | - | [15] |
Experimental Protocols: Assaying Leloir Pathway Enzyme Activity
Accurate measurement of enzyme activity is crucial for studying the Leloir pathway and diagnosing related disorders. The following are detailed methodologies for assaying the activity of the key enzymes.
1.2.1. Galactokinase (GALK) Activity Assay (Coupled Spectrophotometric Method)
This assay indirectly measures GALK activity by coupling the production of ADP to the oxidation of NADH.[9][16][17]
-
Principle:
-
Galactokinase catalyzes: D-Galactose + ATP → D-Galactose-1-Phosphate + ADP
-
Pyruvate kinase utilizes the generated ADP: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP
-
Lactate dehydrogenase reduces pyruvate, oxidizing NADH: Pyruvate + NADH + H+ → Lactate + NAD+ The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the GALK activity.
-
-
Reagents:
-
Potassium Phosphate (B84403) Buffer (160 mM, pH 7.0)
-
D-Galactose Solution (100 mM)
-
ATP Solution (18.2 mM)
-
Phospho(enol)pyruvate (PEP) Solution (16.2 mM)
-
Potassium Chloride (KCl) Solution (800 mM)
-
Magnesium Chloride (MgCl2) Solution (300 mM)
-
EDTA Solution (20 mM)
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution (3.76 mM)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Enzyme Suspension
-
Galactokinase (GK) enzyme solution (sample to be tested)
-
-
Procedure:
-
Prepare a reaction mix containing potassium phosphate buffer, ATP, PEP, KCl, MgCl2, EDTA, and β-NADH.
-
Add the PK/LDH enzyme suspension to the reaction mix.
-
Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding the galactokinase enzyme solution.
-
Immediately add the D-galactose solution to start the coupled reaction.
-
Record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
One unit of galactokinase activity is defined as the amount of enzyme that converts 1.0 µmole of D-galactose to galactose-1-phosphate per minute at pH 7.0 at 25°C.[17]
-
1.2.2. Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Method)
This method utilizes stable isotope-labeled substrate and quantifies the product using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high specificity and sensitivity.[11]
-
Principle: The assay measures the conversion of 13C6-labeled galactose-1-phosphate to 13C6-labeled UDP-galactose.
-
Reagents:
-
Glycine (B1666218) Buffer (0.5 mol/L, pH 8.7)
-
UDP-Glucose (UDPGlc) Solution (2.0 mmol/L)
-
[13C6]-Galactose-1-Phosphate ([13C6]-Gal-1-P) Solution (8.0 mmol/L)
-
Hemolysate or purified enzyme solution
-
-
Procedure:
-
Combine the glycine buffer, UDPGlc solution, and [13C6]-Gal-1-P solution in a microcentrifuge tube on ice.
-
Add the ice-chilled hemolysate or enzyme solution to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the [13C6]-UDPGal product.
-
1.2.3. UDP-Galactose 4'-Epimerase (GALE) Activity Assay (Coupled Spectrophotometric Method)
This assay measures the conversion of UDP-galactose to UDP-glucose by coupling the reaction to a subsequent NAD+-dependent oxidation.[14][15][18]
-
Principle:
-
GALE catalyzes the reversible reaction: UDP-Galactose ⇌ UDP-Glucose
-
UDP-glucose dehydrogenase (UGDH) utilizes the formed UDP-glucose: UDP-Glucose + 2 NAD+ + H2O → UDP-Glucuronic Acid + 2 NADH + 2 H+ The increase in absorbance at 340 nm due to the formation of NADH is monitored and is proportional to the GALE activity in the forward direction.
-
-
Reagents:
-
Glycine Buffer (100 mM, pH 8.7) or HEPES-NaOH (10 mM, pH 8.8)
-
UDP-Galactose Solution (variable concentrations)
-
NAD+ Solution (0.5 mM or 10 mM)
-
UDP-Glucose Dehydrogenase (UGDH)
-
GALE enzyme solution (sample to be tested)
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, NAD+, and UDP-galactose in a 96-well plate or cuvette.
-
Pre-incubate the plate for 5 minutes at 37°C.
-
Add UDP-glucose dehydrogenase to the mixture.
-
Initiate the reaction by adding the GALE enzyme solution.
-
Continuously monitor the increase in absorbance at 340 nm.
-
Calculate the rate of NADH formation from the linear portion of the absorbance curve.
-
The Formation of UDP-Galactosamine
UDP-galactosamine (UDP-GalN) and its acetylated form, UDP-N-acetylgalactosamine (UDP-GalNAc), are essential precursors for the synthesis of glycoproteins, glycolipids, and glycosaminoglycans.[19] The biosynthesis of these amino sugars is distinct from the canonical Leloir pathway.
The Primary Pathway: Epimerization of UDP-N-Acetylglucosamine
In most organisms, from bacteria to eukaryotes, UDP-GalNAc is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) through the action of UDP-glucose 4-epimerase (GALE), which exhibits broad substrate specificity and can also catalyze the interconversion of these N-acetylated UDP-sugars.[6][20][21]
2.1.1. The UDP-GlcNAc Biosynthetic Pathway
The precursor, UDP-GlcNAc, is synthesized from fructose-6-phosphate (B1210287) in a multi-step pathway:
-
Fructose-6-phosphate is converted to glucosamine-6-phosphate .
-
Glucosamine-6-phosphate is then acetylated to N-acetylglucosamine-6-phosphate .
-
N-acetylglucosamine-6-phosphate is isomerized to N-acetylglucosamine-1-phosphate .
-
Finally, N-acetylglucosamine-1-phosphate reacts with UTP to form UDP-N-acetylglucosamine , catalyzed by UDP-N-acetylglucosamine pyrophosphorylase.
A Novel Direct Biosynthetic Pathway for UDP-GalNAc
Recent research in the thermophilic crenarchaeon Sulfolobus tokodaii has identified a novel, direct biosynthetic pathway for UDP-GalNAc that bypasses the epimerization of UDP-GlcNAc.[20][22][23] This pathway involves the direct conversion of glucosamine-6-phosphate to galactosamine-6-phosphate by a novel epimerase. This discovery suggests the existence of alternative routes for the synthesis of these crucial building blocks in certain organisms.
Enzymatic Synthesis of UDP-N-Acetylgalactosamine
For research and therapeutic applications, UDP-GalNAc can be synthesized enzymatically. A two-step process has been described using recombinant human enzymes:[1]
-
N-acetylgalactosamine (GalNAc) is phosphorylated to GalNAc-1-phosphate by N-acetylgalactosamine kinase (GK2), using ATP.
-
GalNAc-1-phosphate is then converted to UDP-GalNAc by UDP-GalNAc pyrophosphorylase (AGX1), using UTP.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a representative experimental workflow discussed in this guide.
Caption: The Leloir Pathway for Galactose Metabolism.
Caption: Biosynthesis of UDP-N-Acetylgalactosamine.
Caption: Workflow for GALE Coupled Spectrophotometric Assay.
Conclusion
The Leloir pathway represents a fundamental metabolic route for galactose utilization, with its enzymatic components serving as critical nodes for cellular energy homeostasis and the biosynthesis of essential macromolecules. The formation of UDP-galactosamine and its N-acetylated derivative, while not a direct component of the Leloir pathway, is intricately linked through the versatile activity of UDP-galactose 4'-epimerase and represents a vital branch for the synthesis of complex carbohydrates. A thorough understanding of the kinetics and regulation of these pathways, facilitated by robust experimental methodologies, is paramount for advancing our knowledge in metabolic research and for the development of novel therapeutic strategies targeting diseases associated with aberrant galactose metabolism and glycosylation.
References
- 1. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leloir pathway - Wikipedia [en.wikipedia.org]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. Galactokinase - Wikipedia [en.wikipedia.org]
- 5. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 6. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies with liver galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic studies with liver galactokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]
- 10. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient kinetics of formation and reaction of the uridylyl-enzyme form of galactose-1-P uridylyltransferase and its Q168R-variant: insight into the molecular basis of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular characterisation of Entamoeba histolytica UDP-glucose 4-epimerase, an enzyme able to provide building blocks for cyst wall formation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. medcraveonline.com [medcraveonline.com]
- 19. One-pot three-enzyme synthesis of UDP-Glc, UDP-Gal, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Identification of a Direct Biosynthetic Pathway for UDP- N-Acetylgalactosamine from Glucosamine-6-Phosphate in Thermophilic Crenarchaeon Sulfolobus tokodaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on UDP-galactose 4-epimerase and its Role in UDP-galactosamine Interconversion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) (UDP)-galactose 4-epimerase (GALE) is a pivotal enzyme in galactose metabolism and the biosynthesis of essential nucleotide sugars. In humans, this enzyme exhibits dual substrate specificity, catalyzing the reversible interconversion of both UDP-galactose to UDP-glucose and UDP-N-acetylgalactosamine (UDP-GalNAc) to UDP-N-acetylglucosamine (UDP-GlcNAc). This technical guide provides a comprehensive overview of the structure, function, and catalytic mechanism of human GALE, with a particular focus on its role in the interconversion of UDP-sugars. We present a compilation of quantitative kinetic data, detailed experimental protocols for enzyme analysis, and visual representations of the key metabolic and signaling pathways involving these UDP-sugars. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Introduction
UDP-galactose 4-epimerase (GALE), encoded by the GALE gene, is a crucial enzyme in the Leloir pathway of galactose metabolism.[1][2] Its primary function is the reversible epimerization of UDP-galactose to UDP-glucose.[2] In humans and other higher eukaryotes, GALE possesses an expanded substrate specificity, also catalyzing the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc).[3][4] This dual functionality places GALE at the crossroads of central carbon metabolism and the biosynthesis of precursors for glycoprotein (B1211001) and glycolipid synthesis.[5]
The products of GALE's activity are vital for various cellular processes. UDP-glucose is a key precursor for glycogen (B147801) synthesis and can be converted to UDP-glucuronic acid for detoxification reactions. UDP-galactose and UDP-GalNAc are essential donor substrates for glycosyltransferases involved in the synthesis of N-linked and O-linked glycans, which play critical roles in protein folding, stability, and cell signaling.[6][7]
Dysfunction of GALE is associated with Type III galactosemia, a rare autosomal recessive disorder with a spectrum of clinical severities.[5] Furthermore, the extracellular roles of UDP-sugars as signaling molecules, particularly through the P2Y14 receptor, have emerged as an important area of research, with implications for inflammation and other physiological processes.[1][8][9]
This guide will delve into the technical details of GALE, providing researchers with the necessary information to study its activity, understand its role in cellular pathways, and potentially target it for therapeutic intervention.
Structure and Catalytic Mechanism
Human GALE is a homodimeric enzyme, with each subunit containing a binding site for the NAD+ cofactor, which is essential for its catalytic activity.[2] The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[6]
The catalytic mechanism for the epimerization of UDP-galactose involves a transient oxidation-reduction reaction at the C4' position of the sugar moiety. The reaction proceeds through the formation of a 4'-ketopyranose intermediate.[10] A key active site residue, Tyr157 in human GALE, acts as the catalytic base, abstracting a proton from the 4'-hydroxyl group of the substrate.[11] This facilitates the transfer of a hydride from C4' of the sugar to NAD+, forming NADH and the 4'-keto intermediate. The intermediate then rotates within the active site, allowing for the stereospecific return of the hydride from NADH to the opposite face of the pyranose ring, resulting in the epimerized product.[2]
The dual substrate specificity of human GALE, which is absent in the E. coli ortholog, is attributed to a larger active site volume in the human enzyme.[10][12] This increased space, resulting from amino acid substitutions such as the replacement of a tyrosine in the E. coli enzyme with a cysteine (Cys307) in human GALE, can accommodate the bulkier N-acetyl group of UDP-GlcNAc and UDP-GalNAc.[10]
Figure 1: Catalytic mechanism of UDP-galactose 4-epimerase.
Quantitative Data
The kinetic parameters of human GALE have been determined for its substrates. This data is essential for understanding the enzyme's efficiency and for designing and evaluating potential inhibitors.
| Substrate | Km (µM) | Vmax (mmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| UDP-galactose | 69 | 1.22 | - | - | [3] |
| UDP-galactose | 50 (apparent) | - | - | - | [9] |
| UDP-N-acetylgalactosamine | - | - | - | - | - |
| UDP-N-acetylglucosamine | - | - | - | - | - |
Mutations in the GALE gene can significantly impact the enzyme's kinetic properties, leading to varying degrees of galactosemia.
| Mutation | Km Change | kcat Change | Specificity Constant (kcat/Km) Change | Associated Form of Galactosemia | Reference |
| G90E | No significant change | Impaired | Impaired | Generalized | [13] |
| V94M | No significant change | Impaired | Impaired | Generalized | [13] |
| D103G | No significant change | Impaired | - | - | [13] |
| L183P | No significant change | Impaired | - | - | [13] |
| N34S | Wild-type kinetics | Wild-type kinetics | Wild-type kinetics | - | [13] |
| G319E | Wild-type kinetics | Wild-type kinetics | Wild-type kinetics | - | [13] |
Table 2: Effects of Disease-Causing Mutations on GALE Kinetics.
| Inhibitor | Target Activity | Ki (µM) | IC50 (µM) | Inhibition Type | Reference |
| Uridine-based library compound | UDP-GlcNAc 4-epimerase | 11 | - | - | [14] |
Table 3: Inhibitors of Human GALE Activity. Note: There is a limited number of specific inhibitors reported for the UDP-galactose 4-epimerase activity of human GALE in the public domain.
Signaling and Metabolic Pathways
The UDP-sugars produced and interconverted by GALE are central to major cellular pathways, including glycosylation and extracellular signaling.
Glycosylation Pathways
UDP-galactose and UDP-GalNAc are essential donor molecules for the synthesis of N-linked and O-linked glycans on proteins. These glycosylation events are critical for protein folding, stability, trafficking, and function.
References
- 1. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y2 Receptor and EGFR Cooperate to Promote Prostate Cancer Cell Invasion via ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 7. Quantification of extracellular UDP-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human UDP-galactose 4-epimerase. Accommodation of UDP-N-acetylglucosamine within the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of the UDP‐glucuronosyltransferase transcriptome in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]
- 13. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 14. Liquid chromatography-tandem mass spectrometry enzyme assay for UDP-galactose 4'-epimerase: use of fragment intensity ratio in differentiation of structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Intracellular Concentration of UDP-Galactosamine and its N-Acetylated Form in Cell Lines
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the intracellular concentrations of UDP-galactosamine and, more extensively, its biologically prevalent derivative, UDP-N-acetylgalactosamine (UDP-GalNAc), within various cell lines. Due to a notable scarcity of quantitative data for UDP-galactosamine in the scientific literature, this document focuses primarily on UDP-GalNAc, a critical precursor in protein glycosylation. This guide summarizes the available quantitative data, details the experimental protocols for nucleotide sugar analysis, and presents key metabolic and experimental workflows through standardized diagrams. The information herein is intended to support researchers in cell biology, oncology, and pharmacology in their study of glycosylation pathways and the development of novel therapeutics.
Introduction
Uridine (B1682114) diphosphate (B83284) galactosamine (UDP-Galactosamine) and its N-acetylated form, UDP-N-acetylgalactosamine (UDP-GalNAc), are key nucleotide sugars in cellular metabolism. UDP-GalNAc is a fundamental building block for the synthesis of glycoproteins and glycolipids, serving as the donor substrate for the initiation of mucin-type O-glycosylation[1]. This post-translational modification is catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) and plays a crucial role in a multitude of cellular processes, including cell signaling, adhesion, and immune responses.
Given the importance of UDP-GalNAc in these pathways, its intracellular concentration is a critical parameter that can influence the extent and nature of protein glycosylation. Aberrant glycosylation is a well-established hallmark of various diseases, including cancer. For instance, alterations in the levels of UDP-N-acetylhexosamines have been linked to the differentiation state of cancer cells[2].
This guide addresses the topic of intracellular UDP-galactosamine concentration with a necessary focus on UDP-GalNAc due to the current landscape of available research. We will present quantitative data from key studies, provide a detailed experimental protocol for the quantification of UDP-GalNAc, and visualize the relevant metabolic and experimental workflows.
Quantitative Data on Intracellular UDP-N-acetylgalactosamine Concentration
A pivotal study by Wice and colleagues (1985) investigated the intracellular concentrations of UDP-N-acetylhexosamines (which includes both UDP-GlcNAc and UDP-GalNAc) in the human colon adenocarcinoma cell line, HT-29[2]. Their findings demonstrated a significant correlation between the concentration of these nucleotide sugars and the differentiation state of the cells.
Table 1: Relative Intracellular Concentration of UDP-N-acetylhexosamines in HT-29 Human Colon Adenocarcinoma Cells
| Cell State | Relative Concentration of UDP-N-acetylhexosamines | Reference |
| Differentiated | Low / Basal | [2] |
| Non-differentiated | ~10-fold higher than differentiated cells | [2] |
Note: The study by Wice et al. (1985) measured the combined pool of UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine. The ~10-fold increase was observed when the cells were cultured in a medium that promoted a non-differentiated state.
Experimental Protocols
The quantification of intracellular UDP-GalNAc is typically achieved through chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and sensitive detection of various nucleotide sugars from complex cellular extracts. Below is a detailed, generalized protocol for the extraction and quantification of UDP-GalNAc from cultured cells.
Materials and Reagents
-
Cultured cells (e.g., HT-29)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Chloroform, ice-cold
-
Water (LC-MS grade)
-
Centrifuge capable of refrigeration
-
Sonicator or homogenizer
-
Lyophilizer or vacuum concentrator
-
HPLC or LC-MS/MS system with an appropriate column (e.g., anion-exchange or porous graphitized carbon)
-
UDP-GalNAc analytical standard
Step-by-Step Protocol for Extraction and Quantification of UDP-GalNAc
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency under specific experimental conditions.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C to form a cell pellet.
-
-
Metabolite Extraction:
-
To the cell pellet, add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol).
-
Resuspend the pellet by vortexing or pipetting.
-
Disrupt the cells using sonication or homogenization on ice to release intracellular metabolites.
-
Incubate the mixture at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the collected supernatant using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of mobile phase or LC-MS grade water for analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC or LC-MS system.
-
-
Chromatographic Separation and Quantification:
-
Inject the prepared sample into an HPLC or LC-MS/MS system.
-
Separate the nucleotide sugars using an appropriate column and a suitable gradient of mobile phases. Anion-exchange chromatography is commonly used for the separation of these charged molecules.
-
Detect the eluting compounds using a UV detector (at 262 nm for the uridine moiety) or a mass spectrometer.
-
Identify UDP-GalNAc based on its retention time compared to a pure analytical standard.
-
Quantify the amount of UDP-GalNAc in the sample by comparing its peak area to a standard curve generated from known concentrations of the UDP-GalNAc standard.
-
-
Data Normalization:
-
Normalize the quantified UDP-GalNAc amount to the total protein content or cell number of the original sample to allow for comparison between different samples.
-
Mandatory Visualizations
Metabolic Pathway of UDP-N-acetylgalactosamine Synthesis and its Role in O-Glycosylation
The biosynthesis of UDP-GalNAc is a critical step in the hexosamine biosynthetic pathway, leading to the initiation of mucin-type O-glycosylation. The following diagram illustrates this pathway.
Caption: Biosynthesis of UDP-GalNAc and its role in O-glycosylation.
Experimental Workflow for UDP-GalNAc Quantification
The following diagram outlines the key steps in the experimental workflow for the quantification of intracellular UDP-GalNAc from cultured cell lines.
Caption: Workflow for UDP-GalNAc quantification from cell lines.
Conclusion
While the direct intracellular concentration of UDP-galactosamine in cell lines remains an understudied area, its N-acetylated derivative, UDP-N-acetylgalactosamine, has been shown to be a dynamic and important metabolite, particularly in the context of cancer cell biology. The approximately 10-fold increase in UDP-N-acetylhexosamine levels in non-differentiated HT-29 colon cancer cells highlights the potential of these nucleotide sugars as biomarkers or therapeutic targets. The standardized experimental protocol for UDP-GalNAc quantification provided in this guide offers a robust framework for researchers to investigate the role of this key metabolite in their specific cellular models. The accompanying diagrams of the metabolic pathway and experimental workflow serve as clear visual aids to facilitate a deeper understanding of the synthesis, function, and analysis of UDP-GalNAc. Further research is warranted to establish absolute concentrations of UDP-GalNAc in a wider range of cell lines and to elucidate the precise mechanisms that regulate its intracellular pool.
References
The Pivotal Role of UDP-Amino Sugars in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions of UDP-amino sugars as critical mediators in a multitude of cellular signaling pathways. As the fundamental building blocks for glycosylation, these molecules are not merely metabolic intermediates but are central players in the intricate communication networks that govern cell fate, function, and homeostasis. This document provides a comprehensive overview of their biosynthesis, their direct and indirect roles in signaling cascades, and their implications in various disease states, offering valuable insights for research and therapeutic development.
Introduction: The Centrality of UDP-Amino Sugars in Cellular Metabolism and Signaling
Uridine diphosphate (B83284) (UDP)-amino sugars, primarily UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), are high-energy donor molecules essential for the glycosylation of proteins and lipids.[1] Their biosynthesis is intricately linked to key metabolic pathways, positioning them as sensitive indicators and regulators of the cell's nutritional and energetic status. Beyond their canonical role in glycan synthesis, UDP-amino sugars are increasingly recognized for their direct and indirect participation in cellular signaling, influencing a wide array of physiological and pathological processes.[2][3]
The Hexosamine Biosynthetic Pathway: A Nutrient-Sensing Hub
The primary route for the synthesis of UDP-GlcNAc is the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism, making it a critical sensor of cellular nutrient availability.[3][4]
The HBP commences with the conversion of fructose-6-phosphate (B1210287) (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[5][6] Subsequent enzymatic steps lead to the formation of UDP-GlcNAc.[2][4] The flux through the HBP and the resultant concentration of UDP-GlcNAc directly impact the extent of protein O-GlcNAcylation, a key signaling modification.[5][7]
Intracellular Signaling Roles of UDP-Amino Sugars
The primary mechanism by which UDP-amino sugars exert their signaling function within the cell is through post-translational modifications, most notably O-GlcNAcylation.
O-GlcNAcylation: A Dynamic Regulator of Cellular Processes
O-GlcNAcylation is the addition of a single N-acetylglucosamine sugar to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[2][8] This modification is catalyzed by O-GlcNAc transferase (OGT), which utilizes UDP-GlcNAc as the sugar donor.[9] The removal of O-GlcNAc is mediated by O-GlcNAcase (OGA).[10] The dynamic interplay between OGT and OGA activities, which are influenced by cellular UDP-GlcNAc levels, allows O-GlcNAcylation to function as a nutrient-sensitive signaling switch.[3][11]
O-GlcNAcylation rivals phosphorylation in its prevalence and its impact on protein function, stability, and localization. It often engages in a dynamic interplay or "crosstalk" with phosphorylation, where the two modifications can compete for the same or adjacent sites on a protein, thereby modulating signaling pathways.[10]
Key Signaling Pathways Modulated by O-GlcNAcylation:
-
Insulin (B600854) Signaling: Increased flux through the HBP and subsequent hyper-O-GlcNAcylation of key signaling proteins, such as IRS-1, Akt, and FOXO1, can lead to insulin resistance.[9] This occurs because O-GlcNAcylation can inhibit the phosphorylation necessary for signal propagation.
-
Hypertrophic Signaling: In cardiomyocytes, activation of the HBP and increased O-GlcNAcylation can modulate hypertrophic signaling pathways in response to stimuli like angiotensin II and phenylephrine.[7]
-
Transcription and Gene Expression: Many transcription factors, including Sp1, c-Myc, and p53, are O-GlcNAcylated. This modification can alter their DNA binding affinity, transcriptional activity, and stability, thereby regulating gene expression in response to nutrient status.[9]
-
Hippo Pathway: OGT plays a crucial role in the Hippo pathway, a key regulator of organ size and cell proliferation, highlighting the importance of O-GlcNAcylation in growth control.[3]
Extracellular Signaling Roles of UDP-Amino Sugars
UDP-sugars, including UDP-glucose, UDP-galactose, and UDP-GlcNAc, can be released into the extracellular space and act as signaling molecules by activating specific cell surface receptors.[12][13]
The P2Y14 receptor, a G-protein coupled receptor (GPCR), is a key receptor for extracellular UDP-sugars.[12][13] Activation of P2Y14 by UDP-sugars has been implicated in a variety of physiological responses, including immune and inflammatory processes.[12] The release of UDP-sugars can occur through vesicular exocytosis.[12]
Role in Disease
Dysregulation of UDP-amino sugar metabolism and signaling is implicated in the pathophysiology of several major diseases.
-
Diabetes: As discussed, elevated HBP flux and consequent hyper-O-GlcNAcylation contribute to insulin resistance and the complications of diabetes.[7][9]
-
Cancer: Cancer cells often exhibit altered metabolism, including increased glucose and glutamine uptake, which can lead to elevated HBP activity and UDP-GlcNAc levels.[5][6] Aberrant O-GlcNAcylation of oncoproteins and tumor suppressors can promote cancer cell proliferation, survival, and metastasis.[8]
-
Neurodegenerative Diseases: There is growing evidence linking O-GlcNAcylation to neurodegenerative disorders such as Alzheimer's disease. For instance, O-GlcNAcylation of the tau protein can inhibit its pathological hyperphosphorylation.[14]
-
Cardiovascular Disease: Altered HBP flux and O-GlcNAcylation have been shown to impact cardiac function and contribute to diabetic cardiomyopathy.[7]
Quantitative Data Summary
| Parameter | Cell/Tissue Type | Condition | Concentration/Level | Reference |
| UDP-GlcNAc Concentration | Various Cell Lines | Basal | ~0.1 - 1 mM | [9] |
| Extracellular UDP-glucose | 1321N1 Astrocytoma Cells | Resting | ~3-5 fold higher than ATP | [15] |
| Extracellular UDP-glucose | Human Airway Epithelial Cells | Resting | ~5-10 fold higher than ATP | [15] |
| OGT Km for UDP-GlcNAc | Recombinant OGT | In vitro | 1 - 20 µM | [11] |
| OGT Km for Protein Substrates | Recombinant OGT | In vitro | 2 - 7 µM | [11] |
Experimental Protocols
Quantification of UDP-Amino Sugars by HPLC
This protocol outlines a general method for the extraction and quantification of UDP-sugars from cultured cells or tissues using high-performance liquid chromatography (HPLC).[16][17]
Materials:
-
Cultured cells or tissue sample
-
Ice-cold 0.4 M perchloric acid (PCA)
-
Saturated potassium bicarbonate (KHCO₃)
-
Anion-exchange HPLC column
-
Mobile phase buffers (e.g., ammonium (B1175870) phosphate (B84403) buffers with a gradient)
-
UDP-sugar standards (UDP-GlcNAc, UDP-GalNAc, etc.)
Procedure:
-
Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Homogenize cells or tissue in ice-cold 0.4 M PCA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein.
-
Neutralize the supernatant by adding saturated KHCO₃ dropwise until the pH is between 6.5 and 7.5.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample onto a pre-equilibrated anion-exchange HPLC column.
-
Elute the UDP-sugars using a suitable gradient of the mobile phase.
-
Detect the UDP-sugars by UV absorbance at 262 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of UDP-sugar standards.
-
Determine the concentration of UDP-sugars in the samples by comparing their peak areas to the standard curve.
-
Detection of O-GlcNAcylated Proteins by Chemoenzymatic Labeling and Western Blotting
This protocol describes a sensitive method for detecting O-GlcNAcylated proteins using a mutant galactosyltransferase to install a chemical handle for subsequent detection.[18]
Materials:
-
Cell lysate
-
Y289L mutant of β-1,4-galactosyltransferase (Gal-T1 Y289L)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Alkyne-biotin probe
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reagents (copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
Streptavidin-HRP conjugate
-
Western blotting reagents
Procedure:
-
Labeling:
-
Incubate the cell lysate with Gal-T1 Y289L and UDP-GalNAz. The mutant enzyme transfers the azido-sugar to terminal GlcNAc residues on proteins.
-
-
Click Chemistry:
-
To the labeled lysate, add the alkyne-biotin probe and the CuAAC reagents. This reaction "clicks" the biotin (B1667282) probe onto the azido-sugar.
-
-
Western Blotting:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Probe the membrane with streptavidin-HRP.
-
Detect the biotinylated (i.e., O-GlcNAcylated) proteins using a chemiluminescent substrate.
-
Conclusion and Future Directions
UDP-amino sugars are at the crossroads of metabolism and cellular signaling. Their levels, dictated by the nutrient-sensing HBP, directly influence the O-GlcNAcome, thereby modulating a vast array of cellular processes. Furthermore, their role as extracellular signaling molecules is an expanding area of research. A deeper understanding of the regulation of UDP-amino sugar metabolism and the specific downstream consequences of their signaling functions will be crucial for developing novel therapeutic strategies for a range of diseases, including diabetes, cancer, and neurodegenerative disorders. Future research should focus on developing tools for the real-time, in vivo imaging of UDP-amino sugar dynamics and for the site-specific analysis of O-GlcNAcylation to further unravel the complexities of this critical signaling nexus.
References
- 1. Nucleotide-activated sugars | Department of Physiology | UZH [physiol.uzh.ch]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 4. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneonline.com [geneonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Release of cellular UDP-glucose as a potential extracellular signaling molecule. | Semantic Scholar [semanticscholar.org]
- 16. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 17. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of UDP-alpha-D-galactosamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of Uridine Diphosphate-alpha-D-galactosamine (UDP-α-D-galactosamine), a crucial nucleotide sugar involved in a multitude of biological processes. This document delves into its physicochemical properties, synthesis, and biological significance, with a focus on the experimental methodologies employed in its study.
Introduction
Uridine Diphosphate-alpha-D-galactosamine (UDP-GalN) is a key precursor in the biosynthesis of various glycoconjugates, including glycoproteins and glycolipids.[1] Its acetylated form, UDP-N-acetyl-alpha-D-galactosamine (UDP-GalNAc), is the donor substrate for polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), the enzymes that initiate mucin-type O-glycosylation.[2] Given its central role in these fundamental biological pathways, a thorough understanding of the structure of UDP-α-D-galactosamine is paramount for research in glycobiology, drug discovery, and diagnostics.
This guide summarizes the current knowledge on the structure of UDP-α-D-galactosamine, provides detailed experimental protocols for its synthesis and analysis, and explores its function in key signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of UDP-α-D-galactosamine and its acetylated derivative are crucial for its handling, analysis, and understanding its interactions.
Table 1: Physicochemical Properties of UDP-α-D-galactosamine and UDP-N-acetyl-α-D-galactosamine
| Property | UDP-α-D-galactosamine | UDP-N-acetyl-α-D-galactosamine |
| Molecular Formula | C₁₅H₂₅N₃O₁₆P₂[3] | C₁₇H₂₇N₃O₁₇P₂[4] |
| Molecular Weight | 565.32 g/mol [3] | 607.4 g/mol [4] |
| IUPAC Name | [(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate[3] | Uridine 5′-(2-acetamido-2-deoxy-α-D-galactopyranosyl dihydrogen diphosphate)[1] |
| CAS Number | 17479-06-0[3] | 7277-98-7[1] |
| Appearance | White solid | White to off-white crystalline powder[5] |
| Solubility | Soluble in water | Soluble in water |
Structural Analysis: Conformational States
The flexibility of the UDP-diphosphate linkage allows for both extended and folded conformations. In the folded conformation, the uracil (B121893) base is in proximity to the sugar moiety. The galactopyranose ring typically adopts a ⁴C₁ chair conformation.
Molecular dynamics simulations of the enzyme polypeptide N-acetylgalactosaminyltransferase-2 (ppGalNAcT-2) in complex with UDP-GalNAc have provided insights into the conformational dynamics of the bound nucleotide sugar. These studies reveal that the active site accommodates the UDP-sugar through rearrangements of water molecules and minor changes in side-chain conformations.[2]
Experimental Protocols
Chemoenzymatic Synthesis of UDP-α-D-galactosamine
A multi-enzyme system can be employed for the efficient synthesis of UDP-α-D-galactosamine. The following protocol is adapted from a chemoenzymatic synthesis approach.[6]
Materials:
-
Uridine 5'-monophosphate (UMP)
-
Galactose-1-phosphate
-
Nucleoside monophosphate kinase (NMK)
-
Sucrose synthase (SuSy)
-
Galactose-1-phosphate uridylyltransferase (GALT)
-
Phosphoglucomutase (PGM)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ATP, PEP, NADH
-
Reaction buffer (e.g., Tris-HCl)
-
Anion-exchange chromatography column
-
Gel filtration column
Procedure:
-
In situ generation of UDP-glucose: In a reaction vessel, combine UMP, sucrose, ATP, and PEP in a suitable buffer. Add NMK and SuSy to initiate the conversion of UMP and sucrose to UDP-glucose.
-
Synthesis of UDP-galactose: Introduce galactose-1-phosphate and GALT to the reaction mixture. GALT catalyzes the transfer of UMP from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose.
-
Equilibrium shift: To drive the reaction towards UDP-galactose synthesis, add PGM and G6PDH. PGM converts the released glucose-1-phosphate to glucose-6-phosphate, which is then oxidized by G6PDH, consuming the product and pulling the equilibrium forward.
-
Cofactor regeneration: Include PK and LDH along with PEP and NADH to regenerate ATP and NAD⁺, respectively, ensuring sustained enzyme activity.
-
Conversion to UDP-α-D-galactosamine: Once a significant amount of UDP-galactose is formed, introduce an appropriate aminotransferase to convert it to UDP-α-D-galactosamine.
-
Purification: Terminate the reaction and purify the product using anion-exchange chromatography followed by gel filtration to remove enzymes, unreacted substrates, and byproducts.
Caption: Chemoenzymatic synthesis of UDP-α-D-galactosamine.
Enzymatic Assay of Polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T)
This protocol describes a typical in vitro assay to measure the activity of ppGalNAc-Ts using UDP-GalNAc as the donor substrate.
Materials:
-
Purified ppGalNAc-T enzyme
-
UDP-N-acetyl-α-D-galactosamine (UDP-GalNAc)
-
Acceptor peptide (e.g., a synthetic peptide with Ser/Thr residues)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MnCl₂ and 0.25% Triton X-100
-
Stop Solution: 20 mM EDTA
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phases for HPLC (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, a known concentration of the acceptor peptide, and the ppGalNAc-T enzyme.
-
Initiation: Start the reaction by adding UDP-GalNAc to a final concentration of approximately 1 mM. The total reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an equal volume of the stop solution.
-
Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate the glycosylated peptide product from the unreacted acceptor peptide. The amount of product formed can be quantified by integrating the peak area and comparing it to a standard curve.
Caption: Workflow for a ppGalNAc-T enzymatic assay.
Biological Role and Signaling Pathways
UDP-α-D-galactosamine and its acetylated form are central to the synthesis of a vast array of glycans that play critical roles in cell-cell recognition, signaling, and immune responses. The initiation of mucin-type O-glycosylation, a key post-translational modification, is entirely dependent on the availability of UDP-GalNAc.
The biosynthesis of UDP-GalNAc is tightly regulated and integrated with cellular metabolism. It is primarily synthesized from glucose through a series of enzymatic steps.
Caption: Biosynthetic pathway of UDP-GalNAc.
Dysregulation of this pathway has been implicated in various diseases, including cancer and congenital disorders of glycosylation. Therefore, the enzymes involved in the synthesis and utilization of UDP-GalNAc are attractive targets for drug development.
Conclusion
UDP-alpha-D-galactosamine is a cornerstone of glycobiology, and a detailed understanding of its structure and function is essential for advancing our knowledge of cellular processes and for the development of novel therapeutics. While direct experimental structural data for the isolated molecule remains elusive, a combination of data from related compounds, computational modeling, and detailed analysis of its enzymatic interactions provides a robust framework for its structural analysis. The experimental protocols provided herein offer a starting point for researchers to synthesize, purify, and assay this critical nucleotide sugar, paving the way for further discoveries in this exciting field.
References
- 1. Uridine diphosphate N-acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 2. Substrate-induced conformational changes and dynamics of UDP-N-acetylgalactosamine:polypeptide N-acetylgalactosaminyltransferase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UDP-galactosamine | C15H25N3O16P2 | CID 161225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. UDP-N-acetylgalactosamine | C17H27N3O17P2 | CID 23700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UDP-ALPHA-D-N-ACETYLGALACTOSAMINE, DISODIUM SALT | 108320-87-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
UDP-galactosamine in prokaryotic vs eukaryotic systems
An In-depth Technical Guide to UDP-Galactosamine in Prokaryotic vs. Eukaryotic Systems
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) is a critical activated sugar nucleotide that serves as a fundamental building block for a diverse array of glycoconjugates in both prokaryotic and eukaryotic organisms. Despite its universal importance, the biosynthetic pathways, functional roles, and regulatory mechanisms involving UDP-GalNAc exhibit profound differences between these two domains of life. In eukaryotes, UDP-GalNAc is the cornerstone of mucin-type O-glycosylation, a complex post-translational modification essential for protein trafficking, cell signaling, and adhesion. In prokaryotes, it is a key precursor for various cell surface structures, including lipopolysaccharide (LPS), capsules, and glycoproteins, which are crucial for structural integrity, virulence, and environmental adaptation. Understanding these differences is paramount for fields ranging from fundamental glycobiology to the development of novel therapeutics targeting pathways in pathogens or diseased human cells. This guide provides a comprehensive technical overview of UDP-GalNAc metabolism, presenting comparative quantitative data, detailed experimental protocols, and pathway visualizations to illuminate the distinct strategies employed by prokaryotic and eukaryotic systems.
Biosynthesis of UDP-GalNAc: A Tale of Two (and a half) Pathways
The synthesis of UDP-GalNAc is a central metabolic process that diverges significantly between prokaryotes and eukaryotes, primarily in the synthesis of its immediate precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), and in the enzymes that perform the final epimerization step.
The Canonical Eukaryotic Pathway
In eukaryotes, UDP-GalNAc is synthesized via the hexosamine biosynthetic pathway (HBP), culminating in the epimerization of UDP-GlcNAc. The process begins with fructose-6-phosphate (B1210287) and proceeds through a series of enzymatic steps. The final and critical step is the reversible conversion of UDP-GlcNAc to UDP-GalNAc, catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE)[1][2]. Human GALE is a versatile enzyme that efficiently interconverts both UDP-GlcNAc/UDP-GalNAc and UDP-Glc/UDP-Gal, allowing it to balance the pools of four essential nucleotide sugars[1].
The Prokaryotic Pathways
Prokaryotes display greater diversity in UDP-GalNAc biosynthesis.
a) The Common Bacterial Pathway: Similar to eukaryotes, most bacteria synthesize UDP-GalNAc from UDP-GlcNAc. However, the preceding steps to generate UDP-GlcNAc are different. The key enzymes phosphoglucosamine mutase (GlmM) and the bifunctional glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) are characteristic of the prokaryotic pathway[3]. The final epimerization is catalyzed by a GALE homolog. Notably, the standard GALE from E. coli K-12 is inefficient at converting UDP-GlcNAc to UDP-GalNAc[4][5]. However, specialized epimerases, such as Gne found in pathogenic strains like E. coli O86:B7, can efficiently catalyze this reaction to produce the UDP-GalNAc needed for O-antigen synthesis[6].
b) The Novel Archaeal Pathway: A distinct, direct pathway for UDP-GalNAc synthesis has been identified in the thermophilic crenarchaeon Sulfolobus tokodaii[5][7][8]. This organism lacks a UDP-GlcNAc 4-epimerase homolog. Instead, it possesses a novel epimerase that directly converts glucosamine-6-phosphate (GlcN-6-P) to galactosamine-6-phosphate (GalN-6-P). This is followed by a series of reactions analogous to the bacterial UDP-GlcNAc pathway, but which operate on galactosamine intermediates to directly produce UDP-GalNAc[8].
Functional Roles of UDP-GalNAc
The downstream applications of UDP-GalNAc are a primary point of divergence between prokaryotes and eukaryotes, reflecting their distinct cellular architectures and life strategies.
Eukaryotic Systems: The Initiation of Mucin-Type O-Glycosylation
In eukaryotes, the overwhelming fate of UDP-GalNAc is to serve as the donor substrate for the initiation of mucin-type O-glycosylation[9][10]. This process is catalyzed by a large family of 20 human UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) located in the Golgi apparatus[9][11]. These enzymes transfer a single GalNAc residue to the hydroxyl group of serine or threonine residues on a protein backbone, creating the foundational Tn antigen structure[12]. This initial GalNAc can then be elaborated by other glycosyltransferases to form complex O-glycan structures that are critical for protein stability, folding, cell-cell recognition, and signaling[9][13]. Aberrant O-glycosylation initiated by GalNAc-Ts is a hallmark of various diseases, including cancer and cardiovascular disorders[9][14].
Prokaryotic Systems: Building the Cell Surface
In prokaryotes, UDP-GalNAc is a versatile precursor for a wide range of cell surface glycoconjugates that are essential for survival and virulence.
a) Lipopolysaccharide (LPS) O-Antigen: In many Gram-negative bacteria, such as Pseudomonas aeruginosa, UDP-GalNAc is a precursor for modified sugars within the O-antigen repeating units of LPS[15]. For instance, in P. aeruginosa serotype O6, UDP-GalNAc is dehydrogenated to form UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA), a key component of the O-antigen tetrasaccharide repeat[9][15].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA Involves Three Easily Distinguished 4-Epimerase Enzymes, Gne, Gnu and GnaB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 6. Biochemical characterization of UDP-GlcNAc/Glc 4-epimerase from Escherichia coli O86:B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Dynamics of Wildtype and V94M Human UDP-Galactose 4-Epimerase – A computational perspective on severe Epimerase-deficiency Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional analysis of disease-causing mutations in human UDP-galactose 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular UTP concentration in glucose-fe - Bacteria Escherichia coli - BNID 104696 [bionumbers.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of UDP-Galactosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) diphosphate-galactosamine (UDP-GalNAc) is a critical activated sugar donor for glycosyltransferases, enzymes that play a fundamental role in the synthesis of complex carbohydrates, glycoproteins, and glycolipids. These molecules are involved in numerous physiological and pathological processes, including cell adhesion, signaling, and immune responses. Consequently, the availability of high-purity UDP-GalNAc is essential for research in glycobiology, drug discovery, and the development of novel therapeutics.
This document provides detailed application notes and protocols for the enzymatic synthesis of UDP-N-acetylgalactosamine (UDP-GalNAc), the biologically prevalent acetylated form, from N-acetylgalactosamine (GalNAc). While direct enzymatic synthesis from galactosamine is less common, a chemoenzymatic approach for UDP-galactosamine is also discussed. The enzymatic methods described herein offer high specificity and yield, avoiding the need for extensive protection and deprotection steps often associated with chemical synthesis.
Principle of Enzymatic Synthesis of UDP-GalNAc
The enzymatic synthesis of UDP-GalNAc from GalNAc is typically achieved through a two-step cascade reaction catalyzed by two key enzymes: a kinase and a pyrophosphorylase.[1][2][3][4] An optional third enzyme, an inorganic pyrophosphatase, is often included to drive the equilibrium towards product formation.
-
Phosphorylation: N-acetylgalactosamine (GalNAc) is first phosphorylated at the anomeric carbon to form N-acetylgalactosamine-1-phosphate (GalNAc-1-P). This reaction is catalyzed by a specific kinase, such as N-acetylhexosamine 1-kinase (NahK) or GalNAc kinase (GK2), and requires adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor.[1][2]
-
Uridylylation: The newly synthesized GalNAc-1-P then reacts with uridine triphosphate (UTP) in a reaction catalyzed by a UDP-sugar pyrophosphorylase, such as N-acetylglucosamine uridyltransferase (GlmU) or UDP-GalNAc pyrophosphorylase (AGX1), to yield UDP-GalNAc and pyrophosphate (PPi).[1][2]
-
Pyrophosphate Hydrolysis (Optional but Recommended): The pyrophosphate (PPi) generated in the second step can inhibit the pyrophosphorylase. To circumvent this, an inorganic pyrophosphatase (PPA) is often added to the reaction mixture to hydrolyze PPi into two molecules of inorganic phosphate (Pi), thereby driving the reaction to completion.[1][5]
Logical Workflow for UDP-GalNAc Synthesis
References
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Probing Glycosylation: A Detailed Protocol for Metabolic Labeling with UDP-Galactosamine Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the metabolic labeling of glycoproteins using UDP-galactosamine (UDP-GalNAc) analogs. This powerful technique enables the visualization, identification, and quantification of O-GlcNAcylated and mucin-type O-linked glycoproteins, offering valuable insights into cellular processes and disease states.
Introduction
Protein glycosylation, the enzymatic addition of carbohydrates to proteins, is a critical post-translational modification that governs a vast array of biological functions. Two major types of O-linked glycosylation are the addition of a single N-acetylglucosamine (O-GlcNAc) to nuclear and cytoplasmic proteins, and the initiation of mucin-type O-glycosylation with N-acetylgalactosamine (GalNAc) in the Golgi apparatus.[1][2][3] Dysregulation of these processes is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[4][5]
Metabolic labeling with UDP-GalNAc analogs provides a robust method to study these glycosylation events in living cells and organisms.[6][7] This approach involves introducing synthetic monosaccharide analogs, typically featuring a bioorthogonal handle like an azide (B81097) or an alkyne, into cellular metabolic pathways.[1] These analogs are processed by the cell's enzymatic machinery and incorporated into glycoproteins. The bioorthogonal handle then allows for the selective attachment of reporter tags, such as fluorophores or biotin (B1667282), enabling downstream analysis.[1][2]
Principle of the Method
The metabolic labeling strategy leverages the cell's natural salvage pathways for monosaccharides.[2] Peracetylated GalNAc analogs, such as N-azidoacetylgalactosamine (Ac4GalNAz), can passively diffuse across the cell membrane.[8] Intracellular esterases remove the acetyl groups, and the resulting GalNAc analog enters the salvage pathway, where it is converted to the corresponding UDP-GalNAc analog (e.g., UDP-GalNAz).[2][6] This analog then serves as a substrate for glycosyltransferases, such as O-GlcNAc transferase (OGT) and polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs), leading to its incorporation into target proteins.[1][2][7]
A crucial aspect of this method is the potential for metabolic interconversion of UDP-GalNAc analogs to their UDP-GlcNAc counterparts by the enzyme UDP-galactose 4-epimerase (GALE).[6][7] This can lead to labeling of other glycan types. To address this, researchers have developed modified analogs, such as N-(S)-azidopropionylgalactosamine (GalNAzMe), which are resistant to GALE-mediated epimerization, thus offering more specific labeling of O-GalNAc glycosylation.[6] Alternatively, GALE-knockout cell lines can be used to prevent this conversion.[6]
Quantitative Data Summary
The efficiency of metabolic labeling can be influenced by the specific analog used, its concentration, and the cell type. The following tables summarize key quantitative data from published studies.
| UDP-GalNAc Analog | Cell Line | Concentration (µM) | Incubation Time | Outcome | Reference |
| Ac4GalNAz | CHO | 50 | - | Significant cell surface azide expression | [2] |
| Ac4GalNAz | HEK293T | 200 | 16 h | Labeling of intracellular proteins | [8] |
| Ac4GalNAz | NIH3T3 | - | - | Labeling of O-GlcNAcylated proteins | [9] |
| Caged GalNAzMe-1-phosphate | K-562 | 200 | - | Dose-dependent cell surface labeling | [6] |
| Ac4GlcNAz | CHO | 50 | - | Lower cell surface azide expression compared to Ac4GalNAz | [2] |
| Competition Experiment | Analog | Competitor | Competitor Concentration | Result | Reference |
| CHO Cells | Ac4GalNAz (50 µM) | Galactose | - | No suppression of azide signal | [2] |
| CHO Cells | Ac4GalNAz (50 µM) | GalNAc | 5 mM | Complete inhibition of azide signal | [2] |
| CHO Cells | Ac4GalNAz (50 µM) | GlcNAc | - | Partial suppression of azide signal | [2] |
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of glycoproteins with UDP-GalNAc analogs, followed by detection using fluorescence or affinity enrichment.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells at an appropriate density in their recommended growth medium and culture overnight to allow for adherence.
-
Preparation of Analog Stock Solution: Dissolve the peracetylated UDP-GalNAc analog (e.g., Ac4GalNAz) in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10-50 mM).
-
Labeling: Add the analog stock solution to the cell culture medium to achieve the desired final concentration (typically 25-200 µM). A DMSO-only control should be included.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may need to be determined empirically for each cell line and analog.
-
Cell Harvest: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove excess analog.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications.
Protocol 2: Bioorthogonal Ligation via Click Chemistry for Fluorescence Detection
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a fluorescent probe to azide-modified glycoproteins.
-
Prepare Click Chemistry Reaction Mix: For a typical 50 µL reaction, combine the following in order:
-
Cell lysate (containing 20-50 µg of protein)
-
Fluorescent alkyne probe (e.g., alkynyl-TAMRA, final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP, final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, final concentration 100 µM)
-
Copper(II) sulfate (B86663) (CuSO4, final concentration 1 mM)
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone (B3395972) and incubating at -20°C for 30 minutes.
-
Pellet and Wash: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. Carefully remove the supernatant and wash the pellet with cold methanol.
-
Resuspension: Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.
Protocol 3: Enrichment of Labeled Glycoproteins using Biotin Affinity Purification
This protocol outlines the enrichment of biotin-tagged glycoproteins using streptavidin beads.
-
Bioorthogonal Ligation with Biotin: Perform the click chemistry reaction as described in Protocol 2, but replace the fluorescent alkyne probe with an alkyne-biotin conjugate.
-
Removal of Excess Reagents: Remove unreacted biotin probe and other reaction components by protein precipitation (as in Protocol 2) or by using a desalting column.
-
Streptavidin Bead Preparation: Wash streptavidin-agarose or magnetic beads with an appropriate buffer (e.g., PBS with 0.1% Tween-20).
-
Binding: Add the biotin-labeled protein lysate to the prepared streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound glycoproteins from the beads. This can be achieved by boiling in SDS-PAGE loading buffer for analysis by Western blotting, or by on-bead trypsin digestion for mass spectrometry-based proteomics.[1]
-
Analysis: Analyze the enriched glycoproteins by Western blotting using an antibody against a protein of interest or by mass spectrometry for proteome-wide identification.
Visualizations
Caption: Experimental workflow for metabolic labeling of glycoproteins.
Caption: Key glycosylation pathways utilizing UDP-GalNAc and UDP-GlcNAc.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 8. Metabolic chemical reporters of glycans exhibit cell-type selective metabolism and glycoprotein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing UDP-Galactosamine in In Vitro Glycosyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) galactosamine (UDP-GalNAc) is a critical activated sugar donor for glycosyltransferases, enzymes that catalyze the transfer of a galactosamine monosaccharide to an acceptor molecule, which can be a protein, lipid, or another glycan.[1][2] These enzymatic reactions are fundamental to the synthesis of a wide array of glycoconjugates with diverse biological functions. Notably, polypeptide N-acetylgalactosaminyltransferases (ppGaNTases) utilize UDP-GalNAc to initiate the synthesis of mucin-type O-glycans by transferring GalNAc to serine or threonine residues on polypeptides.[2][3] This initiation step is crucial for the subsequent elongation and elaboration of O-glycan chains.
Recent studies have also highlighted the broader utility of UDP-galactosamine (UDP-GalN), an uncommon donor substrate, which certain galactosyltransferases can tolerate.[1] This tolerance opens up chemoenzymatic strategies for synthesizing novel N-acetylgalactosamine (GalNAc)-glycosides.[1] The in vitro glycosyltransferase assay is an indispensable tool for studying the kinetics and substrate specificity of these enzymes, screening for inhibitors, and synthesizing novel glycans. This document provides detailed protocols for performing in vitro glycosyltransferase assays using UDP-galactosamine and its N-acetylated form, UDP-GalNAc.
Core Principles of the In Vitro Glycosyltransferase Assay
An in vitro glycosyltransferase assay fundamentally involves the incubation of a glycosyltransferase with a donor substrate (UDP-GalNAc or UDP-GalN) and an acceptor substrate. The reaction results in the formation of a glycosylated product and a UDP leaving group. The activity of the enzyme can be quantified by measuring the formation of the product or the depletion of the substrates.
Several detection methods can be employed, each with its own advantages and limitations. These include radiolabeling, high-performance liquid chromatography (HPLC), enzyme-linked immunosorbent assay (ELISA), and luminescence-based assays that detect the released UDP.[3][4][5][6]
Experimental Protocols
Protocol 1: General In Vitro Glycosyltransferase Assay using Radiolabeled UDP-GalNAc
This protocol describes a classic and highly sensitive method for measuring glycosyltransferase activity by tracking the incorporation of a radiolabeled monosaccharide from UDP-[³H]GalNAc or UDP-[¹⁴C]GalNAc into an acceptor substrate.
Materials:
-
Glycosyltransferase of interest
-
Radiolabeled donor substrate (e.g., UDP-[³H]GalNAc or UDP-[¹⁴C]GalNAc)
-
Unlabeled UDP-GalNAc
-
Acceptor substrate (peptide, protein, or oligosaccharide)
-
Reaction Buffer: 25 mM Tris-HCl, pH 7.4 (or other optimal buffer like HEPES or sodium cacodylate)[3][7]
-
Cofactors: 5-10 mM MnCl₂ or MgCl₂[3]
-
Detergent (optional): 0.1% Triton X-100[3]
-
Stop Solution: 0.1% Trifluoroacetic acid (TFA) or boiling[3]
-
Scintillation vials and cocktail[6]
-
Liquid scintillation counter[6]
-
Anion exchange chromatography columns (for separation of product and unreacted donor)[8]
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. The final volume is typically 20-50 µL.[3] A typical reaction mixture contains:
-
Initiation: Initiate the reaction by adding the enzyme solution or the UDP-GalNAc to the reaction mixture.[3]
-
Incubation: Incubate the reaction mixture at 37°C for a period ranging from 15 minutes to 24 hours, depending on the enzyme's activity.[3]
-
Termination: Stop the reaction by boiling for 3 minutes or adding 0.1% TFA.[3]
-
Separation: Separate the radiolabeled product from the unreacted radiolabeled UDP-GalNAc. This can be achieved using anion exchange chromatography, where the negatively charged UDP-GalNAc binds to the column, and the typically neutral or less charged product flows through.[8]
-
Quantification: Collect the eluate containing the product into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6] The measured counts per minute (CPM) are proportional to the amount of product formed.
Protocol 2: HPLC-Based Glycosyltransferase Assay
This method is suitable for monitoring the reaction by separating and quantifying the substrate and product based on their different retention times on an HPLC column. This is particularly useful when a fluorescently labeled acceptor substrate is used.
Materials:
-
Glycosyltransferase of interest
-
UDP-GalNAc
-
Fluorescently labeled acceptor substrate (e.g., pyridylaminated oligosaccharide)[9]
-
Reaction Buffer: As described in Protocol 1.
-
Stop Solution: As described in Protocol 1.
-
HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., fluorescence detector).
Procedure:
-
Reaction Setup: Prepare the reaction mixture and incubate as described in Protocol 1 (steps 1-3).
-
Termination: Stop the reaction as described in Protocol 1 (step 4).[7]
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitated protein.[7] Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. The substrate and product will be separated based on their physicochemical properties.
-
Quantification: The amount of product formed can be quantified by integrating the area of the corresponding peak in the chromatogram. A standard curve of the purified product can be used for absolute quantification.
Protocol 3: Luminescence-Based UDP Detection Assay (e.g., UDP-Glo™)
This is a high-throughput and non-radioactive method that measures the amount of UDP produced during the glycosyltransferase reaction. The UDP is converted to ATP, which then drives a luciferase reaction, producing a luminescent signal that is proportional to the UDP concentration.[5][10][11]
Materials:
-
Glycosyltransferase of interest
-
UDP-GalNAc
-
Acceptor substrate
-
Reaction Buffer: As described in Protocol 1.
-
UDP-Glo™ Glycosyltransferase Assay Kit (or similar) containing UDP Detection Reagent.[5][10]
-
White, opaque multi-well plates (e.g., 96- or 384-well).
-
Luminometer.
Procedure:
-
Reaction Setup: Perform the glycosyltransferase reaction in a well of a white, opaque multi-well plate. The reaction volume is typically small (e.g., 5 µL).[11]
-
Incubation: Incubate at the optimal temperature for the enzyme for a defined period.
-
UDP Detection: Add an equal volume of UDP Detection Reagent to the reaction well. This reagent simultaneously stops the glycosyltransferase reaction and initiates the UDP detection reaction.[10]
-
Incubation: Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[5]
-
Measurement: Measure the luminescence using a luminometer.[10]
-
Quantification: The amount of UDP produced can be determined by comparing the luminescence signal to a UDP standard curve.[10]
Data Presentation
The following tables summarize typical quantitative data for in vitro glycosyltransferase assays using UDP-galactosamine derivatives.
Table 1: Typical Reaction Conditions for In Vitro Glycosyltransferase Assays
| Parameter | Concentration/Value | Reference(s) |
| Buffer | 25 mM Tris-HCl, pH 7.4 | [3] |
| 14 mM HEPES, pH 7.4 | [7] | |
| 150 mM Sodium Cacodylate, pH 7.2 | [7] | |
| Donor Substrate (UDP-GalNAc) | 250 µM | [3] |
| Acceptor Substrate | 25-150 µM | [3][7] |
| Cofactor (MnCl₂) | 5-11 µM | [3][7] |
| Detergent (Triton X-100) | 0.01% - 0.1% | [3][7] |
| Incubation Temperature | 37°C | [3] |
| Incubation Time | 15 min - 24 h | [3] |
Table 2: Kinetic Parameters of Galactosyltransferases with UDP-GalN and UDP-Gal
| Enzyme | Donor Substrate | kcat/Km (min⁻¹mM⁻¹) | Reference(s) |
| NmLgtB | UDP-GalN | 9.5 ± 0.5 | [1] |
| UDP-Gal | 56.9 ± 3.1 | [1] | |
| bα3GalT | UDP-GalN | 3.1 ± 0.2 | [1] |
| UDP-Gal | 13.2 ± 1.4 | [1] |
Visualizations
Enzymatic Reaction of Glycosyltransferase
Caption: Enzymatic transfer of GalNAc to an acceptor substrate.
Experimental Workflow for a Luminescence-Based Glycosyltransferase Assay
Caption: Workflow for a UDP-Glo™ glycosyltransferase assay.
References
- 1. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [Enzyme assay of yeast glycosyltransferases ~ alpha-1,2-galactosyltransferase]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. A Method for Determination of UDP-GlcNAc: GlcNAcβ1-6(GlcNAcβ1-2)Manα1-R [GlcNAc to Man] β1-4N-Acetylglucosaminyltransferase VI Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [se.promega.com]
Application Notes: Chemoenzymatic Synthesis of UDP-N-azidoacetylgalactosamine (UDP-GalNAz)
Introduction
Uridine (B1682114) diphosphate-N-azidoacetylgalactosamine (UDP-GalNAz) is an unnatural sugar nucleotide that serves as a crucial tool for researchers in glycobiology and drug development. It is an analog of the natural donor substrate, UDP-N-acetylgalactosamine (UDP-GalNAc). The azido (B1232118) group on UDP-GalNAz enables its use as a chemical reporter for the metabolic labeling of O-linked glycoproteins. Once incorporated into glycans by cellular machinery, the azide (B81097) moiety can be selectively modified through bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloaddition ("click chemistry").[1] This allows for the visualization, identification, and proteomic analysis of glycosylated proteins.[2]
Principle of the Synthesis
The chemoenzymatic synthesis of UDP-GalNAz mimics the natural salvage pathway for amino sugars.[2][3] This method offers significant advantages over purely chemical synthesis, including high stereo- and regioselectivity, the avoidance of toxic reagents, and milder reaction conditions, which typically result in higher yields.[4] The synthesis can be performed in a "one-pot" reaction or as a two-step process. Both approaches rely on a cascade of enzymatic reactions.
The synthesis begins with an azido-modified N-acetylgalactosamine derivative, which is first phosphorylated at the anomeric carbon by a kinase. The resulting sugar-1-phosphate is then converted to the corresponding UDP-sugar by a pyrophosphorylase. An inorganic pyrophosphatase is often included to hydrolyze the pyrophosphate byproduct, driving the equilibrium of the second reaction towards product formation.[2][4]
Key Enzymes
-
N-acetylhexosamine 1-kinase (NahK): This enzyme catalyzes the phosphorylation of N-azidoacetylgalactosamine (GalNAz) to GalNAz-1-phosphate, utilizing adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. The NahK from Bifidobacterium longum is known for its promiscuous substrate specificity.[4][5]
-
UDP-GalNAc pyrophosphorylase (AGX1) or N-acetylglucosamine-1-phosphate uridyltransferase (GlmU): These enzymes catalyze the transfer of a uridylyl group from uridine triphosphate (UTP) to the GalNAz-1-phosphate, forming UDP-GalNAz. While E. coli GlmU can be used, human AGX1 has been shown to be more efficient for the synthesis of UDP-GalNAc analogs, especially those with modifications at the N-acyl group.[3]
-
Inorganic pyrophosphatase (PPase): This enzyme is crucial for driving the pyrophosphorylase reaction to completion by hydrolyzing the inorganic pyrophosphate (PPi) byproduct into two molecules of inorganic phosphate.[2][4]
Applications
-
Metabolic Labeling: UDP-GalNAz is used to metabolically label O-GlcNAc modified proteins and mucin-type O-linked glycans within cells.[6]
-
Proteomics: Following metabolic labeling, the azido-tagged glycoproteins can be enriched and identified using mass spectrometry-based proteomic approaches.[2]
-
Glycoengineering: The enzymatic synthesis of UDP-GalNAz and other unnatural UDP-sugars expands the toolkit for creating modified glycans and glycoconjugates with novel properties.[7]
-
Drug Development: Understanding the roles of specific glycosylations in disease, which can be elucidated using tools like UDP-GalNAz, is critical for the development of novel therapeutics.
Experimental Protocols
This section provides a detailed protocol for the one-pot chemoenzymatic synthesis of UDP-GalNAz.
Materials
-
N-azidoacetylgalactosamine (GalNAz)
-
Adenosine-5'-triphosphate (ATP), disodium (B8443419) salt
-
Uridine-5'-triphosphate (UTP), trisodium (B8492382) salt
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Recombinant Bifidobacterium longum N-acetylhexosamine 1-kinase (BlNahK)
-
Recombinant Homo sapiens UDP-GalNAc pyrophosphorylase (HsAGX1)
-
Recombinant Saccharomyces cerevisiae inorganic pyrophosphatase (ScPPase)
-
Deionized water
-
Anion-exchange chromatography column
-
HPLC system for analysis and purification
One-Pot Synthesis Protocol
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare the reaction mixture by adding the following components in the order listed. The final concentrations are provided in the table below.
-
Dissolve GalNAz, ATP, and UTP in Tris-HCl buffer (pH 8.0).
-
Add MgCl₂ to the solution.
-
Adjust the final volume with deionized water.
-
-
Enzyme Addition:
-
Add the enzymes (BlNahK, HsAGX1, and ScPPase) to the reaction mixture. Gently mix by inversion.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C with gentle agitation for 4-22 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
-
Reaction Termination and Enzyme Removal:
-
Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ethanol.
-
Centrifuge the mixture to pellet the precipitated enzymes and proteins.
-
Alternatively, for larger scale reactions, enzymes can be removed by ultrafiltration.
-
-
Purification:
-
The supernatant containing UDP-GalNAz can be purified using anion-exchange chromatography (e.g., DEAE cellulose) followed by size-exclusion chromatography (e.g., Bio-Gel P-2).
-
The fractions containing the product are identified by UV absorbance at 262 nm and can be pooled, lyophilized, and stored at -20°C or below.
-
Data Presentation
Table 1: Reaction Conditions for One-Pot Synthesis of UDP-GalNAz Analogs
| Parameter | Concentration/Value | Reference |
| Substrates | ||
| N-azidoacetylgalactosamine (GalNAz) | 15 mM | [8] |
| ATP | 15 mM | [8] |
| UTP | 18 mM | [8] |
| Buffer & Cofactors | ||
| Tris-HCl (pH 8.0) | 100 mM | [8] |
| MgCl₂ | 33-44 mM | [8] |
| Enzymes | ||
| BlNahK | 4.7 mg/mL (1.5 U/mL) | [8] |
| HsAGX1 | 2.0 mg/mL (1.2 U/mL) | [8] |
| ScPPase | 1.0 U/mL | [8] |
| Reaction Conditions | ||
| Temperature | Room Temperature - 37°C | [2][8] |
| Incubation Time | 4 - 22 hours | [8] |
| Yield | ||
| Conversion/Yield | Up to 97% | [8] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot three-enzyme synthesis of UDP-GlcNAc derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onesearch.uark.edu [onesearch.uark.edu]
- 7. researchgate.net [researchgate.net]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: Quantification of UDP-galactosamine using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) galactosamine (UDP-galactosamine) is a critical nucleotide sugar involved in various metabolic pathways, including the synthesis of glycoproteins and glycolipids. Accurate quantification of UDP-galactosamine is essential for understanding its role in cellular processes and for the development of therapeutics targeting these pathways. This application note provides a detailed protocol for the quantification of UDP-galactosamine in biological samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Signaling Pathway
The following diagram illustrates the metabolic pathway involving UDP-galactosamine.
Application Notes and Protocols: UDP-Galactosamine as a Donor Substrate for Galactosyltransferases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) is a critical nucleotide sugar that serves as a donor substrate for a variety of glycosyltransferases.[1][2] These enzymes catalyze the transfer of a GalNAc moiety to proteins, lipids, and other acceptor molecules, playing a fundamental role in numerous biological processes.[2][3] This document provides detailed application notes and experimental protocols for the use of UDP-GalNAc in studying galactosyltransferase activity, with a focus on its applications in research and drug development.
Application Notes
Mucin-Type O-Glycosylation Initiation
UDP-GalNAc is the essential donor substrate for polypeptide N-acetylgalactosaminyltransferases (pp-GalNAcTs), the enzyme family that initiates mucin-type O-glycosylation.[1] This process involves the transfer of GalNAc to serine or threonine residues on a polypeptide chain, forming the Tn antigen (GalNAc-α-O-Ser/Thr).[1] This initial step is crucial for the subsequent elongation and elaboration of O-glycan structures, which are involved in cell adhesion, signaling, and immune recognition.[4] Dysregulation of pp-GalNAcT activity and the resulting aberrant O-glycosylation are hallmarks of various diseases, including cancer.[5][6]
Research Applications:
-
Enzyme Characterization: Studying the kinetics and substrate specificity of different pp-GalNAcT isoforms.
-
Cancer Biology: Investigating the role of specific pp-GalNAcTs in cancer progression and metastasis through the formation of tumor-associated antigens like the Tn antigen.[1]
-
Drug Discovery: Screening for inhibitors of pp-GalNAcTs as potential therapeutic agents for cancer and other diseases.[2]
Chemoenzymatic Synthesis of Glycans and Glycoconjugates
Recent studies have demonstrated that some galactosyltransferases (GalTs), which typically use UDP-galactose, exhibit a general tolerance for UDP-galactosamine (UDP-GalN) and its acetylated form, UDP-GalNAc.[7][8] This promiscuity allows for the development of novel chemoenzymatic strategies to synthesize diverse and complex GalNAc-containing glycans and glycoconjugates.[7][8] This approach offers high stereo- and regio-selectivity, which is often challenging to achieve through purely chemical synthesis.[8]
Research and Development Applications:
-
Functional Glycomics: Generating a library of structurally defined glycans to probe their biological functions.
-
Drug Development: Synthesizing novel glycan-based therapeutics and vaccines.
-
Biomarker Discovery: Producing standards for the identification and quantification of glycan biomarkers.
High-Throughput Screening and Assay Development
The enzymatic reaction of galactosyltransferases using UDP-GalNAc produces UDP as a byproduct. The detection of UDP can be used to quantify enzyme activity in a high-throughput manner. Commercially available assay kits, such as the UDP-Glo™ Glycosyltransferase Assay, provide a convenient and sensitive method for this purpose.[9] These assays are based on the conversion of UDP to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the amount of UDP produced.
Drug Development Applications:
-
High-Throughput Screening (HTS): Screening large compound libraries for inhibitors or activators of specific galactosyltransferases.
-
Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) of galactosyltransferases.
-
Mechanism of Action Studies: Investigating the mode of inhibition of lead compounds.
Quantitative Data
The following table summarizes key quantitative data for galactosyltransferases utilizing UDP-GalNAc as a donor substrate.
| Enzyme | Acceptor Substrate | Donor Substrate | Km (µM) | kcat/Km (min⁻¹mM⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Polypeptide N-acetylgalactosaminyltransferase (pp-GalNAcT) | Peptide | UDP-GalNAc | ~250 | 10-100 µmol/h/mg protein | 7.4 | 37 | [1] |
| Neisseria meningitidis LgtB (NmLgtB) | Lactose | UDP-GalN | - | 9.5 ± 0.5 | - | - | [7] |
| Bovine α3-galactosyltransferase (bα3GalT) | Lactose | UDP-GalN | - | 3.1 ± 0.2 | - | - | [7] |
| Neisseria meningitidis LgtC (NmLgtC) | Lactose | UDP-GalN | - | 31.6 ± 7.1 | - | - | [8] |
| Human Blood Group B transferase | H-active structures | UDP-GalNAc | ~1000 | - | - | - | [10] |
Note: The kcat/Km values for NmLgtB, bα3GalT, and NmLgtC were determined using the unacetylated donor UDP-GalN. The catalytic efficiencies with UDP-GalNAc may vary.
Experimental Protocols
Protocol 1: Assay of pp-GalNAcT Activity using HPLC
This protocol describes the measurement of pp-GalNAcT activity by quantifying the glycosylated peptide product using High-Performance Liquid Chromatography (HPLC).[1]
1. Materials:
-
Recombinant pp-GalNAcT enzyme
-
UDP-GalNAc (donor substrate)
-
Acceptor peptide (e.g., a mucin-derived peptide)
-
Reaction Buffer: 25 mM Tris-HCl, pH 7.4
-
100 mM MnCl₂
-
0.1% Triton X-100 (optional)
-
Proteinase inhibitor cocktail (if using crude enzyme)
-
HPLC system with a reverse-phase column (e.g., C18)
2. Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
25 mM Tris-HCl, pH 7.4
-
10 mM MnCl₂
-
0.1% Triton X-100 (optional)
-
250 µM UDP-GalNAc
-
150 µM acceptor peptide
-
Appropriate amount of pp-GalNAcT enzyme (to be optimized)
-
-
Initiate the reaction: Start the reaction by adding the enzyme or UDP-GalNAc to the reaction mixture.
-
Incubate: Incubate the reaction mixture at 37°C for a suitable time (e.g., 15 minutes to 24 hours), depending on the enzyme activity.
-
Terminate the reaction: Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA) or by heating at 100°C for 5 minutes.
-
Centrifuge: Centrifuge the terminated reaction mixture at high speed for 10 minutes to pellet any precipitated protein.
-
HPLC analysis:
-
Inject the supernatant onto a reverse-phase HPLC column.
-
Separate the glycosylated peptide from the unreacted acceptor peptide using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Quantify the product peak area to determine the enzyme activity.
-
3. Data Analysis:
-
Calculate the amount of glycosylated peptide formed based on a standard curve of the synthetic glycosylated peptide.
-
Express the enzyme activity as µmol of product formed per hour per mg of protein.
Protocol 2: UDP-Glo™ Glycosyltransferase Assay
This protocol provides a general procedure for measuring galactosyltransferase activity using the bioluminescent UDP-Glo™ Assay.
1. Materials:
-
Purified galactosyltransferase
-
UDP-GalNAc (donor substrate)
-
Acceptor substrate
-
UDP-Glo™ Glycosyltransferase Assay kit (containing UDP Detection Reagent)
-
White, opaque multiwell plates suitable for luminescence measurements
-
Luminometer
2. Procedure:
-
Prepare the glycosyltransferase reaction: In a well of a multiwell plate, prepare the enzyme reaction mixture (e.g., 5-20 µL) containing:
-
Appropriate buffer and ions (e.g., Tris-HCl, MnCl₂)
-
UDP-GalNAc
-
Acceptor substrate
-
Galactosyltransferase
-
-
Incubate: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Prepare UDP standards: In separate wells, prepare a standard curve of UDP in the same reaction buffer.
-
Add UDP Detection Reagent: Add an equal volume of UDP Detection Reagent to each reaction well and the UDP standard wells.
-
Incubate: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to develop and stabilize.
-
Measure luminescence: Read the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Generate a standard curve by plotting the luminescence values of the UDP standards against their concentrations.
-
Determine the concentration of UDP produced in the enzymatic reactions by interpolating their luminescence values on the standard curve.
-
Calculate the specific activity of the enzyme.
Visualizations
Caption: Initiation of mucin-type O-glycosylation by pp-GalNAcT.
Caption: General workflow for a galactosyltransferase assay.
Caption: Principle of the UDP-Glo™ Glycosyltransferase Assay.
References
- 1. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Overexpression of GalNAc-transferase GalNAc-T3 promotes pancreatic cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-Glo Glycosyltransferase Assay + UDP-GalNAc Nerliens Meszansky AS [nmas.no]
- 10. UDP-N-acetyl-D-galactosamine as a donor substrate for the glycosyltransferase encoded by the B gene at the human blood group ABO locus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Glycosylation: Applications of UDP-Galactosamine Analogs in Click Chemistry
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell signaling, immune response, and disease pathogenesis. The study of these complex carbohydrate structures, or glycobiology, has been significantly advanced by the advent of bioorthogonal chemistry, particularly click chemistry. This powerful set of reactions allows for the specific and efficient labeling of biomolecules in their native environments.
This document provides detailed application notes and protocols for the use of UDP-galactosamine (UDP-GalNAc) analogs in conjunction with click chemistry. These analogs serve as powerful tools for researchers, scientists, and drug development professionals to investigate, visualize, and quantify changes in glycosylation patterns associated with various physiological and pathological states. By introducing a bioorthogonal handle (e.g., an azide (B81097) or alkyne) onto the sugar, researchers can selectively tag and study glycoproteins of interest.
Core Concepts: Metabolic Glycoengineering and Click Chemistry
The primary strategy for employing UDP-GalNAc analogs is through metabolic glycoengineering.[1] Cells are supplied with a peracetylated, azide- or alkyne-modified N-acetylgalactosamine (GalNAc) analog (e.g., Ac₄GalNAz).[1][2] This cell-permeable precursor is taken up by the cell and processed through the salvage pathway, where it is converted into the corresponding UDP-GalNAc analog (e.g., UDP-GalNAz).[3][4] This modified sugar donor is then utilized by glycosyltransferases, primarily polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs), to incorporate the bioorthogonal tag into O-linked glycans on proteins.[3][5]
Once incorporated, the azide or alkyne handle can be selectively reacted with a complementary probe (e.g., a fluorescent dye, biotin (B1667282), or a drug molecule) via a click chemistry reaction. The two most common types of click chemistry used in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7]
Diagram: Metabolic Labeling and Click Chemistry Workflow
Caption: Workflow for metabolic labeling of glycoproteins using a UDP-GalNAc analog and click chemistry detection.
Application Notes
Visualization of Glycosylation in Cells and Organisms
A primary application of UDP-GalNAc analogs is the fluorescent imaging of glycans in fixed or living cells and even whole organisms. By using a fluorescent alkyne probe, researchers can visualize the localization and dynamics of glycosylation. This has been successfully applied in various cell lines and in developing organisms like zebrafish.[8] For instance, changes in Notch receptor glycosylation, which is critical for its signaling, can be visualized under different experimental conditions.[1]
Proteomic Analysis of O-Glycoproteins
Identifying the specific proteins that are O-glycosylated is a significant challenge in proteomics. UDP-GalNAc analogs provide a powerful tool to enrich and identify these proteins. After metabolic labeling, the azide- or alkyne-tagged glycoproteins can be conjugated to a biotin probe via click chemistry.[9] These biotinylated proteins can then be captured using streptavidin-coated beads, effectively enriching them from complex cell lysates for subsequent identification by mass spectrometry.[3]
Site-Specific Antibody Labeling for Drug Development
The development of antibody-drug conjugates (ADCs) requires precise and site-specific attachment of therapeutic payloads. The glycan structures on the Fc region of antibodies provide a natural site for modification. A chemoenzymatic approach using a mutant β-1,4-galactosyltransferase (Gal-T(Y289L)) can transfer an azide-modified galactose (GalNAz) from UDP-GalNAz to terminal GlcNAc residues on the antibody's heavy chain glycans.[9][10] This is followed by a catalyst-free click chemistry reaction to attach a drug or imaging agent, ensuring a homogenous product.[10]
Probing Specific Glycosyltransferase Activity
The promiscuity of certain enzymes in the glycan biosynthesis pathway can sometimes lead to off-target labeling. For example, UDP-GalNAz can be epimerized to UDP-GlcNAz by the enzyme GALE, leading to the labeling of GlcNAc-containing glycans.[11][12] To overcome this, researchers have designed modified UDP-GalNAc analogs, such as UDP-GalNAzMe, which are resistant to GALE-mediated epimerization.[6][11] This allows for more specific probing of O-GalNAc glycosylation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate comparison and experimental design.
Table 1: Common UDP-GalNAc Analogs and Their Applications
| Analog | Precursor | Bioorthogonal Handle | Key Application(s) | Reference(s) |
| UDP-GalNAz | Ac₄GalNAz | Azide | General O-glycan labeling, proteomics, antibody labeling | [3][5][10] |
| UDP-GalNAzMe | Caged precursor | Azide (branched) | Specific O-GalNAc labeling (GALE resistant) | [6][11] |
| UDP-GalNPrAz | GalNPrAz | Azide (linear) | More promiscuous labeling (GALE substrate) | [11] |
| 6-alkynyl UDP-Gal | N/A (direct delivery) | Alkyne | In vivo glycan imaging | [8] |
Table 2: Typical Experimental Concentrations and Incubation Times
| Application | Cell Type | Analog Concentration | Incubation Time | Reference(s) |
| Metabolic Labeling | Jurkat cells | 50 µM Ac₄ManNAl | 21-72 hours | [13] |
| Metabolic Labeling | Various cell lines | 25-50 µM Ac₄GalNAz | 24-72 hours | [1] |
| Antibody Labeling | In vitro | 1 mM UDP-GalNAz | 16 hours | [10] |
| Proteomics | HEK293T cells | Not specified | Not specified | [4] |
Table 3: Enzyme Kinetics of UDP-GalNAc Analogs
| Enzyme | Substrate | Vmax/KM (relative to native substrate) | Reference(s) |
| ppGalNAc-T | UDP-GalNAz | 0.2 | [7][14] |
| AGX1 (F383A mutant) | UDP-GalNPrAz | 67% turnover (16h) | [11] |
| AGX1 (F383A mutant) | UDP-GalNAzMe | 27% turnover (16h) | [11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac₄GalNAz
This protocol describes a general procedure for the metabolic incorporation of an azide-modified sugar into cellular glycoproteins.
Materials:
-
Cell culture medium appropriate for the cell line
-
Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, culture flask) and allow them to adhere and reach 70-80% confluency.[1]
-
Prepare Azido (B1232118) Sugar Stock Solution: Dissolve Ac₄GalNAz in DMSO to prepare a stock solution of 10-50 mM.[1]
-
Metabolic Labeling: Add the Ac₄GalNAz stock solution to the complete culture medium to achieve a final concentration of 25-50 µM.[1]
-
Incubation: Incubate the cells with the azido sugar-containing medium for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.[5]
Diagram: Metabolic Labeling Protocol Workflow
Caption: Step-by-step workflow for the metabolic labeling of cultured cells with Ac₄GalNAz.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Imaging
This protocol details the "click" reaction to label azide-modified glycoproteins with a fluorescent alkyne probe.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
PBS
-
Alkyne-fluorophore probe (e.g., 7-Ethynylcoumarin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
4% Paraformaldehyde (PFA) in PBS (for fixation)
Procedure:
-
Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail. For a 1 mL final volume, add the components in the following order:
-
867.5 µL PBS
-
5 µL of 10 mM alkyne-fluorophore (final concentration: 50 µM)
-
2.5 µL of 20 mM CuSO₄ (final concentration: 50 µM)
-
25 µL of 100 mM THPTA (final concentration: 2.5 mM)
-
100 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 10 mM) Mix gently by pipetting.[1]
-
-
Labeling Reaction: Add the click reaction cocktail to the metabolically labeled cells and incubate for 15-30 minutes at room temperature, protected from light.[1]
-
Wash and Fix: Gently aspirate the reaction cocktail and wash the cells three times with PBS.[1] For microscopy, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.[1]
Diagram: CuAAC Labeling Protocol Workflow
Caption: Step-by-step workflow for CuAAC labeling of azide-modified glycoproteins with a fluorescent probe.
Protocol 3: Chemoenzymatic Labeling of Antibodies with UDP-GalNAz
This protocol outlines the site-specific labeling of antibodies using a mutant galactosyltransferase and UDP-GalNAz.
Materials:
-
Antibody (IgG)
-
β-1,4-galactosidase
-
Sodium phosphate (B84403) buffer (pH 6.0)
-
Tris-buffered saline (TBS), pH 7.4
-
UDP-GalNAz
-
Manganese chloride (MnCl₂)
-
Mutant β-1,4-galactosyltransferase (Gal-T(Y289L))
-
Alkyne- or DIBO-modified probe for click chemistry
Procedure:
-
Expose Terminal GlcNAc: Incubate the antibody (1 mg) with β-1,4-galactosidase for 16 hours at 37°C in sodium phosphate buffer (pH 6.0) to remove terminal galactose residues and expose the underlying GlcNAc.[10]
-
Azide Incorporation:
-
Perform a buffer exchange of the antibody into TBS reaction buffer.[10]
-
Combine the antibody (e.g., 600 µg in 300 µL TBS) with UDP-GalNAz (to a final concentration of 1 mM), MnCl₂ (to a final concentration of 10 mM), and Gal-T(Y289L) enzyme (e.g., 0.2 mg/mL).[10]
-
Incubate the reaction mixture overnight at 30°C to attach the azide-modified sugar to the heavy chain glycans.[10]
-
-
Click Chemistry Ligation:
-
Purify the GalNAz-modified antibody to remove excess reagents.[10]
-
Incubate the purified antibody with an alkyne- or DIBO-modified probe (e.g., DIBO-DFO for radiolabeling) to attach the desired molecule via click chemistry. For strain-promoted click chemistry (SPAAC), incubate overnight at room temperature.[10]
-
-
Purification and Analysis: Purify the final antibody conjugate and characterize it using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
Diagram: Antibody Labeling Signaling Pathway
Caption: Chemoenzymatic pathway for site-specific labeling of antibodies using UDP-GalNAz and click chemistry.
Conclusion
UDP-galactosamine analogs, in combination with click chemistry, have emerged as indispensable tools in glycobiology and drug development. They offer a versatile platform for the visualization, identification, and manipulation of glycosylated proteins. The protocols and data presented herein provide a comprehensive guide for researchers to harness the power of these chemical tools to unravel the complexities of the glycome and to engineer novel therapeutic and diagnostic agents. As new analogs with improved specificity and bioorthogonal reactions with faster kinetics are developed, the scope of these applications will undoubtedly continue to expand.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 3. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clickable Galactose Analogues for Imaging Glycans in Developing Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Enzyme-Mediated Methodology for the Site-Specific Radiolabeling of Antibodies Based on Catalyst-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding the repertoire of GalNAc analogues for cell-specific bioorthogonal tagging of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Production of UDP-GalNAc for Enzymatic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield enzymatic synthesis of Uridine Diphosphate N-acetylgalactosamine (UDP-GalNAc), a critical sugar nucleotide for various enzymatic studies, including those involving glycosyltransferases in glycobiology research and drug development.[1][2][3] The protocols outlined below describe efficient, scalable methods for producing UDP-GalNAc, moving from traditional chemical synthesis methods that are often plagued by low yields and stringent reaction conditions to more robust enzymatic approaches.[4]
Introduction
Uridine Diphosphate N-acetylgalactosamine (UDP-GalNAc) is a vital activated sugar donor in the biosynthesis of glycoproteins and glycolipids.[3][4] It is the substrate for polypeptide N-acetylgalactosaminyltransferases (ppGaNTases), enzymes that initiate mucin-type O-glycosylation.[3] The limited commercial availability and high cost of UDP-GalNAc can be a significant bottleneck in glycobiology research.[1][2] The enzymatic synthesis methods presented here offer a reliable and cost-effective alternative for producing high-purity UDP-GalNAc on a preparative scale.[1][4][5]
The primary enzymatic route involves a two-step cascade.[5][6] In the first step, N-acetylgalactosamine (GalNAc) is phosphorylated to N-acetylgalactosamine-1-phosphate (GalNAc-1-P) by a kinase. The second step involves the pyrophosphorylation of GalNAc-1-P with Uridine-5'-triphosphate (UTP) to yield UDP-GalNAc.[1][5] Key enzymes in this pathway include N-acetylhexosamine 1-kinase (NahK) and UDP-GalNAc pyrophosphorylase (AGX1) or N-acetylglucosamine uridyltransferase (GlmU).[1][5][6]
Enzymatic Synthesis Workflow
The enzymatic synthesis of UDP-GalNAc from GalNAc involves a two-step phosphorylation and pyrophosphorylation cascade. This can be performed in a single pot ("one-pot synthesis") to maximize efficiency and yield.
Caption: Enzymatic synthesis of UDP-GalNAc from GalNAc.
Quantitative Data Summary
The following table summarizes the quantitative data from various enzymatic synthesis protocols for UDP-GalNAc and its analogs. This allows for a direct comparison of reaction conditions, yields, and scales.
| Enzyme System | Substrate(s) | Scale | Reaction Time | Yield (%) | Purity (%) | Reference |
| NahK from Bifidobacterium longum & AGX1 from Homo sapiens | 6-Azido-GalNAc | 2.1 g | 5 consecutive batch cycles | up to 97% | 99.96 (HPLC) | [7] |
| Recombinant human GalNAc kinase GK2 & UDP-GalNAc pyrophosphorylase AGX1 | GalNAc, UTP, ATP | 1 L culture | Not Specified | High Yield | Not Specified | [5][8] |
| Recombinant E. coli N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU) | GalNAc-1-P analogues | Preparative | Not Specified | 10-65% | Not Specified | [4] |
| Recombinant human UDP-GalNAc pyrophosphorylase (AGX1) | C-2,4,6 modified GalNAc/GlcNAc analogues | Preparative | Not Specified | Good | Not Specified | [4] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Enzymes
This protocol describes the expression and purification of N-acetylhexosamine 1-kinase (NahK) and UDP-GalNAc pyrophosphorylase (AGX1) in E. coli.
Materials:
-
E. coli BL21 (DE3) cells
-
pET expression vectors containing the genes for NahK and AGX1
-
Luria-Bertani (LB) medium
-
Ampicillin or other appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transform E. coli BL21 (DE3) cells with the respective pET expression vectors for NahK and AGX1.
-
Inoculate a starter culture in LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a large-scale culture (e.g., 1 L) with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 16-20 hours at a lower temperature (e.g., 16-20°C).[1]
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Analyze the purity of the enzymes by SDS-PAGE.
Protocol 2: One-Pot Enzymatic Synthesis of UDP-GalNAc
This protocol outlines a one-pot synthesis method for producing UDP-GalNAc from GalNAc.
Materials:
-
N-acetylgalactosamine (GalNAc)
-
Uridine-5'-triphosphate (UTP)
-
Adenosine-5'-triphosphate (ATP)
-
Purified NahK
-
Purified AGX1
-
Inorganic pyrophosphatase (PPiase)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 20 mM MgCl2)
Procedure:
-
In a reaction vessel, dissolve GalNAc, UTP, and ATP in the reaction buffer.
-
Add the purified enzymes NahK, AGX1, and inorganic pyrophosphatase to the reaction mixture. The addition of pyrophosphatase helps to drive the reaction towards product formation by hydrolyzing the pyrophosphate (PPi) byproduct.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][9]
-
Once the reaction is complete (typically after several hours to overnight), terminate the reaction by heating or by adding ethanol (B145695) to precipitate the enzymes.
-
Centrifuge the mixture to remove the precipitated enzymes.
-
The supernatant containing UDP-GalNAc is now ready for purification.
Protocol 3: Purification of UDP-GalNAc
This protocol describes the purification of UDP-GalNAc from the reaction mixture using anion-exchange chromatography.
Materials:
-
Supernatant from the enzymatic synthesis reaction
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose or a strong anion exchanger)
-
Low concentration buffer (e.g., 25 mM Triethylammonium bicarbonate (TEAB), pH 7.5)
-
High concentration buffer (e.g., 1 M TEAB, pH 7.5)
-
HPLC system for analysis
Procedure:
-
Equilibrate the anion-exchange column with the low concentration buffer.
-
Load the supernatant from the synthesis reaction onto the column.
-
Wash the column with the low concentration buffer to remove unbound materials.
-
Elute the bound UDP-GalNAc using a linear gradient of the high concentration buffer.
-
Collect fractions and monitor the absorbance at 262 nm (for the uracil (B121893) base).
-
Analyze the fractions containing the product by HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain UDP-GalNAc as a powder.
Logical Workflow for Production and Purification
The overall process from enzyme production to purified UDP-GalNAc can be visualized as a sequential workflow.
Caption: Overall workflow for UDP-GalNAc production.
Conclusion
The enzymatic synthesis of UDP-GalNAc provides a highly efficient and scalable method for producing this key sugar nucleotide for a wide range of research and development applications. The protocols detailed in this document offer a robust framework for researchers to generate high-purity UDP-GalNAc in their own laboratories, thereby overcoming the limitations of commercial availability and cost. The use of recombinant enzymes allows for consistent production and the one-pot synthesis approach simplifies the overall process, making it an attractive alternative to chemical synthesis.
References
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose | Springer Nature Experiments [experiments.springernature.com]
- 7. Process Development for the Enzymatic Gram-Scale Production of the Unnatural Nucleotide Sugar UDP-6-Azido-GalNAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onesearch.uark.edu [onesearch.uark.edu]
- 9. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
Assaying Polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T) Activity with UDP-GalNAc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) are a family of enzymes that initiate mucin-type O-glycosylation, a critical post-translational modification implicated in a vast array of biological processes, including cell adhesion, signaling, and immune recognition.[1][2] These enzymes catalyze the transfer of N-acetylgalactosamine (GalNAc) from a donor substrate, UDP-GalNAc, to the hydroxyl group of serine or threonine residues on polypeptide chains.[1][2] The resulting GalNAcα1-O-Ser/Thr structure, also known as the Tn antigen, is the foundational element for the synthesis of more complex O-glycans.[3] Given their pivotal role, the dysregulation of ppGalNAc-T activity is associated with various diseases, including cancer and metabolic disorders, making them attractive targets for therapeutic intervention.
These application notes provide detailed protocols for assaying ppGalNAc-T activity using UDP-GalNAc, offering a valuable resource for researchers studying enzyme kinetics, identifying substrates, and screening for inhibitors.
Signaling Pathways Involving ppGalNAc-Ts
ppGalNAc-Ts play a crucial role in modulating key signaling pathways, thereby influencing cellular behavior. Two prominent examples are the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
TGF-β Signaling Pathway
The TGF-β signaling pathway is integral to cell growth, differentiation, and apoptosis.[4][5][6] O-glycosylation by ppGalNAc-Ts can modulate the function of components within this pathway. For instance, the TGF-β receptors (TβRI and TβRII) are known to be N- and O-glycosylated, which can affect their localization and function.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Radiolabeling UDP-Galactosamine in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) galactosamine (UDP-GalN) is a critical intermediate in cellular metabolism, primarily serving as a precursor for the synthesis of N-acetylgalactosamine (GalNAc). UDP-GalNAc is an essential sugar donor for the glycosylation of proteins and lipids, processes vital for numerous biological functions including cell signaling, adhesion, and immune response. The ability to trace the metabolic fate of UDP-GalN and its incorporation into glycoconjugates is paramount for understanding various physiological and pathological states. Radiolabeling of UDP-GalN provides a highly sensitive method for conducting these tracer studies, enabling researchers to elucidate metabolic pathways, quantify enzyme kinetics, and assess the impact of therapeutic interventions on glycosylation.
These application notes provide detailed protocols for the radiolabeling of UDP-galactosamine and its application in tracer studies, with a focus on enzymatic and chemical synthesis methods.
Metabolic Pathway of UDP-Galactosamine
The primary route for the formation of UDP-galactosamine is through the Leloir pathway of galactose metabolism. In this pathway, galactose is first phosphorylated to galactose-1-phosphate, which then reacts with UDP-glucose to form UDP-galactose. While not a direct intermediate in the canonical Leloir pathway, UDP-galactosamine can be synthesized from galactosamine. Galactosamine is first phosphorylated by galactokinase to form galactosamine-1-phosphate. Subsequently, UDP-glucose:galactose-1-phosphate uridylyltransferase can utilize galactosamine-1-phosphate to produce UDP-galactosamine.[1][2] This UDP-galactosamine can then be N-acetylated to form UDP-N-acetylgalactosamine (UDP-GalNAc), the donor substrate for glycosyltransferases.
Caption: Enzymatic synthesis of UDP-Galactosamine and its role in glycosylation.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [³H]UDP-Galactosamine
This protocol is adapted from methods for synthesizing high-specific-activity UDP-[6-³H]galactose and can be modified for UDP-galactosamine.[1][3] It involves the oxidation of the C6 hydroxyl group of UDP-galactosamine to an aldehyde, followed by reduction with a tritiated reducing agent.
Materials:
-
UDP-galactosamine
-
Galactose oxidase
-
Catalase
-
Sodium borohydride, tritiated ([³H]NaBH₄)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
PEI-cellulose TLC plates
-
Dowex 1-X8 (formate form) column
-
Scintillation counter and cocktail
Procedure:
-
Oxidation:
-
Dissolve UDP-galactosamine (1-5 mg) in 1 ml of phosphate buffer.
-
Add galactose oxidase (10-20 units) and catalase (100-200 units).
-
Incubate at 37°C for 2-4 hours. Monitor the reaction progress by spotting aliquots on a PEI-cellulose TLC plate and developing with water. The product, UDP-6-oxo-galactosamine, will have a different mobility than the starting material.
-
-
Purification of the Aldehyde:
-
Once the oxidation is complete, heat the reaction mixture to 95°C for 5 minutes to inactivate the enzymes.
-
Centrifuge to pellet the denatured protein and apply the supernatant to a small Dowex 1-X8 column.
-
Wash the column with water to remove buffer salts and elute the UDP-6-oxo-galactosamine with a linear gradient of formic acid (0-2 M).
-
Pool and lyophilize the fractions containing the product.
-
-
Reduction with [³H]NaBH₄:
-
Dissolve the purified UDP-6-oxo-galactosamine in 0.5 ml of 0.1 M borate (B1201080) buffer, pH 9.0.
-
Add [³H]NaBH₄ (specific activity 5-15 Ci/mmol) in small aliquots over 30 minutes at 4°C.
-
Let the reaction proceed for an additional 1 hour at 4°C.
-
-
Purification of [³H]UDP-Galactosamine:
-
Quench the reaction by adding a few drops of acetic acid.
-
Apply the reaction mixture to a Dowex 1-X8 column as described in step 2.
-
Elute with a linear gradient of ammonium (B1175870) formate.
-
Monitor the radioactivity of the fractions using a scintillation counter.
-
Pool the radioactive fractions, lyophilize several times to remove the ammonium formate, and dissolve the final product in a known volume of water.
-
-
Quantification and Specific Activity Determination:
-
Determine the concentration of UDP-galactosamine by UV absorbance at 262 nm.
-
Measure the radioactivity of an aliquot by liquid scintillation counting.
-
Calculate the specific activity in Ci/mmol.
-
Protocol 2: Chemoenzymatic Synthesis of [¹⁴C]UDP-N-Acetylgalactosamine
This protocol utilizes [1-¹⁴C]acetate to label UDP-N-acetylgalactosamine.[4]
Materials:
-
UDP-galactosamine
-
[1-¹⁴C]Acetic anhydride (B1165640)
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Dimethylformamide (DMF)
-
Dowex 1-X8 (chloride form) column
-
Ethanol
-
Scintillation counter and cocktail
Procedure:
-
N-Acetylation:
-
Dissolve UDP-galactosamine (1 µmol) in 100 µl of 50% aqueous DMF.
-
Add a 1.5-fold molar excess of [1-¹⁴C]acetic anhydride (specific activity 50-60 mCi/mmol).
-
Add a 2-fold molar excess of EEDQ.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Dilute the reaction mixture with 10 volumes of cold water.
-
Apply the diluted solution to a Dowex 1-X8 column (1 x 10 cm).
-
Wash the column extensively with water to remove unreacted [¹⁴C]acetate and byproducts.
-
Elute the [¹⁴C]UDP-N-acetylgalactosamine with a linear gradient of LiCl (0-0.5 M).
-
-
Desalting and Quantification:
-
Pool the radioactive fractions and desalt by passing through a Bio-Gel P-2 column, eluting with water.
-
Lyophilize the purified product.
-
Determine the concentration by UV absorbance at 262 nm and the radioactivity by liquid scintillation counting.
-
Calculate the specific activity.
-
Data Presentation
Table 1: Comparison of Radiolabeling Methods for UDP-Galactosamine Derivatives
| Parameter | Enzymatic Synthesis ([³H]UDP-GalN) | Chemoenzymatic Synthesis ([¹⁴C]UDP-GalNAc) |
| Radioisotope | ³H | ¹⁴C |
| Precursor | UDP-galactosamine, [³H]NaBH₄ | UDP-galactosamine, [1-¹⁴C]acetic anhydride |
| Typical Specific Activity | 5-15 Ci/mmol[1] | 50-60 mCi/mmol[4] |
| Overall Yield | Not explicitly stated, depends on oxidation efficiency | >80% (based on [¹⁴C]acetate)[4] |
| Advantages | High specific activity achievable. | High yield, relatively straightforward chemistry. |
| Disadvantages | Multi-step process, requires enzyme purification. | Produces the N-acetylated form directly. |
Application in Tracer Studies: Glycosyltransferase Assay
Radiolabeled UDP-GalNAc is a key reagent for assaying the activity of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), the enzymes that initiate mucin-type O-glycosylation.
Protocol 3: ppGalNAc-T Activity Assay
Materials:
-
[¹⁴C]UDP-GalNAc (synthesized as per Protocol 2)
-
Acceptor peptide (e.g., a peptide containing serine or threonine residues)
-
Enzyme source (purified ppGalNAc-T or cell lysate)
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MnCl₂)
-
C18 Sep-Pak cartridges or similar solid-phase extraction material
-
Scintillation counter and cocktail
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, acceptor peptide (e.g., 100-200 µM), and enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]UDP-GalNAc (e.g., 50 µM, ~50,000 dpm).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Activate a C18 Sep-Pak cartridge by washing with methanol (B129727) followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove unreacted [¹⁴C]UDP-GalNAc.
-
Elute the radiolabeled peptide with 50% acetonitrile (B52724) in 0.1% TFA.
-
-
Quantification:
-
Collect the eluate in a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
The amount of incorporated radioactivity is proportional to the enzyme activity.
-
Caption: General workflow for radiolabeling UDP-galactosamine and its use in tracer studies.
Conclusion
The radiolabeling of UDP-galactosamine and its derivatives is an indispensable tool for researchers in glycobiology and drug development. The protocols outlined here provide a framework for the synthesis and application of these radiotracers. Careful execution of these methods, coupled with appropriate analytical techniques, will enable the detailed investigation of metabolic pathways and enzymatic reactions involving this crucial sugar nucleotide. The choice between enzymatic and chemical synthesis will depend on the desired radioisotope, specific activity, and the availability of starting materials and expertise. Tracer studies utilizing these radiolabeled compounds will continue to provide valuable insights into the complex world of glycosylation and its role in health and disease.
References
- 1. The synthesis of high-specific-activity UDP-[6-3H]galactose, UDP-N-[6-3H]acetylgalactosamine, and their corresponding monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmm.ucsd.edu [cmm.ucsd.edu]
- 4. Synthesis of UDP-N-[1-14C]acetyl D-glucosamine and UDP-N-[1-14C]acetyl-D-galactosamine from [1-14C]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UDP-Galactosamine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) diphosphate (B83284) galactosamine (UDP-GalNAc) is a critical nucleotide sugar involved in cellular metabolism and protein glycosylation. In cell culture, its precursor, D-galactosamine (GalN), is widely utilized as a tool to model cellular processes and disease states. When introduced to cells, GalN is metabolized to UDP-GalNAc, leading to a significant depletion of the cellular uridine triphosphate (UTP) pool. This "uridine trap" has profound consequences, including the inhibition of RNA and protein synthesis, induction of endoplasmic reticulum (ER) stress, and ultimately, cell death. These characteristics make GalN a valuable agent for in vitro studies in toxicology, drug discovery, and fundamental cell biology.
This document provides detailed application notes and experimental protocols for the use of D-galactosamine (as a precursor to UDP-Galactosamine) in cell culture experiments, focusing on two primary applications: modeling hepatotoxicity and modulating protein glycosylation.
Application 1: In Vitro Model of Hepatotoxicity
D-galactosamine is a well-established hepatotoxin used to induce liver injury in cell culture that mimics viral hepatitis.[1] The mechanism involves the depletion of uridine nucleotides, leading to the inhibition of essential macromolecular synthesis and subsequent apoptotic and necrotic cell death.[2][3] This model is frequently employed to screen for hepatoprotective compounds.
Key Quantitative Data
The following table summarizes typical concentrations and their effects on hepatocyte viability.
| Cell Line | D-Galactosamine (GalN) Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Primary Rat Hepatocytes | 40 mM | 24 hours | Optimal for short-term toxicity test | [1] |
| Primary Rat Hepatocytes | 0.5 mM | 36 hours | 80-90% reduction in viability | [4] |
| HepG2 | 50 mM | 24 hours | ~50% reduction in viability | [2] |
| HepG2 | 100 mM | 24 hours | ~82% reduction in viability | [2] |
Experimental Protocol: Induction of Hepatotoxicity in Primary Hepatocytes
This protocol describes the induction of cell death in primary rat hepatocytes using D-galactosamine.
Materials:
-
Primary rat hepatocytes
-
Collagen-coated culture plates
-
Culture medium (e.g., Williams' E medium with supplements)
-
D-galactosamine (GalN)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., CCK-8 or Trypan Blue)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary rat hepatocytes onto collagen-coated plates at a desired density (e.g., 1.5 x 10^5 cells/cm²). Culture for 24 hours to allow for attachment and stabilization.
-
Preparation of GalN Solution: Prepare a stock solution of D-galactosamine in culture medium. Further dilute to the final desired working concentrations (e.g., 0.5 mM, 5 mM, 40 mM).
-
Treatment: After 24 hours of stabilization, remove the old medium and replace it with the culture medium containing the various concentrations of GalN. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 36 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability:
-
For CCK-8 Assay: Add the CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[5]
-
For Trypan Blue Exclusion Assay: Detach cells and stain with Trypan Blue. Count viable (unstained) and non-viable (blue) cells using a hemocytometer. Calculate the percentage of viable cells.[4][6]
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group and compare it to the control.
Signaling Pathway: D-Galactosamine-Induced Hepatotoxicity
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. Anti-apoptotic effects of human placental hydrolysate against hepatocyte toxicity in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galactosamine-induced cell death in primary cultures of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of cornel iridoid glycoside in D-galactosamine/tumor necrosis factor-α-injured L02 hepatocytes and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of UDP-GalNAc and its Analogs using Recombinant Human UDP-GalNAc Pyrophosphorylase (AGX1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine 5'-diphospho-N-acetylgalactosamine (UDP-GalNAc) is a critical activated sugar donor for the biosynthesis of a wide array of glycoconjugates, including glycoproteins and glycolipids. These molecules play pivotal roles in fundamental cellular processes such as cell communication and signaling. The enzymatic synthesis of UDP-GalNAc and its analogs is of paramount importance for the fields of glycobiology, drug discovery, and biotechnology. Recombinant human UDP-GalNAc pyrophosphorylase (AGX1) has emerged as a highly efficient and promiscuous enzyme for this purpose, overcoming limitations of other enzymes like E. coli N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU).[1][2][3] AGX1 exhibits broad substrate specificity, enabling the synthesis of a diverse library of UDP-GalNAc/GlcNAc analogs with modifications at the C-2, C-4, and C-6 positions.[1][2] This document provides detailed application notes and protocols for the expression, purification, and utilization of recombinant human AGX1 for the synthesis of UDP-GalNAc and its derivatives.
Data Presentation
Substrate Specificity of Recombinant Human AGX1
The promiscuity of AGX1 allows for the synthesis of a variety of UDP-GalNAc and UDP-GlcNAc analogs from their corresponding 1-phosphate precursors. The following table summarizes the reported yields for the conversion of various substrates by AGX1.
| Entry | Substrate (GalNAc-1-P/GlcNAc-1-P Analog) | Product (UDP-Sugar Analog) | Yield (%) |
| 1 | GalNAc-1-P | UDP-GalNAc | >95 |
| 2 | GlcNAc-1-P | UDP-GlcNAc | >95 |
| 3 | GalNProp-1-P (N-propanoyl) | UDP-GalNProp | 65 |
| 4 | GalNBu-1-P (N-butanoyl) | UDP-GalNBu | 44 |
| 5 | GalNBz-1-P (N-benzoyl) | No Reaction | 0 |
| 6 | 6-deoxy-GalNAc-1-P | UDP-6-deoxy-GalNAc | >60 |
| 7 | 6-azido-GalNAc-1-P | UDP-6-azido-GalNAc | >60 |
| 8 | 4-deoxy-GalNAc-1-P | UDP-4-deoxy-GalNAc | >95 |
| 9 | GalNAz-1-P (N-azidoacetyl) | UDP-GalNAz | High Yield |
| 10 | 6-azido-GlcNAc-1-P | UDP-6-azido-GlcNAc | >60 |
| 11 | GlcNBz-1-P (N-benzoyl) | No Reaction | 0 |
Data compiled from multiple sources.[1][2][4]
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human AGX1
This protocol describes the expression of human AGX1 in E. coli and its subsequent purification. This procedure can be adapted from general protocols for recombinant protein expression and purification.[5][6][7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human AGX1 gene (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM DTT)
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) if using a His-tag)
-
Wash Buffer (Lysis Buffer with 20 mM imidazole (B134444) for His-tag purification)
-
Elution Buffer (Lysis Buffer with 250 mM imidazole for His-tag purification)
-
Dialysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
-
Sonicator
-
Centrifuge
-
Chromatography column
Procedure:
-
Transformation: Transform the AGX1 expression vector into a competent E. coli expression strain. Plate on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Expression Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 16-20 hours to enhance protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble AGX1 protein.
-
Affinity Purification:
-
Equilibrate the affinity chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the AGX1 protein with Elution Buffer. Collect fractions.
-
-
Analysis and Dialysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the protein. Pool the fractions containing pure AGX1 and dialyze against Dialysis Buffer overnight at 4°C to remove the eluting agent (e.g., imidazole) and to exchange the buffer for storage.
-
Storage: Aliquot the purified AGX1 and store at -80°C.
Protocol 2: Two-Step Enzymatic Synthesis of UDP-GalNAc
This protocol describes the synthesis of UDP-GalNAc from GalNAc in a two-step, one-pot reaction using recombinant human GalNAc kinase (GK2) and recombinant human UDP-GalNAc pyrophosphorylase (AGX1).[4]
Materials:
-
N-acetylgalactosamine (GalNAc)
-
Adenosine 5'-triphosphate (ATP)
-
Uridine 5'-triphosphate (UTP)
-
Purified recombinant human GalNAc kinase (GK2)
-
Purified recombinant human UDP-GalNAc pyrophosphorylase (AGX1)
-
Yeast inorganic pyrophosphatase (PPA)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)
-
HPLC system for reaction monitoring and purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the Reaction Buffer:
-
GalNAc (e.g., 10 mM)
-
ATP (e.g., 12 mM)
-
UTP (e.g., 12 mM)
-
GK2 (optimized amount)
-
AGX1 (optimized amount)
-
PPA (e.g., 5-10 units)
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by HPLC. The reaction is typically complete within a few hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold ethanol (B145695) or by heat inactivation (e.g., boiling for 2 minutes).
-
Purification: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Purify the UDP-GalNAc from the supernatant using an appropriate HPLC column (e.g., a semi-preparative C18 column) with a suitable buffer system (e.g., a gradient of triethylammonium (B8662869) bicarbonate buffer and acetonitrile).
-
Lyophilization: Lyophilize the purified fractions containing UDP-GalNAc to obtain the final product as a white powder.
Visualizations
Biosynthetic Pathway for UDP-GalNAc
References
- 1. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Stability of UDP-Galactosamine in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Uridine Diphosphate Galactosamine (UDP-GalNAc) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of UDP-galactosamine in solution?
A1: The stability of UDP-galactosamine in aqueous solutions is primarily influenced by three main factors:
-
pH: The pyrophosphate bond of UDP-galactosamine is susceptible to hydrolysis, which is highly dependent on the pH of the solution. Both acidic and alkaline conditions can accelerate the degradation of UDP-sugars.
-
Temperature: As with most chemical reactions, the rate of UDP-galactosamine degradation increases with temperature. Therefore, it is crucial to maintain appropriate temperatures during storage and experiments.
-
Enzymatic Contamination: The presence of contaminating phosphatases or pyrophosphatases in your sample or reagents can lead to the rapid enzymatic degradation of UDP-galactosamine.
Q2: What is the recommended pH range for storing and using UDP-galactosamine solutions?
A2: For optimal stability, it is recommended to maintain UDP-galactosamine solutions within a neutral to slightly acidic pH range, typically between pH 6.0 and 7.5 . Strongly acidic or alkaline conditions should be avoided to minimize hydrolysis of the pyrophosphate linkage.
Q3: How should I store my UDP-galactosamine stock solutions?
A3: For long-term storage, it is best to store UDP-galactosamine as a lyophilized powder at -20°C or below. Once reconstituted in a suitable buffer, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for enhanced stability, at -80°C. For short-term storage (a few days), solutions can be kept at 4°C.
Q4: Can the choice of buffer impact the stability of UDP-galactosamine?
A4: Yes, the buffer composition can influence the stability of UDP-sugars. It is advisable to use buffers with low nucleophilicity. Good choices include MES, HEPES, and MOPS. While phosphate (B84403) buffers are commonly used, they can sometimes participate in hydrolysis reactions, although they are generally considered acceptable. It is crucial to ensure the high purity of all buffer components.
Q5: What are the common degradation products of UDP-galactosamine?
A5: The primary degradation pathway for UDP-galactosamine in solution is the hydrolysis of the pyrophosphate bond, which results in the formation of Uridine Monophosphate (UMP) and galactosamine-1-phosphate. Further degradation can lead to the release of free galactosamine and phosphate.
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments involving UDP-galactosamine.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of enzymatic activity | Degradation of UDP-galactosamine stock solution. | 1. Verify Stock Solution Integrity: Prepare a fresh UDP-galactosamine solution and repeat the experiment. Compare the results with those obtained using the old stock solution. 2. Check Storage Conditions: Ensure that your stock solutions have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles. 3. pH Verification: Measure the pH of your stock solution and experimental buffers to ensure they are within the optimal range (pH 6.0-7.5). |
| Rapid degradation of UDP-galactosamine during an assay | 1. Inappropriate Buffer pH: The pH of your reaction buffer may be too acidic or too alkaline. 2. High Incubation Temperature: The assay temperature may be too high, accelerating hydrolysis. 3. Enzymatic Contamination: Your enzyme preparation or other reagents may be contaminated with phosphatases or pyrophosphatases. | 1. Optimize Buffer pH: Perform a pH optimization experiment for your assay, keeping in mind the stability of UDP-galactosamine. 2. Lower Incubation Temperature: If your experiment allows, try performing the assay at a lower temperature. 3. Use Phosphatase Inhibitors: Include a cocktail of phosphatase inhibitors in your reaction mixture. 4. Ensure Reagent Purity: Use high-purity reagents and enzymes. |
| Precipitate formation in the UDP-galactosamine solution upon thawing | The concentration of the solution may be too high, or the buffer components may be precipitating at low temperatures. | 1. Warm and Vortex: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. Prepare Lower Concentration Stocks: If precipitation is a recurring issue, prepare stock solutions at a lower concentration. 3. Filter Sterilize: After dissolving, filter the solution through a 0.22 µm filter to remove any insoluble material. |
Data Presentation
While specific quantitative data for the degradation kinetics of UDP-galactosamine is not extensively available in peer-reviewed literature, the stability of closely related UDP-sugars like UDP-glucose and UDP-galactose can provide valuable insights. The following table summarizes the expected stability trends for UDP-galactosamine based on data for analogous compounds.
Table 1: Estimated Stability of UDP-Galactosamine in Solution Under Various Conditions
| pH | Temperature | Expected Stability | Primary Degradation Product |
| 3.0 | 37°C | Low (Significant hydrolysis) | UMP + Galactosamine-1-phosphate |
| 5.0 | 37°C | Moderate | UMP + Galactosamine-1-phosphate |
| 7.0 | 4°C | High | Minimal degradation |
| 7.0 | 25°C | Moderate | UMP + Galactosamine-1-phosphate |
| 7.0 | 37°C | Moderate to Low | UMP + Galactosamine-1-phosphate |
| 9.0 | 37°C | Low (Significant hydrolysis) | UMP + Galactosamine-1-phosphate |
Note: The stability is indicated qualitatively. For critical applications, it is highly recommended to perform your own stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of UDP-Galactosamine Stock Solution
Objective: To prepare a stable, high-concentration stock solution of UDP-galactosamine.
Materials:
-
UDP-galactosamine (lyophilized powder)
-
Nuclease-free water
-
Buffer of choice (e.g., 50 mM HEPES, pH 7.0)
-
Sterile, nuclease-free microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Allow the lyophilized UDP-galactosamine powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Calculate the required volume of buffer to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Reconstitute the UDP-galactosamine powder in the calculated volume of buffer.
-
Gently vortex the solution until the powder is completely dissolved.
-
Measure the pH of the solution and adjust if necessary to be within the 6.0-7.5 range.
-
(Optional but recommended) Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Protocol 2: Monitoring UDP-Galactosamine Stability by HPLC
Objective: To quantitatively assess the stability of UDP-galactosamine under specific experimental conditions (e.g., different pH, temperature, or buffer).
Materials:
-
UDP-galactosamine solution to be tested
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 column
-
Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) for reverse-phase)
-
Standards for UDP-galactosamine, UMP, and galactosamine-1-phosphate
Procedure:
-
Sample Preparation:
-
Prepare solutions of UDP-galactosamine in the different buffers and at the pH values you wish to test.
-
Incubate the solutions at the desired temperatures.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and immediately stop the degradation by freezing it at -80°C or by adding a quenching solution if necessary.
-
-
HPLC Analysis:
-
Set up the HPLC method. A common approach for nucleotide analysis is ion-pair reverse-phase chromatography.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 100 mM potassium phosphate, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from 100% A to a mixture of A and B to elute the compounds of interest.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 262 nm
-
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations for UDP-galactosamine, UMP, and galactosamine-1-phosphate.
-
Inject the standards into the HPLC to generate a calibration curve of peak area versus concentration for each compound.
-
-
Sample Analysis:
-
Inject the samples taken at different time points into the HPLC.
-
Identify and quantify the peaks corresponding to UDP-galactosamine and its degradation products by comparing their retention times and peak areas to the standards.
-
-
Data Analysis:
-
Calculate the concentration of UDP-galactosamine remaining at each time point.
-
Plot the concentration of UDP-galactosamine versus time to determine the degradation rate. The rate constant (k) can be determined from the slope of the line in a first-order decay plot (ln[UDP-GalNAc] vs. time).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
Technical Support Center: Optimizing UDP-Galactosamine in Enzyme Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UDP-galactosamine (UDP-GalNAc) in enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: My glycosyltransferase shows low activity with UDP-galactosamine compared to its natural UDP-galactose donor. Is this expected?
A1: Yes, this is a common observation. While many galactosyltransferases exhibit tolerance for UDP-galactosamine, their catalytic efficiency is often lower.[1] For instance, the catalytic efficiency (kcat/Km) of some galactosyltransferases for UDP-GalNAc can be as low as 17-52% of that for UDP-galactose.[1] However, some enzymes, like Neisseria meningitidis α1–4GalT (NmLgtC), have been shown to recognize UDP-GalNAc with nearly equal efficiency to UDP-galactose.[1] The reduced activity can be attributed to differences in the C2 substituent (amino group in GalN versus hydroxyl group in Gal), which may affect binding and catalysis.[1]
Q2: What is a typical concentration range for UDP-galactosamine in a glycosyltransferase assay?
A2: The optimal concentration of UDP-galactosamine can vary significantly depending on the specific enzyme and its kinetic properties (Km). A common starting point is to perform a substrate titration from 0 to 100 µM.[2] For preparative scale synthesis, concentrations can be much higher, for example, 10 mM UDP-GalNAc with a higher concentration of the acceptor substrate.[2] It is crucial to determine the optimal concentration experimentally for your specific enzyme and reaction conditions.
Q3: Can high concentrations of UDP-galactosamine inhibit my enzyme?
A3: Yes, substrate inhibition at high concentrations of a substrate is a known phenomenon for some glycosyltransferases.[3] This "atypical" kinetic behavior can occur when the substrate binds to a second, inhibitory site on the enzyme or when an unproductive enzyme-substrate complex forms.[3] If you observe a decrease in reaction rate at higher UDP-galactosamine concentrations, you may be encountering substrate inhibition.
Q4: What are the essential cofactors for enzymes utilizing UDP-galactosamine?
A4: Many galactosyltransferases are metal-dependent enzymes, with manganese (Mn2+) being a common cofactor required for catalytic activity.[4][5] Some enzymes may also be activated by other divalent cations like zinc (Zn2+), cobalt (Co2+), or calcium (Ca2+).[4][6] The optimal concentration of the metal ion cofactor should be determined experimentally, as incorrect concentrations can lead to lower activity. For example, for some galactosyltransferases, optimal Mn2+ concentrations for in vitro assays are typically in the range of 5-10 mM.[5]
Q5: How do pH and temperature affect the stability and activity of enzymes using UDP-galactosamine?
A5: Like most enzymes, glycosyltransferases have an optimal pH and temperature range for activity.[7][8][9][10] The optimal pH for many galactosyltransferases is around neutral (pH 7.0-7.5).[2][7] The optimal temperature is often around 37°C.[7][10][11] Deviations from these optimal conditions can lead to a significant loss of enzyme activity due to changes in the enzyme's three-dimensional structure.[9][10] It is recommended to determine the optimal pH and temperature for your specific enzyme.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal UDP-galactosamine Concentration | Perform a substrate titration experiment to determine the optimal UDP-galactosamine concentration. Start with a broad range (e.g., 10 µM to 10 mM) to identify the working concentration range and then narrow it down to find the optimum. |
| Incorrect Reaction Buffer pH | Screen a range of pH values (e.g., 6.0 to 8.5) using different buffer systems to find the optimal pH for your enzyme.[12] | |
| Suboptimal Reaction Temperature | Determine the optimal temperature for your enzyme's activity and stability by performing the assay at various temperatures (e.g., 25°C, 30°C, 37°C, 42°C).[12] | |
| Missing or Suboptimal Cofactor Concentration | Ensure the presence of the necessary metal ion cofactor (e.g., Mn2+). Titrate the cofactor concentration (e.g., 1 mM to 20 mM) to find the optimal level for your enzyme.[12] | |
| Degraded UDP-galactosamine | Verify the integrity and concentration of your UDP-galactosamine stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.[12] | |
| Enzyme Inactivity | Confirm the activity of your enzyme preparation using a known positive control substrate if available. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles.[12] | |
| High Variability Between Replicates | Inaccurate Pipetting | Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrates. Use calibrated pipettes. |
| Inhomogeneous Reaction Mixture | Gently mix all reaction components thoroughly before incubation. | |
| High Salt Concentration in Samples | If using purified enzyme from a high-salt buffer, dilute the sample to reduce the final salt concentration in the assay to ≤100 mM.[11] | |
| Reaction Rate Decreases at High UDP-galactosamine Concentrations | Substrate Inhibition | This is a known phenomenon for some glycosyltransferases.[3] To confirm, perform a detailed kinetic analysis with a wide range of UDP-galactosamine concentrations. If substrate inhibition is confirmed, use a substrate concentration below the inhibitory level for routine assays. |
| Product Inhibition | The accumulation of the product or the UDP by-product can inhibit the enzyme.[12] Consider strategies to remove the product as it is formed, especially in preparative scale reactions. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Various Galactosyltransferases with UDP-Galactose and UDP-Galactosamine.
| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) | Reference |
| NmLgtB | UDP-Gal | 0.15 ± 0.02 | 8.5 ± 0.2 | 56.9 ± 3.1 | [1] |
| UDP-GalN | 0.55 ± 0.06 | 5.2 ± 0.2 | 9.5 ± 0.5 | [1] | |
| bα3GalT | UDP-Gal | 0.28 ± 0.05 | 3.7 ± 0.2 | 13.2 ± 1.4 | [1] |
| UDP-GalN | 0.67 ± 0.09 | 2.1 ± 0.1 | 3.1 ± 0.2 | [1] | |
| NmLgtC | UDP-Gal | 0.12 ± 0.01 | 4.2 ± 0.1 | 34.6 ± 1.3 | [1] |
| UDP-GalN | 0.13 ± 0.04 | 4.1 ± 0.8 | 31.6 ± 7.1 | [1] |
Note: The kinetic parameters can vary depending on the specific experimental conditions (pH, temperature, etc.).
Experimental Protocols
Protocol 1: Determining the Optimal UDP-Galactosamine Concentration
This protocol describes a general method to determine the optimal concentration of UDP-galactosamine for a glycosyltransferase reaction by measuring the initial reaction velocity at various substrate concentrations.
Materials:
-
Purified glycosyltransferase
-
UDP-galactosamine stock solution (e.g., 10 mM)
-
Acceptor substrate stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Metal ion cofactor stock solution (e.g., 100 mM MnCl₂)
-
Quenching solution (e.g., 100 mM EDTA)
-
Detection reagent (e.g., UDP-Glo™ Assay kit, Promega)[13][14] or method for product quantification (e.g., HPLC, mass spectrometry)
-
Microplate reader (if using a luminescent assay)
Procedure:
-
Prepare a series of UDP-galactosamine dilutions in the reaction buffer to cover a range of final concentrations (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).
-
Set up the reaction mixtures in a microplate or microcentrifuge tubes. For each reaction, add:
-
Reaction Buffer
-
Acceptor substrate (at a fixed, saturating concentration)
-
Metal ion cofactor (at its optimal concentration)
-
UDP-galactosamine dilution
-
Purified enzyme (add last to initiate the reaction)
-
-
Incubate the reactions at the optimal temperature for a fixed period (e.g., 15-60 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Detect the amount of product formed using a suitable method. If using the UDP-Glo™ assay, add the detection reagent and measure luminescence according to the manufacturer's protocol.[13]
-
Plot the initial reaction velocity (e.g., luminescence signal or product concentration per unit time) against the UDP-galactosamine concentration. The optimal concentration will be the one that gives the maximum velocity before any potential substrate inhibition.
Protocol 2: General Assay for Glycosyltransferase Activity
This protocol provides a general framework for measuring the activity of a glycosyltransferase using UDP-galactosamine as the donor substrate.
Reaction Components:
| Component | Final Concentration |
| Reaction Buffer (e.g., Tris-HCl, HEPES) | 50-100 mM |
| pH | 7.0 - 8.0 (optimal for the enzyme) |
| UDP-galactosamine | Optimal concentration (determined from Protocol 1) |
| Acceptor Substrate | Saturating concentration |
| Divalent Cation (e.g., MnCl₂) | 5-10 mM (optimal for the enzyme) |
| Purified Enzyme | Amount to ensure linear reaction kinetics |
| Total Reaction Volume | e.g., 25-100 µL |
Procedure:
-
Prepare a master mix containing the reaction buffer, acceptor substrate, and divalent cation.
-
Aliquot the master mix into reaction tubes or wells.
-
Add the UDP-galactosamine to each reaction.
-
Pre-incubate the reactions at the optimal temperature for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a predetermined time at the optimal temperature.
-
Terminate the reaction by adding a quenching solution (e.g., EDTA) or by heat inactivation.
-
Analyze the product formation using an appropriate detection method.
Visualizations
References
- 1. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Metal ion activation of galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of novel mutant galactosyltransferase for the bioconjugation of terminal N-Acetylglucosamine (GlcNAc) residues on live cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity and mechanism of metal ion activation in UDP-galactose:beta -galactoside-alpha -1,3-galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.karyailmiah.trisakti.ac.id [repository.karyailmiah.trisakti.ac.id]
- 8. jetir.org [jetir.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.in]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yield in UDP-galactosamine enzymatic synthesis
Technical Support Center: UDP-Galactosamine Enzymatic Synthesis
This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals optimize the enzymatic synthesis of UDP-galactosamine and overcome challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is the general enzymatic pathway for UDP-galactosamine synthesis?
A1: The synthesis of UDP-galactosamine is typically a two-step enzymatic process. First, galactosamine (GalN) is phosphorylated by a galactokinase (GALK) using ATP to produce galactosamine-1-phosphate (GalN-1-P). Subsequently, a UDP-sugar pyrophosphorylase, such as UDP-N-acetylgalactosamine pyrophosphorylase (AGX1), catalyzes the reaction between GalN-1-P and UTP to form UDP-galactosamine and pyrophosphate (PPi). To drive the reaction towards product formation, an inorganic pyrophosphatase (PPase) is often included to hydrolyze the PPi byproduct.[1][2]
Q2: Which enzymes are commonly used for this synthesis?
A2: Recombinant human GalNAc kinase (like GK2) and UDP-GalNAc pyrophosphorylase (like AGX1) have been successfully used for high-yield synthesis.[1] While some pyrophosphorylases have broad substrate specificity, others are more selective. For instance, human AGX1 shows good tolerance for both GalNAc and GlcNAc-based structures, making it a versatile choice.[2][3]
Q3: Why is an inorganic pyrophosphatase (PPase) often included in the reaction?
A3: The pyrophosphorylase reaction is reversible. The byproduct, inorganic pyrophosphate (PPi), can lead to product inhibition or drive the reaction in the reverse direction.[4] Including an inorganic pyrophosphatase hydrolyzes PPi into two molecules of inorganic phosphate (B84403), an effectively irreversible step that shifts the overall reaction equilibrium towards the synthesis of UDP-galactosamine, thereby increasing the final yield.[4][5]
Q4: What are the primary factors that can lead to low UDP-galactosamine yield?
A4: Low yield can stem from several factors:
-
Sub-optimal Enzyme Activity: Incorrect storage, multiple freeze-thaw cycles, or inappropriate reaction conditions (pH, temperature) can reduce enzyme efficiency.[6]
-
Substrate Quality and Concentration: Purity and integrity of substrates like GalN, UTP, and ATP are critical. Degradation of these molecules can limit the reaction.[6] Incorrect molar ratios of substrates can also be a factor.[4]
-
Reaction Equilibrium: Insufficient removal of the pyrophosphate (PPi) byproduct can limit product formation.[4]
-
Product Degradation: The desired product, UDP-galactosamine, may be unstable under certain pH or temperature conditions or could be degraded by contaminating enzymes in the preparation.[6][7]
-
Inhibitors: Contaminants in the substrate preparations or byproducts from the reaction can inhibit enzyme activity.[6]
Troubleshooting Guide for Low Yield
This guide addresses specific issues encountered during UDP-galactosamine synthesis in a question-and-answer format.
Problem Area 1: Enzyme Performance
Q: My reaction yield is very low or non-existent. How can I check if my enzymes are active?
A: The first step is to verify the activity of each enzyme independently.
-
Initial Checks: Confirm that enzymes were stored at the correct temperature (typically -80°C) and have not undergone multiple freeze-thaw cycles.[6]
-
Activity Assays: Perform a specific activity assay for each enzyme (Galactokinase, Pyrophosphorylase, and Pyrophosphatase) using known substrates and positive controls. This will confirm their viability before proceeding with the main synthesis reaction.[6]
-
Enzyme Concentration: The concentration of one or more enzymes may be too low. Try systematically increasing the concentration of each enzyme to see if the yield improves.[6]
Q: Could the reaction conditions be affecting my enzyme activity?
A: Yes, reaction conditions are critical for optimal enzyme function.
-
pH and Buffer: The optimal pH for the enzymes may not be met. It is recommended to screen a range of pH values and buffer systems to find the ideal conditions for your specific enzymes.[6]
-
Temperature: The reaction temperature might be too high or too low. Determine the optimal temperature for both enzyme activity and stability. While higher temperatures may increase initial reaction rates, they can also lead to enzyme denaturation over time.[6]
-
Cofactors: Ensure that necessary cofactors, such as magnesium ions (Mg²⁺), are present at optimal concentrations. The pyrophosphorylase reaction is often dependent on Mg²⁺, which forms a complex with pyrophosphate (MgPPi) that serves as the true substrate for the reverse reaction and is essential for the forward reaction.[8]
Problem Area 2: Substrates and Reagents
Q: I've confirmed my enzymes are active, but the yield is still poor. What should I check next?
A: The issue may lie with your substrates.
-
Substrate Integrity: Verify the purity and concentration of your starting materials (Galactosamine, ATP, UTP).[6] These compounds can degrade during storage. Use analytical methods like HPLC or mass spectrometry to confirm their integrity.
-
Substrate Molar Ratios: The ratio of UTP to GalN-1-P (or initially GalN) is crucial. An excess or deficit of one substrate can limit the reaction. It is advisable to optimize the molar ratios of the donor and acceptor substrates.[4]
-
Presence of Inhibitors: Impurities within your substrate preparations can inhibit the enzymes.[6] If using commercially available substrates, check their specifications. If preparing them in-house, consider an additional purification step.
Problem Area 3: Reaction Dynamics
Q: The reaction starts well but seems to stall before reaching completion. What could be the cause?
A: This often points to product inhibition or reaction equilibrium issues.
-
Product Inhibition: High concentrations of the product (UDP-galactosamine) or the byproduct UDP can inhibit the enzymes.[6]
-
Byproduct Accumulation: As mentioned, the accumulation of pyrophosphate (PPi) is a common cause of low yields in pyrophosphorylase-catalyzed reactions. Ensure you have a sufficient concentration and activity of inorganic pyrophosphatase in your reaction mix to drive the equilibrium forward.[4][5]
-
Reaction Time: It is important to determine the optimal reaction time through a time-course experiment. Incubating for too long might lead to product degradation, while a shorter time may not be sufficient for reaction completion.[6]
Data Presentation
Table 1: General Troubleshooting Checklist
| Parameter | Checkpoint | Recommended Action |
|---|---|---|
| Enzymes | Storage Conditions | Verify storage at -80°C; avoid repeated freeze-thaw cycles.[6] |
| Enzyme Activity | Perform individual activity assays with control substrates.[6] | |
| Enzyme Concentration | Systematically increase enzyme concentration to identify limitations.[6] | |
| Substrates | Purity & Integrity | Analyze purity of GalN, UTP, and ATP via HPLC or MS.[6] |
| Molar Ratios | Optimize the molar ratio of UTP to the sugar phosphate precursor.[4] | |
| Reaction Conditions | pH | Screen a range of pH values (e.g., 7.0-9.0) to find the optimum.[6] |
| Temperature | Test a range of temperatures (e.g., 25-37°C) for optimal activity and stability.[6][9] | |
| Incubation Time | Conduct a time-course experiment to find the optimal reaction duration.[6] | |
| Cofactors (Mg²⁺) | Ensure Mg²⁺ is present in an optimal concentration (e.g., 2-10 mM).[8] |
| Byproducts | PPi Accumulation | Include a sufficient amount of inorganic pyrophosphatase (PPase).[4] |
Table 2: Substrate Specificity of Select Pyrophosphorylases
| Enzyme | Primary Substrate (Sugar-1-P) | Other Accepted Substrates | Reference |
|---|---|---|---|
| Human AGX1 | D-GalNAc-1-P, D-GlcNAc-1-P | Shows broad tolerance to modifications at C-2, C-4, and C-6. | [2] |
| E. coliGlmU | D-GlcNAc-1-P | Limited acceptance for C-4 modifications; less effective for C-2 and C-6 modified GalNAc-1-P analogues. | [2] |
| ArabidopsisUSPase | Broad (D-Glc-1-P, D-Gal-1-P, etc.) | D-GalA-1-P, β-L-Ara-1-P, α-D-Fuc-1-P | [3] |
| ArabidopsisUAGPase2 | D-GlcNAc-1-P | D-GalNAc-1-P (Km ~1 mM), D-Glc-1-P (Km ~3.2 mM) |[3] |
Visualizations and Workflows
Caption: The two-step enzymatic synthesis of UDP-galactosamine with PPi hydrolysis.
Caption: A decision tree to systematically troubleshoot low-yield issues.
Caption: A sequential workflow for synthesis, monitoring, and purification.
Key Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of UDP-Galactosamine
This protocol is a general guideline for a one-pot synthesis reaction. Concentrations and incubation times should be optimized for specific enzymes and desired scales.
Materials:
-
Galactosamine (GalN)
-
Adenosine 5'-triphosphate (ATP)
-
Uridine 5'-triphosphate (UTP)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5-8.5)
-
Magnesium Chloride (MgCl₂)
-
Galactokinase (GALK)
-
UDP-Sugar Pyrophosphorylase (e.g., AGX1)
-
Inorganic Pyrophosphatase (PPase)
-
Nuclease-free water
Procedure:
-
Prepare a reaction buffer containing 100 mM Tris-HCl and 10 mM MgCl₂. Adjust pH to the desired value (e.g., 8.0).
-
In a reaction vessel, dissolve GalN, ATP, and UTP in the reaction buffer to final concentrations of 10-20 mM each. Ensure molar ratios are optimized based on preliminary experiments.[4]
-
Add the enzymes to the reaction mixture. Typical starting concentrations might be 0.1-0.5 mg/mL for GALK and the pyrophosphorylase, and 5-10 U/mL for PPase.
-
Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for 2-12 hours.[6]
-
Monitor the reaction progress by taking small aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyzing them by HPLC or TLC.
-
Once the reaction has reached completion (or a plateau), terminate it by heating the mixture to 95°C for 5 minutes or by adding an equal volume of cold ethanol (B145695) to precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated proteins and other insolubles.
-
The supernatant, containing UDP-galactosamine, can be collected for purification.
Protocol 2: Monitoring Reaction Progress with HPLC
Equipment & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Anion-exchange column (e.g., Dionex DNAPac PA100 or similar)
-
Mobile Phase A: Nuclease-free water
-
Mobile Phase B: High-concentration salt solution (e.g., 1 M Ammonium Bicarbonate or LiCl)
-
Standards: ATP, UTP, ADP, UDP, UDP-galactosamine
Procedure:
-
Prepare quenched reaction aliquots by mixing with an equal volume of cold perchloric acid or ethanol and centrifuging.
-
Set up the HPLC system with the anion-exchange column, equilibrated with a low percentage of Mobile Phase B.
-
Inject a small volume (10-20 µL) of the supernatant from the prepared aliquot.
-
Run a linear gradient program, increasing the concentration of Mobile Phase B over 20-30 minutes to elute the nucleotides and sugar-nucleotides.
-
Monitor the elution profile at 262 nm (for uridine) and 254 nm (for adenine).
-
Identify peaks by comparing their retention times with those of the prepared standards.
-
Quantify the product peak (UDP-galactosamine) by integrating the peak area and comparing it to a standard curve to calculate the yield.
References
- 1. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Magnesium, Pyrophosphate and Phosphonates on Pyrophosphorolytic Reaction of UDP-Glucose Pyrophosphorylase [mdpi.com]
- 9. mdpi.com [mdpi.com]
Preventing degradation of UDP-galactosamine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of UDP-galactosamine (UDP-GalNAc) during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid UDP-GalNAc?
For long-term stability, solid UDP-GalNAc should be stored at -20°C. When stored properly, it can be stable for at least four years.[1]
Q2: How should I store UDP-GalNAc once it is in solution?
Aqueous stock solutions of UDP-GalNAc should be prepared in a buffer at neutral pH (around 7.0-7.5). For short-term storage (up to one month), aliquots can be stored at -20°C. For longer-term storage (up to six months), it is highly recommended to store aliquots at -80°C.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q3: What are the main causes of UDP-GalNAc degradation?
UDP-GalNAc can degrade through two primary pathways:
-
Non-enzymatic hydrolysis: The pyrophosphate bond is susceptible to hydrolysis, especially under acidic or alkaline conditions. This results in the formation of UMP and GalNAc-1-phosphate, or UDP and GalNAc.
-
Enzymatic degradation: Contaminating enzymes such as pyrophosphatases and phosphatases in biological samples (e.g., cell lysates, tissue extracts) or recombinant enzyme preparations can rapidly degrade UDP-GalNAc.[3]
Q4: My experimental results are inconsistent when using UDP-GalNAc. What could be the cause?
Inconsistent results are often linked to the degradation of UDP-GalNAc. This can lead to a lower effective concentration of the substrate in your assay, resulting in reduced product formation. It is essential to ensure proper storage and handling and to consider the possibility of enzymatic degradation in your experimental system.
Q5: How can I check the purity of my UDP-GalNAc?
The purity of UDP-GalNAc can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Capillary Zone Electrophoresis (CZE), or Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS).[4][5] These methods can separate UDP-GalNAc from its degradation products and its common epimer, UDP-GlcNAc.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Glycosyltransferase Assay
| Possible Cause | Troubleshooting Step |
| Degraded UDP-GalNAc stock solution | 1. Prepare a fresh stock solution of UDP-GalNAc from solid material. 2. Aliquot the new stock solution into single-use volumes to avoid freeze-thaw cycles. 3. Verify the concentration and purity of the new stock solution using a spectrophotometer (A262) and, if possible, HPLC or a similar analytical method. |
| Enzymatic degradation by contaminating phosphatases/pyrophosphatases | 1. Add a phosphatase and pyrophosphatase inhibitor cocktail to your reaction mixture.[2][6] 2. Common inhibitors include sodium fluoride (B91410) (1-10 mM), β-glycerophosphate (10-20 mM), and sodium pyrophosphate (1-5 mM).[1][2] 3. If using a cell lysate or tissue homogenate, ensure it is clarified and consider a partial purification step to remove contaminating enzymes. |
| Incorrect buffer pH | 1. Verify the pH of your reaction buffer. UDP-sugars are most stable at neutral pH (around 7.0-7.5).[7] 2. Avoid acidic or alkaline conditions, which can accelerate the hydrolysis of the pyrophosphate bond.[8] |
| Sub-optimal assay conditions | 1. Review the protocol for your specific glycosyltransferase to ensure optimal concentrations of substrates, cofactors (e.g., Mn²⁺), and enzyme. 2. Perform a positive control experiment with a known active enzyme and substrate to validate the assay setup. |
Issue 2: High Background Signal in Assays Detecting UDP
| Possible Cause | Troubleshooting Step |
| UDP contamination in the UDP-GalNAc stock | 1. Use high-purity UDP-GalNAc (<0.1% UDP contamination if possible). 2. If high purity is not available, consider purifying the UDP-GalNAc stock using HPLC. 3. Always run a negative control (reaction without enzyme or acceptor substrate) to determine the background UDP level. |
| Non-enzymatic hydrolysis of UDP-GalNAc | 1. Prepare fresh reaction mixtures and use them promptly. 2. Maintain a neutral pH in your assay buffer. 3. Avoid prolonged incubation times at elevated temperatures if possible. |
| Contaminating enzyme activity | 1. As with low product formation, the presence of pyrophosphatases can lead to the release of UDP. The use of appropriate inhibitors is recommended.[2][6] |
Data Summary
Table 1: Recommended Storage Conditions for UDP-Galactosamine
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years[1] | Keep tightly sealed and protected from moisture. |
| Aqueous Solution (Stock) | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. Use a neutral pH buffer. |
| Aqueous Solution (Stock) | -80°C | Up to 6 months[2] | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Table 2: Common Inhibitors for Preventing Enzymatic Degradation of UDP-GalNAc
| Inhibitor | Target Enzyme Class | Typical Working Concentration | Notes |
| Sodium Fluoride | Serine/Threonine Phosphatases, Acid Phosphatases | 1-20 mM[1] | Irreversible inhibitor. |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 1-100 mM[1] | Reversible inhibitor. |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1-100 mM[1] | Irreversible inhibitor. |
| Sodium Orthovanadate | Tyrosine Phosphatases, Alkaline Phosphatases | 1-10 mM | Must be activated (depolymerized) before use. |
| EDTA | Metallophosphatases | 1-5 mM | Chelates divalent metal ions required for enzyme activity. |
Experimental Protocols
Protocol 1: Preparation and Storage of UDP-GalNAc Stock Solution
-
Materials:
-
Solid UDP-GalNAc (disodium salt)
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid UDP-GalNAc to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of nuclease-free water to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Add the water to the vial of UDP-GalNAc.
-
Gently vortex or pipette up and down to dissolve the solid completely.
-
Measure the concentration using a spectrophotometer at 262 nm.
-
Dispense the stock solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes.
-
For short-term storage, place the aliquots at -20°C. For long-term storage, flash-freeze the aliquots in liquid nitrogen and then transfer them to -80°C.
-
Protocol 2: Purity Assessment of UDP-GalNAc by HPLC
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Anion-exchange column or a suitable reverse-phase C18 column with an ion-pairing agent.
-
-
Mobile Phase (Example for Anion-Exchange):
-
A gradient of a low concentration buffer (e.g., 20 mM ammonium (B1175870) formate, pH 4.5) and a high concentration buffer (e.g., 1 M ammonium formate, pH 4.5).
-
-
Procedure:
-
Prepare a standard solution of UDP-GalNAc of known concentration.
-
Prepare a sample of the UDP-GalNAc solution to be tested.
-
Inject the standard and the sample onto the column.
-
Monitor the elution profile at 262 nm.
-
Compare the retention time of the major peak in the sample to that of the standard.
-
Integrate the peak areas to determine the percentage purity and to identify any potential degradation products (which will typically have different retention times).
-
Visualizations
Caption: Degradation pathways of UDP-galactosamine.
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for UDP-GalNAc storage.
References
- 1. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 2. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity studies of glucose transfer: determination of the spontaneous rates of hydrolysis of uridine 5'-diphospho-alpha-D-glucose (UDPG) and uridine 5'-diphospho-alpha-D-glucuronic acid (UDPGA) - PubMed [pubmed.ncbi.nlm.nih.gov]
UDP-galactosamine solubility and buffer compatibility
Welcome to the technical support center for UDP-galactosamine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, buffer compatibility, and troubleshooting of UDP-galactosamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of UDP-galactosamine?
A1: UDP-galactosamine is generally soluble in aqueous solutions. For its closely related N-acetylated form, UDP-N-acetyl-D-galactosamine (UDP-GalNAc), the solubility in water is 50 mg/mL[1]. UDP-galactose, another related sugar nucleotide, has a reported solubility of 10 mg/mL in PBS (pH 7.2). While specific quantitative data for UDP-galactosamine across a wide range of buffers is limited, these values provide a good starting point for solution preparation.
Q2: How should I prepare a stock solution of UDP-galactosamine?
A2: To prepare a stock solution, it is recommended to dissolve the solid UDP-galactosamine in high-purity water or a suitable buffer at a concentration higher than the final desired concentration in your experiment. For instance, you can prepare a 10-50 mg/mL stock solution in water. It is advisable to prepare fresh solutions for optimal performance. If you observe any precipitation, gentle warming and sonication may aid in dissolution.
Q3: At what temperature and for how long is UDP-galactosamine stable in solution?
A3: For long-term storage, UDP-galactosamine as a solid is stable for at least four years at -20°C[1]. In solution, the stability can be influenced by pH and temperature. One study involving UDP-galactose indicated stability for up to 24 hours at 37°C in an enzymatic assay. For routine use, it is best practice to prepare fresh solutions or store aliquots at -20°C or -80°C for short to medium-term storage to minimize degradation.
Q4: Which buffers are compatible with UDP-galactosamine for enzymatic assays?
A4: UDP-galactosamine and related sugar nucleotides are compatible with several common biological buffers. The choice of buffer often depends on the specific requirements of the enzyme being used. Commonly used buffers include:
-
HEPES: Used in buffered DMEM at pH 7.4 for galactosyltransferase reactions.
-
Bicine-NaOH: Utilized at pH 8.0 for assays involving UDP-D-galactose 4-epimerase.
-
Tris-HCl: A common buffer for many glycosyltransferase assays, often in the pH range of 7.0 to 8.5.
-
Phosphate-Buffered Saline (PBS): UDP-galactose is soluble in PBS at pH 7.2.
It is crucial to ensure the final salt concentration in the assay does not exceed 100 mM, as high salt concentrations can be inhibitory to some enzymes.
Q5: What is the optimal pH for using UDP-galactosamine?
A5: The optimal pH is highly dependent on the specific enzyme in your experiment. While UDP-galactosamine itself is stable across a range of pH values, the enzymatic activity it participates in will have a specific pH optimum. For example, some galactosyltransferases have optimal activity around neutral pH (7.0-7.4), while enzymes like UDP-D-galactose 4-epimerase function optimally at a more alkaline pH of 8.0. A synthesis protocol for UDP-galactosamine involves a step at pH 10, suggesting stability at this basic pH[2].
Troubleshooting Guides
Issue 1: Precipitation of UDP-galactosamine in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Cloudiness or visible precipitate upon dissolving | Low temperature of the solvent. | Use room temperature solvent for initial dissolution. |
| High concentration of the solution. | Try dissolving in a larger volume of solvent to create a more dilute stock solution. | |
| Incompatibility with the buffer components. | Test solubility in a small volume of a different buffer system (e.g., switch from a phosphate-based to a Tris-based buffer). | |
| Precipitation after adding to the reaction mixture | High concentration of salts in the final reaction mixture. | Ensure the final salt concentration from all components (buffer, salts, etc.) is below 100 mM. |
| Presence of certain divalent cations at high concentrations. | While some enzymes require divalent cations like Mn²⁺, excessive concentrations can sometimes lead to precipitation. Optimize the cation concentration. | |
| Low temperature of the reaction. | If the reaction is performed at a low temperature, the solubility of UDP-galactosamine may decrease. Ensure all components are at the reaction temperature before mixing. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected enzyme activity | Suboptimal pH of the reaction buffer. | Verify the pH of your buffer and optimize it for the specific enzyme being used. Remember that the C2-NH₂ group of UDP-galactosamine can be protonated, which might affect enzyme activity[2]. |
| Degradation of UDP-galactosamine. | Prepare fresh solutions of UDP-galactosamine. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Incorrect concentration of divalent cations. | Many glycosyltransferases require divalent cations like Mn²⁺ for optimal activity. Titrate the concentration of the required cation to find the optimum. | |
| Presence of inhibitory substances in the buffer. | Ensure that buffer components, such as chelating agents (e.g., EDTA), are not interfering with the reaction, especially if the enzyme requires divalent cations. | |
| High background signal in the assay | Contamination of the UDP-galactosamine stock. | Use high-purity UDP-galactosamine. If possible, verify the purity of your stock using a suitable analytical method like HPLC. |
| Non-enzymatic degradation of UDP-galactosamine. | Run a control reaction without the enzyme to assess the level of background signal due to substrate instability under the assay conditions. |
Data and Protocols
Solubility and Buffer Compatibility Data
| Compound | Solvent/Buffer | pH | Concentration | Reference |
| UDP-N-acetyl-D-galactosamine | Water | - | 50 mg/mL | [1] |
| UDP-galactose | PBS | 7.2 | 10 mg/mL | |
| UDP-galactosamine precursor | Mildly basic solution | 10 | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a UDP-galactosamine Stock Solution
-
Bring the vial of solid UDP-galactosamine to room temperature before opening to prevent condensation.
-
Weigh the desired amount of UDP-galactosamine in a sterile microcentrifuge tube.
-
Add high-purity water or a suitable buffer (e.g., 20 mM HEPES, pH 7.4) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to dissolve. If necessary, use gentle warming (e.g., 30°C water bath) or brief sonication to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Use the solution immediately or aliquot into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Glycosyltransferase Assay
This is a general protocol and should be optimized for your specific enzyme and substrate.
-
Prepare a reaction mixture containing the following components in a microcentrifuge tube or a microplate well:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Acceptor substrate (at the desired concentration)
-
Divalent cation (e.g., 10 mM MnCl₂)
-
UDP-galactosamine (added from a stock solution to the final desired concentration)
-
Enzyme (added last to initiate the reaction)
-
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA for metalloenzymes) or by heat inactivation.
-
Analyze the reaction products using an appropriate method (e.g., HPLC, mass spectrometry, or a coupled enzyme assay).
Visualizations
Caption: Experimental workflow for using UDP-galactosamine.
Caption: Troubleshooting logic for UDP-galactosamine experiments.
References
Technical Support Center: Overcoming UDP-Galactose Accumulation Toxicity in E. coli
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming issues related to UDP-galactose (UDP-Gal) accumulation toxicity in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is UDP-galactose accumulation toxicity in E. coli?
A1: UDP-galactose (UDP-Gal) is an essential intermediate in the Leloir pathway for galactose metabolism. In certain genetically modified or mutant strains of E. coli, particularly those with a deficient or inactive UDP-galactose 4-epimerase (galE) enzyme, the metabolic flux can be disrupted. This leads to the intracellular accumulation of UDP-Gal when galactose is present in the growth medium. High concentrations of UDP-Gal have been shown to be toxic to E. coli, causing growth inhibition, morphological changes such as filamentation and bulging, and eventual cell lysis[1][2].
Q2: What are the primary causes of UDP-galactose accumulation?
A2: The primary cause is a genetic modification or mutation in the gal operon, which encodes the enzymes for galactose metabolism[1]. Specifically:
-
galE gene deletion or inactivation: The galE gene encodes UDP-galactose 4-epimerase, which reversibly converts UDP-galactose to UDP-glucose. Its absence is a common reason for UDP-Gal accumulation.
-
Imbalance in the expression of gal operon genes: Overexpression of galK (galactokinase) and galT (galactose-1-phosphate uridylyltransferase) without a corresponding increase in galE activity can lead to a bottleneck and subsequent UDP-Gal buildup.
Q3: What are the known mechanisms of UDP-galactose toxicity?
A3: The precise mechanisms are still under investigation, but current research points to several key factors:
-
Inhibition of Peptidoglycan Synthesis: Accumulation of UDP-Gal is thought to interfere with cell wall biosynthesis. One hypothesis suggests that the accumulation of UDP-Gal may lead to the overproduction of UDP-sugar hydrolase (USH), which in turn could inhibit peptidoglycan synthesis, leading to cell lysis[1][2].
-
Metabolic Imbalance: The buildup of a key metabolite like UDP-Gal can disrupt the overall metabolic homeostasis of the cell, though the specific downstream effects are complex and not fully elucidated.
Q4: Can UDP-galactose toxicity be reversed?
A4: Once significant toxicity and cell lysis have occurred, it is difficult to reverse the effects on the affected cells. The most effective approach is to prevent the accumulation of UDP-Gal in the first place through genetic engineering or careful control of experimental conditions.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with E. coli strains prone to UDP-galactose toxicity.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly slow or no growth after galactose induction. | Accumulation of toxic levels of UDP-galactose. | 1. Confirm the genotype: Verify the integrity of the gal operon in your strain, especially the galE gene. 2. Reduce galactose concentration: Lower the concentration of galactose in the induction medium. 3. Use a controlled expression system: If overexpressing genes in the galactose pathway, use an inducible promoter with a low level of induction. 4. Co-express galE: If your strain has a deficient galE, co-expressing a functional galE can alleviate toxicity. |
| Cells are lysing after a few hours of galactose induction (decrease in OD600). | Severe UDP-galactose toxicity leading to cell wall defects. | 1. Monitor cell morphology: Use microscopy to observe changes in cell shape (filamentation, bulging) which are early indicators of toxicity[1][2]. 2. Optimize induction time: Reduce the duration of galactose exposure. 3. Metabolic engineering: Overexpress enzymes that enhance the pool of UDP-glucose, the precursor for UDP-galactose, such as phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU)[3]. |
| Inconsistent results between experimental replicates. | Variations in UDP-galactose accumulation due to subtle differences in growth conditions. | 1. Standardize pre-culture conditions: Ensure that the physiological state of the cells is consistent before galactose induction. 2. Ensure uniform aeration and mixing: Inconsistent oxygen levels can affect metabolic rates. 3. Precisely control inducer concentration: Use freshly prepared galactose solutions at a consistent final concentration. |
| Difficulty in producing a desired galactose-derived product. | UDP-galactose toxicity is limiting the productivity of the engineered strain. | 1. Decouple growth and production: Grow the cells to a desired density before inducing the production pathway with a minimal amount of galactose. 2. Strain engineering: Engineer the strain to enhance the downstream pathway, pulling the flux away from UDP-Gal accumulation. Consider overexpression of enzymes that consume UDP-galactose for product synthesis. 3. Process optimization: Develop a fed-batch fermentation strategy to maintain a low but sufficient level of galactose. |
Quantitative Data Summary
While a precise intracellular toxic concentration of UDP-galactose for E. coli is not well-defined in the literature, the following table summarizes the observed effects and mitigation strategies with associated quantitative data where available.
| Parameter | Observation/Strategy | Quantitative Data | Reference |
| Cell Viability | In a galE mutant (ara-207), dramatic cell lysis was observed after 3 hours of cultivation in a nutrient broth supplemented with D-galactose. | Optimal UDP-Gal accumulation was detected at 2 hours, followed by a drastic decrease in its level and cell lysis. | [1][2] |
| Metabolic Engineering for Mitigation | Co-expression of phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU) to increase the UDP-glucose pool. | Increased hyperoside (B192233) (a quercetin (B1663063) 3-O-galactoside) production from 58.5 mg·L⁻¹ to 135.4 mg·L⁻¹, indicating enhanced UDP-galactose supply without apparent toxicity. | [3] |
| Large-scale UDP-galactose production | Overexpression of galT, galK, and galU in recombinant E. coli. | Accumulation of up to 72 mM (44 g/L) of UDP-Gal after 21 hours in a coupled system with Corynebacterium ammoniagenes for UTP supply. | [4] |
Experimental Protocols
Protocol 1: Extraction and Quantification of Intracellular UDP-Galactose
This protocol is adapted from methods for intracellular metabolite extraction and HPLC-based quantification.
1. Cell Culture and Quenching: a. Grow E. coli culture to the desired optical density (e.g., mid-log phase). b. Induce with galactose as required by the experiment. c. To quench metabolic activity rapidly, take a known volume of cell culture (e.g., 5 mL) and quickly transfer it to a pre-chilled tube containing a quenching solution of 60% methanol (B129727) at -48°C. d. Immediately vortex and centrifuge at a low temperature (-9°C) to pellet the cells. e. Discard the supernatant.
2. Metabolite Extraction: a. Resuspend the cell pellet in 500 µL of 100% methanol pre-chilled to -48°C. b. Perform three freeze-thaw cycles by freezing the suspension in liquid nitrogen and thawing on dry ice to permeabilize the cells. c. Centrifuge at 16,000 x g for 5 minutes at -9°C. d. Collect the supernatant containing the extracted metabolites. e. Repeat the extraction step with another 500 µL of cold methanol and pool the supernatants.
3. HPLC Analysis: a. The collected supernatant can be analyzed by High-Performance Liquid Chromatography (HPLC). b. Use a suitable column for nucleotide sugar separation, such as a C18 column. c. The mobile phase and gradient will need to be optimized but can be based on published methods for nucleotide sugar analysis. d. A UV detector set at 262 nm is typically used for the detection of UDP-sugars. e. Quantify the UDP-galactose peak by comparing its area to a standard curve prepared with known concentrations of UDP-galactose.
Protocol 2: Assessment of Cell Viability Under Metabolic Stress
This protocol uses a dual-staining method with fluorescent dyes to differentiate between live, membrane-compromised, and dead cells, suitable for flow cytometry or fluorescence microscopy.
1. Reagents:
-
SYTO 9: A green fluorescent nucleic acid stain that labels all bacteria, both live and dead.
-
Propidium Iodide (PI): A red fluorescent nucleic acid stain that only enters cells with damaged membranes.
2. Staining Procedure: a. Harvest a sample of the E. coli culture at different time points after galactose induction. b. Dilute the cell suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration for analysis. c. Add SYTO 9 and PI to the cell suspension at concentrations recommended by the manufacturer (e.g., from a commercial viability kit). d. Incubate the mixture in the dark at room temperature for approximately 15 minutes.
3. Analysis: a. Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate excitation and emission filters for green (SYTO 9) and red (PI) fluorescence. Live cells will fluoresce green, while dead or membrane-compromised cells will fluoresce red. A population of cells may show both green and red fluorescence, indicating varying degrees of membrane damage. b. Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Observe the cells using a fluorescence microscope with filters for green and red fluorescence. Live cells will appear green, and dead cells will appear red.
Signaling Pathways and Workflows
Galactose Metabolism in E. coli (Leloir Pathway)
Caption: The Leloir pathway for galactose metabolism in E. coli.
Experimental Workflow for Troubleshooting UDP-Galactose Toxicity
Caption: A logical workflow for troubleshooting UDP-galactose toxicity.
References
- 1. Studies on Cellular Response of Escherichia coli to UDP-Galactose Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolic Engineering of Escherichia coli for Hyperoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale production of UDP-galactose and globotriose by coupling metabolically engineered bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of UDP-Galactosamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of UDP-galactosamine following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying UDP-galactosamine after synthesis?
A1: The most prevalent and effective methods for purifying UDP-galactosamine are anion-exchange chromatography (AEC), solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC). Each method offers distinct advantages in terms of capacity, resolution, and speed.
Q2: Which purification method is best suited for my needs?
A2: The choice of purification method depends on the scale of your synthesis, the required purity, and the available equipment.
-
Anion-exchange chromatography is ideal for large-scale purifications and provides high-resolution separation.
-
Solid-phase extraction is a rapid and cost-effective method for small-scale purifications and sample cleanup.
-
HPLC offers the highest resolution and is suitable for obtaining highly pure UDP-galactosamine for analytical or sensitive downstream applications.
Q3: What are the expected recovery yields for these purification methods?
A3: Recovery yields can vary based on the specific protocol and the efficiency of the synthesis. However, typical recovery rates are summarized in the table below.
Data Summary
The following table provides a comparison of common purification methods for UDP-sugars, including expected recovery and purity.
| Purification Method | Typical Recovery | Typical Purity | Scale | Key Advantages |
| Anion-Exchange Chromatography | >80% | >95% | mg to g | High capacity, excellent resolution |
| Solid-Phase Extraction (SPE) | 80-90% | >90% | µg to mg | Fast, simple, cost-effective |
| Preparative HPLC | >70% | >98% | µg to mg | Highest purity, excellent for analytics |
Troubleshooting Guides
Issue 1: Low Yield of Purified UDP-Galactosamine
Q: My final yield of UDP-galactosamine is significantly lower than expected. What are the possible causes and solutions?
A: Low recovery can stem from several factors throughout the purification process. Here’s a systematic approach to troubleshooting:
-
Incomplete Elution:
-
Anion-Exchange/HPLC: The salt concentration or pH of your elution buffer may be insufficient to displace the highly charged UDP-galactosamine from the column. Gradually increase the salt concentration (e.g., NaCl or ammonium (B1175870) bicarbonate) or adjust the pH of the elution buffer.
-
SPE: The organic solvent concentration in your elution buffer might be too low. Try increasing the percentage of acetonitrile (B52724) or methanol (B129727) in the elution buffer.
-
-
Product Degradation:
-
UDP-sugars can be sensitive to harsh pH conditions. Ensure that all buffers are within a stable pH range, typically around 7.0-8.0.
-
Prolonged exposure to room temperature can lead to degradation. Perform purification steps on ice or in a cold room whenever possible.
-
-
Suboptimal SPE Cartridge Conditioning:
-
Improper conditioning of the SPE cartridge can lead to poor retention of UDP-galactosamine. Ensure the cartridge is adequately equilibrated with the specified solvents before loading your sample.
-
Issue 2: Presence of Impurities in the Final Product
Q: My purified UDP-galactosamine shows extra peaks on an analytical HPLC. How can I identify and remove these contaminants?
A: The nature of the impurities will depend on the synthesis method used. Common contaminants include unreacted starting materials and byproducts.
-
Unreacted UTP and Galactosamine-1-Phosphate: These are common impurities from enzymatic or chemical synthesis.
-
Anion-Exchange Chromatography: A well-optimized salt gradient can effectively separate UDP-galactosamine from these less charged precursors.
-
HPLC: A high-resolution analytical column (e.g., a C18 column with an ion-pairing reagent) can resolve these compounds.
-
-
Salt in the Final Product:
-
High salt concentrations from AEC or HPLC elution buffers can interfere with downstream applications. Desalting can be performed using size-exclusion chromatography (e.g., Sephadex G-10 or G-25) or by repeated lyophilization.
-
Issue 3: Poor Chromatographic Resolution
Q: I'm observing peak tailing and poor separation during HPLC or anion-exchange chromatography. What can I do to improve this?
A: Poor resolution can compromise the purity of your final product. Consider the following adjustments:
-
Optimize the Gradient: A shallower elution gradient can improve the separation of closely eluting compounds.
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution.
-
Check the Column Health: The column may be overloaded or contaminated. Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Sample Preparation: Ensure your sample is fully dissolved and free of particulates before injection. Filtering the sample through a 0.22 µm filter is recommended.
Experimental Protocols
Protocol 1: Purification by Anion-Exchange Chromatography
This protocol is adapted from methods used for purifying related UDP-sugars.
-
Column Preparation:
-
Equilibrate a DEAE-Sepharose or a similar anion-exchange column with a low-salt buffer (e.g., 20 mM triethylammonium (B8662869) bicarbonate, pH 7.5).
-
-
Sample Loading:
-
Adjust the pH of the crude synthesis reaction mixture to ~7.5 and load it onto the equilibrated column.
-
-
Washing:
-
Wash the column with the low-salt buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound UDP-galactosamine using a linear gradient of a high-salt buffer (e.g., 20 mM to 1 M triethylammonium bicarbonate, pH 7.5).
-
-
Fraction Analysis:
-
Collect fractions and monitor the absorbance at 262 nm to detect the UDP-containing fractions.
-
-
Desalting:
-
Pool the fractions containing UDP-galactosamine and remove the salt by lyophilization or size-exclusion chromatography.
-
Protocol 2: Purification by Solid-Phase Extraction (SPE)
This protocol is based on a method for purifying sugar nucleotides using graphitized carbon cartridges.
-
Cartridge Conditioning:
-
Condition an ENVI-Carb SPE cartridge (100 mg) by sequentially washing with:
-
1 mL of 80% acetonitrile in 0.1% trifluoroacetic acid (repeat twice).
-
1 mL of ultrapure water (repeat once).
-
-
-
Sample Loading:
-
Dissolve the dried synthesis mixture in 2 mL of 10 mM ammonium bicarbonate.
-
Load 1 mL of the sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of 25% acetonitrile, and then 1 mL of ultrapure water.
-
-
Elution:
-
Elute the UDP-galactosamine with 2 mL of 25% acetonitrile in 50 mM triethylammonium acetate (B1210297) buffer (pH 7.0).
-
-
Drying:
-
Dry the eluted sample using a speed vacuum concentrator.
-
Visualizations
Caption: Workflow for the purification of UDP-galactosamine.
Caption: Troubleshooting logic for UDP-galactosamine purification.
Technical Support Center: Glycosyltransferase Reactions & UDP Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glycosyltransferase (GT) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to substrate inhibition by uridine (B1682114) diphosphate (B83284) (UDP), a common product of many GT-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is UDP product inhibition in glycosyltransferase reactions?
A1: Glycosyltransferases catalyze the transfer of a sugar moiety from a UDP-sugar donor to an acceptor molecule. This reaction produces a glycosylated acceptor and free UDP. Many glycosyltransferases follow a Bi-Bi sequential kinetic mechanism where the UDP-sugar donor binds to the enzyme first, followed by the acceptor. After the sugar transfer, the glycosylated product is released, and finally, UDP is released. Product inhibition occurs when the accumulating UDP molecule competes with the UDP-sugar donor for binding to the enzyme's active site, thereby reducing the reaction rate.[1][2]
Q2: How can I determine if my glycosyltransferase is experiencing UDP inhibition?
A2: A hallmark of product inhibition is a decrease in the initial reaction rate as the product accumulates. You can test for UDP inhibition by running your reaction in the presence of varying initial concentrations of UDP and observing a decrease in enzyme activity. A more quantitative approach is to perform a full kinetic analysis to determine the inhibition constant (Ki) of UDP.
Q3: What are the common methods to measure glycosyltransferase activity and assess UDP inhibition?
A3: Several methods are available, ranging from discontinuous to continuous assays:
-
UDP-Glo™ Glycosyltransferase Assay: A commercial, luminescence-based endpoint assay that measures the amount of UDP produced. It is highly sensitive, making it suitable for low-activity enzymes and for studying inhibition.[3][4]
-
Coupled Enzyme Assays: These are continuous spectrophotometric or fluorometric assays. The production of UDP is coupled to other enzymatic reactions that result in a measurable change in absorbance or fluorescence. Common coupling enzymes include pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase (PK/LDH) or a phosphatase.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): A discontinuous method that separates and quantifies the substrates and products of the reaction, allowing for a direct measurement of product formation.
Q4: How can I mitigate UDP inhibition in my experiments?
A4: Several strategies can be employed:
-
Keep Substrate Conversion Low: For kinetic studies, it is advisable to use low substrate concentrations and short reaction times to minimize the accumulation of UDP.
-
Enzymatic UDP Removal: Incorporate a UDP-scavenging enzyme system, such as a phosphatase, into the reaction mixture to continuously remove UDP as it is formed.[5][7]
-
Use of Coupled Assays: Continuous coupled assays inherently measure the initial reaction rate before significant product accumulation, providing more accurate kinetic parameters in the presence of product inhibition.
Troubleshooting Guides
Issue 1: My glycosyltransferase reaction rate decreases over time more than expected.
| Possible Cause | Troubleshooting Step |
| UDP Product Inhibition | Add a known concentration of UDP to a fresh reaction. A significant decrease in the initial rate suggests UDP inhibition. |
| Enzyme Instability | Run a control reaction without the acceptor substrate to check for enzyme stability over the same time course. Consider adding stabilizing agents like glycerol (B35011) or BSA. |
| Substrate Depletion | Ensure that the substrate concentration is not limiting, especially for extended reaction times. Use higher initial substrate concentrations if possible. |
Issue 2: I am getting inconsistent results in my coupled enzyme assay.
| Possible Cause | Troubleshooting Step |
| Interference with Coupling Enzymes | Test compounds or components of your reaction mixture may inhibit the coupling enzymes (e.g., PK/LDH). Run a control reaction with a known amount of UDP to ensure the coupling system is working correctly in the presence of your test compounds. |
| Suboptimal Reagent Concentrations | Ensure that the concentrations of the coupling enzymes and their substrates (e.g., PEP, NADH) are not rate-limiting. Titrate these components to find the optimal concentrations for your system. |
| Incorrect Buffer Conditions | The optimal pH and ionic strength may differ between your glycosyltransferase and the coupling enzymes. Ensure your reaction buffer is a suitable compromise for all enzymes in the system. |
Issue 3: The UDP-Glo™ assay shows a lower-than-expected signal.
| Possible Cause | Troubleshooting Step |
| Low Enzyme Activity | Increase the concentration of your glycosyltransferase or the reaction time to generate more UDP. The UDP-Glo™ assay is very sensitive and can detect low UDP concentrations.[3] |
| Reagent Incompatibility | Components in your glycosyltransferase reaction buffer may interfere with the UDP-Glo™ reagents. Run a UDP standard curve in your reaction buffer to check for compatibility. |
| Incorrect Assay Procedure | Ensure that the UDP Detection Reagent is added in the correct ratio and that the plate is incubated for the recommended time before reading the luminescence. |
Data Presentation
UDP Inhibition Constants (Ki) for Select Glycosyltransferases
The inhibition constant (Ki) for the product UDP is a measure of the potency of the inhibition. A lower Ki value indicates stronger inhibition. The following table summarizes experimentally determined Ki values for UDP for a few UDP-glucuronosyltransferases (UGTs). It is important to note that these values can vary depending on the specific enzyme, substrate, and assay conditions.
| Glycosyltransferase | Substrate | Ki of UDP (µM) | Inhibition Type | Reference |
| UGT1A1 | Estradiol | 7 | Competitive | [1] |
| UGT1A4 | Imipramine | 47 | Competitive | [1] |
Experimental Protocols
Protocol 1: UDP-Glo™ Glycosyltransferase Assay
This protocol is adapted from the Promega Technical Manual and is intended for the endpoint measurement of UDP production.[3]
Materials:
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Purified glycosyltransferase
-
UDP-sugar donor substrate
-
Acceptor substrate
-
Reaction buffer (optimized for your GT)
-
White, opaque multi-well plates
Procedure:
-
Glycosyltransferase Reaction Setup:
-
Prepare a reaction mix containing the reaction buffer, acceptor substrate, and your glycosyltransferase in the wells of the multi-well plate.
-
Initiate the reaction by adding the UDP-sugar donor substrate.
-
The final reaction volume is typically 5-25 µL.
-
Incubate at the optimal temperature for your enzyme for a set period (e.g., 30-60 minutes).
-
-
UDP Detection:
-
Allow the plate and the UDP-Glo™ Detection Reagent to equilibrate to room temperature.
-
Add a volume of UDP-Glo™ Detection Reagent equal to the volume of your glycosyltransferase reaction to each well.
-
Mix the contents of the wells on a plate shaker for 1 minute.
-
-
Measurement:
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a UDP standard curve to convert the relative light units (RLU) to UDP concentration.
-
Protocol 2: Coupled Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Assay
This is a continuous spectrophotometric assay that measures the rate of NADH oxidation, which is proportional to the rate of UDP production.
Materials:
-
Purified glycosyltransferase
-
UDP-sugar donor substrate
-
Acceptor substrate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
UV-transparent multi-well plates or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mix Preparation:
-
Prepare a master mix containing the reaction buffer, PEP (e.g., 1 mM), NADH (e.g., 0.2 mM), PK (e.g., 5 units/mL), and LDH (e.g., 7 units/mL).
-
-
Assay Setup:
-
In the wells of the plate or cuvettes, add the reaction mix, the acceptor substrate, and the glycosyltransferase.
-
Equilibrate the mixture to the desired reaction temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the UDP-sugar donor substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Visualizations
Caption: General reaction catalyzed by a UDP-glycosyltransferase.
Caption: Ordered Bi-Bi kinetic mechanism of a glycosyltransferase.
Caption: Competitive inhibition of a glycosyltransferase by UDP.
Caption: Workflow of a PK/LDH coupled glycosyltransferase assay.
References
- 1. Product inhibition of UDP-glucuronosyltransferase (UGT) enzymes by UDP obfuscates the inhibitory effects of UGT substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UDP-GlcNAc concentration is an important factor in the biosynthesis of beta1,6-branched oligosaccharides: regulation based on the kinetic properties of N-acetylglucosaminyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The inhibition study of human UDP-glucuronosyltransferases with cytochrome P450 selective substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Product Inhibition of UDP-Glucuronosyltransferase (UGT) Enzymes by UDP Obfuscates the Inhibitory Effects of UGT Substrates | Semantic Scholar [semanticscholar.org]
- 7. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling hygroscopic UDP-galactosamine salts
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling hygroscopic UDP-galactosamine salts.
Frequently Asked Questions (FAQs)
Q1: What are UDP-galactosamine salts and why are they hygroscopic?
A1: Uridine diphosphate-galactosamine (UDP-Galactosamine) and its more commonly used derivative, Uridine diphosphate-N-acetylgalactosamine (UDP-GalNAc), are critical nucleotide sugars that serve as donor substrates for galactosyltransferases and polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs), respectively. These enzymes are responsible for initiating mucin-type O-glycosylation, a key post-translational modification of proteins. The salt forms, typically disodium (B8443419) salts, are hygroscopic, meaning they readily attract and absorb moisture from the atmosphere. This is due to the polar nature of the molecule and the presence of multiple hydroxyl and phosphate (B84403) groups that can form hydrogen bonds with water molecules.
Q2: What are the consequences of improper handling of hygroscopic UDP-galactosamine salts?
A2: Improper handling can lead to several experimental issues:
-
Inaccurate Concentration: Absorption of water will increase the weight of the solid material, leading to the preparation of stock solutions with a lower-than-intended concentration.
-
Reduced Purity and Degradation: The presence of water can promote hydrolysis of the pyrophosphate bond, leading to the formation of UMP and Galactosamine-1-phosphate, reducing the purity and activity of the reagent.
-
Inconsistent Experimental Results: Variability in the amount of absorbed water between different aliquots or experiments will lead to inconsistent and non-reproducible results in glycosylation assays.
-
Physical Changes: The powder may clump or become a sticky solid, making it difficult to weigh and handle accurately.
Q3: How should I store UDP-galactosamine salts?
A3: Proper storage is crucial to maintain the integrity of the compound.
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store in a desiccator or a dry box with a desiccant such as silica (B1680970) gel to minimize exposure to moisture.
-
Container: Keep the vial tightly sealed at all times. For frequently used reagents, consider aliquoting into smaller, single-use vials to minimize exposure of the entire stock to atmospheric moisture.
Q4: How many freeze-thaw cycles can a UDP-galactosamine salt solution undergo?
A4: While specific data for UDP-galactosamine salts is limited, it is a general best practice to minimize freeze-thaw cycles for biochemical reagents. Repeated cycling can lead to degradation of the molecule. For stock solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freezing and thawing of the main stock. Some studies on other biochemicals have shown that significant degradation can occur after as few as 4-5 freeze-thaw cycles.[1]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected product yield in glycosyltransferase assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate concentration of UDP-GalNAc stock solution due to moisture absorption. | 1. Use a fresh, unopened vial of UDP-GalNAc to prepare a new stock solution.2. Always equilibrate the vial to room temperature in a desiccator before opening to prevent condensation.3. Weigh the powder quickly in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).4. Alternatively, dissolve the entire contents of a new vial to a known volume to ensure an accurate concentration, assuming the manufacturer's stated quantity is accurate. |
| Degradation of UDP-GalNAc. | 1. Prepare fresh stock solutions and aliquot for single use to avoid degradation from multiple freeze-thaw cycles or prolonged storage at 4°C.2. Check the purity of your UDP-GalNAc stock solution using HPLC. The presence of significant UMP or UDP peaks indicates degradation. |
| Suboptimal assay conditions. | 1. Verify the optimal pH, temperature, and concentration of divalent cations (e.g., Mn²⁺ or Mg²⁺) for your specific glycosyltransferase.[2] 2. Titrate the UDP-GalNAc concentration in your assay to ensure it is not a limiting factor. |
Problem 2: High background signal in a UDP-detection based glycosyltransferase assay (e.g., UDP-Glo™).
| Possible Cause | Troubleshooting Step |
| Contamination of UDP-GalNAc with UDP. | 1. Use a high-purity source of UDP-GalNAc. Check the certificate of analysis for the percentage of UDP impurity.2. If possible, analyze the UDP-GalNAc stock by HPLC to quantify the level of UDP contamination. |
| Non-enzymatic hydrolysis of UDP-GalNAc. | 1. Ensure that the assay buffer and storage conditions for the stock solution are at an appropriate pH to minimize hydrolysis.2. Run a negative control reaction without the enzyme to determine the level of background signal from non-enzymatic UDP formation. |
Data Presentation
Table 1: Properties of UDP-N-acetyl-D-galactosamine Disodium Salt
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅N₃Na₂O₁₇P₂ | [3] |
| Molecular Weight | 651.3 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Purity (by HPLC) | ≥90-97% | [4] |
| Solubility in Water | ~50 mg/mL | [3][4] |
| Storage Temperature | -20°C | [4] |
| Stability (solid at -20°C) | ≥ 4 years | [4] |
Experimental Protocols
Protocol 1: Preparation of UDP-GalNAc Stock Solution
This protocol describes the proper procedure for preparing a stock solution of a hygroscopic UDP-galactosamine salt.
Materials:
-
UDP-GalNAc disodium salt
-
Anhydrous, nuclease-free water or appropriate buffer
-
Calibrated analytical balance
-
Low-humidity environment (e.g., glove box or balance with a draft shield in a dehumidified room)
-
Sterile, single-use microcentrifuge tubes
-
Desiccator
Procedure:
-
Place the sealed vial of UDP-GalNAc and a sterile container with the required volume of solvent in a desiccator and allow them to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the cold powder and container.
-
In a low-humidity environment, quickly weigh the desired amount of UDP-GalNAc powder. Due to its hygroscopic nature, perform this step as swiftly as possible to minimize moisture absorption.
-
Immediately transfer the weighed powder to the container with the pre-measured solvent.
-
Vortex thoroughly until the powder is completely dissolved.
-
On ice, aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -20°C. For frequent use, a working stock can be stored at 4°C for a short period (check supplier recommendations), but long-term storage should be at -20°C.
Protocol 2: In Vitro Polypeptide N-acetylgalactosaminyltransferase (ppGalNAcT) Assay
This protocol outlines a general method for assaying the activity of a ppGalNAcT enzyme using UDP-GalNAc as the donor substrate and a peptide as the acceptor substrate.
Materials:
-
Purified ppGalNAcT enzyme
-
UDP-GalNAc stock solution (prepared as in Protocol 1)
-
Acceptor peptide stock solution (e.g., a MUC1-derived peptide)
-
Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Divalent Cation Solution (e.g., 100 mM MnCl₂)
-
0.1% Triton X-100 (optional)
-
Reaction termination solution (e.g., 1% Trifluoroacetic acid (TFA) or EDTA solution)
-
HPLC system for product analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture by adding the following components in order:
-
Reaction Buffer
-
Divalent Cation Solution (to a final concentration of 5-10 mM)
-
Triton X-100 (if required for enzyme stability/activity)
-
Acceptor peptide (e.g., to a final concentration of 150 µM)
-
UDP-GalNAc (e.g., to a final concentration of 250 µM)
-
-
Enzyme Addition: Initiate the reaction by adding the ppGalNAcT enzyme to the reaction mixture. The amount of enzyme should be optimized for linear product formation over the desired time course.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a predetermined amount of time (e.g., 15 minutes to 24 hours), depending on the enzyme's activity.
-
Reaction Termination: Stop the reaction by adding the termination solution (e.g., 0.1% final concentration of TFA) or by heating the reaction mixture to 95°C for 5 minutes.
-
Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate the glycosylated peptide product from the unreacted acceptor peptide. The amount of product can be quantified by integrating the peak area.
Visualizations
Caption: Mucin-type O-glycosylation pathway initiation in the Golgi apparatus.
Caption: Recommended workflow for handling UDP-GalNAc and use in assays.
Caption: Troubleshooting logic for inconsistent glycosyltransferase assay results.
References
Technical Support Center: UDP-galactosamine Kinase (GALK2) Assays
Welcome to the technical support center for UDP-galactosamine kinase (GALK2) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on buffer selection and to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a UDP-galactosamine kinase (GALK2) assay?
A1: The optimal pH for GALK2 activity is between 7.0 and 8.0.[1] It is recommended to use a buffer system that has a pKa value within this range to ensure stable pH throughout the experiment.
Q2: Which buffering agent is best for my GALK2 assay?
A2: Both Tris-HCl and HEPES are commonly used buffers for kinase assays and are suitable for GALK2.[1] The choice may depend on the specific requirements of your assay.
-
Tris-HCl is a cost-effective and widely used buffer. However, its pKa is temperature-dependent.
-
HEPES has a pKa that is less sensitive to temperature changes, providing more stable pH control if your assay involves temperature fluctuations.
When using recombinant human GALK2, a formulation buffer of 25 mM Tris.HCl at pH 7.3 has been shown to be effective for maintaining protein stability.
Q3: What other components should I include in my assay buffer?
A3: Besides a buffering agent, a typical GALK2 assay buffer should include:
-
Magnesium Chloride (MgCl₂): As a crucial cofactor for kinase activity, MgCl₂ is essential for the transfer of the phosphate (B84403) group from ATP.
-
Detergent (e.g., Triton X-100): A non-ionic detergent is often included at a low concentration (e.g., 0.01%) to prevent enzyme aggregation and reduce non-specific binding to labware.[2]
-
Reducing Agent (e.g., DTT): While not always essential, a reducing agent like dithiothreitol (B142953) (DTT) can be included to maintain the enzyme in an active conformation, especially if the enzyme preparation is prone to oxidation.
Q4: How does ionic strength affect GALK2 activity?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Kinase Activity | Inactive enzyme due to improper storage or multiple freeze-thaw cycles. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal pH of the assay buffer. | Prepare fresh buffer and verify the pH is within the optimal range of 7.0-8.0. | |
| Incorrect concentration of ATP or N-acetylgalactosamine (GalNAc). | Determine the Michaelis constants (Km) for your specific enzyme lot and use substrate concentrations around the Km value for initial experiments. For human GALK2, reported Km values are approximately 14 µM for ATP and 40 µM for GalNAc.[1] | |
| Insufficient MgCl₂ concentration. | Ensure MgCl₂ is present in the assay buffer at an appropriate concentration, typically in the range of 5-20 mM. | |
| High Background Signal | Compound interference in fluorescence or luminescence-based assays. | Run a control with the compound but without the enzyme to check for intrinsic fluorescence or luminescence.[3] |
| Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. | |
| Enzyme aggregation. | Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent aggregation.[2] | |
| Inconsistent Results | Pipetting errors or inconsistent reagent volumes. | Use calibrated pipettes and ensure all reagents are completely thawed and mixed before use. |
| Temperature fluctuations during the assay. | Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the experiment. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with buffer to maintain a more uniform temperature and humidity across the plate. |
Data Presentation
Table 1: Recommended Buffer Compositions for GALK2 Assays
| Buffer Component | Recommended Concentration Range | Purpose | Notes |
| Buffering Agent (Tris-HCl or HEPES) | 25-50 mM | Maintain stable pH | Optimal pH is 7.0-8.0[1] |
| Magnesium Chloride (MgCl₂) | 5-20 mM | Cofactor for kinase activity | Essential for catalysis |
| Sodium Chloride (NaCl) or Potassium Chloride (KCl) | 50-200 mM | Adjust ionic strength | Optimal concentration should be determined empirically |
| Triton X-100 | 0.005-0.01% (v/v) | Prevent aggregation and non-specific binding | [2] |
| Dithiothreitol (DTT) | 1-2 mM | Reducing agent to maintain enzyme stability | Optional, but recommended |
Table 2: Kinetic Parameters for Human GALK2
| Substrate | Michaelis Constant (Km) |
| ATP | ~14 µM[1] |
| N-acetylgalactosamine (GalNAc) | ~40 µM[1] |
Experimental Protocols
Detailed Methodology: Luminescence-Based GALK2 Activity Assay (ADP-Glo™ Assay)
This protocol is adapted for a generic luminescence-based kinase assay that measures ADP production as an indicator of kinase activity.
1. Reagent Preparation:
-
1X Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
Enzyme Solution: Dilute recombinant human GALK2 in 1X Assay Buffer to the desired working concentration. The final concentration should be determined empirically, but a starting point could be in the low nanomolar range.
-
Substrate Solution: Prepare a solution of N-acetylgalactosamine (GalNAc) in 1X Assay Buffer.
-
ATP Solution: Prepare a solution of ATP in 1X Assay Buffer.
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of 1X Assay Buffer to all wells.
-
Add 2.5 µL of the test compound (dissolved in a suitable solvent like DMSO) or solvent control to the appropriate wells.
-
Add 5 µL of the GALK2 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of 1X Assay Buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding a 10 µL mixture of the Substrate Solution and ATP Solution to all wells. The final concentrations should be at or near the Km values (e.g., 40 µM GalNAc and 15 µM ATP).
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the GALK2 activity.
3. Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the solvent control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Mandatory Visualization
Caption: Metabolic pathway of N-Acetylgalactosamine phosphorylation by GALK2.
References
Technical Support Center: Enhancing Galactosyltransferase-Mediated Glycosylation with UDP-GalN
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for enhancing the catalytic efficiency of galactosyltransferases using the sugar donor UDP-galactosamine (UDP-GalN).
Frequently Asked Questions (FAQs)
Q1: Can I use UDP-GalN as a substrate for my galactosyltransferase?
A1: Many, but not all, galactosyltransferases (GalTs) exhibit a general tolerance for UDP-GalN, making it a viable, albeit often less efficient, alternative to the natural donor, UDP-galactose (UDP-Gal).[1] While most tested GalTs can utilize UDP-GalN for the synthesis of GalN-glycosides, the catalytic efficiencies are typically lower than with UDP-Gal.[1] For instance, the catalytic efficiency of Neisseria meningitidis LgtB (NmLgtB) with UDP-GalN is about 17% of that with UDP-Gal.[1] However, some enzymes, like Neisseria meningitidis α1–4GalT (NmLgtC), can recognize UDP-Gal and UDP-GalN with nearly equal efficiency.[1]
Q2: Why is the catalytic efficiency of my galactosyltransferase lower with UDP-GalN compared to UDP-Gal?
A2: The reduced catalytic efficiency is often attributed to the C2-amino group (C2-NH₂) of the galactosamine moiety in UDP-GalN.[1] Under typical reaction conditions, this amino group can be protonated, which may lead to a decrease in the enzyme's activity compared to when it utilizes UDP-Gal, which has a hydroxyl group at the C2 position.[1]
Q3: What is a typical yield for the synthesis of GalN-glycosides using galactosyltransferases?
A3: Despite the generally lower catalytic efficiency, preparative-scale synthesis of GalN-glycosides using various galactosyltransferases can achieve yields ranging from 23% to 95%.[1] For example, Chromobacterium violaceum β1–3GalT (Cvβ3GalT) has been shown to be highly active with UDP-GalN, producing the corresponding GalN-glycoside in an 87% yield.[1] Similarly, the α1–4GalT from Neisseria meningitidis (NmLgtC) can synthesize its product in an excellent yield of 95%.[1]
Troubleshooting Guide
Problem 1: No or Very Low Enzyme Activity
Possible Causes and Solutions:
-
Enzyme Inactivity:
-
Solution: Confirm the activity of your galactosyltransferase with its natural substrate, UDP-Gal, under optimal conditions. If the enzyme is inactive with UDP-Gal, the issue lies with the enzyme itself (e.g., improper storage, degradation).[2]
-
-
Sub-optimal Reaction Conditions:
-
pH: The optimal pH for galactosyltransferase activity can vary. While a pH of around 7.4 is common, the protonation of the C2-NH₂ group of UDP-GalN can be pH-dependent.[1][3] It is advisable to perform a pH titration to find the optimal pH for your specific enzyme with UDP-GalN.
-
Metal Ion Concentration: Galactosyltransferases are typically dependent on divalent metal ions, most commonly Mn²⁺.[4][5][6] The optimal concentration of Mn²⁺ can vary, and in some cases, other divalent cations like Zn²⁺ may also support activity.[4][5] It is recommended to optimize the Mn²⁺ concentration for your specific enzyme and substrate pair.
-
-
Inhibitors:
Problem 2: Low Yield of the Desired GalN-Glycoside
Possible Causes and Solutions:
-
Suboptimal Substrate Concentrations:
-
UDP-GalN Instability:
-
Solution: While not extensively reported as a major issue, the stability of UDP-sugar donors can be a factor. Ensure proper storage of your UDP-GalN stock solution (typically at -20°C or -80°C).
-
-
Product Inhibition:
-
Solution: The accumulation of the product, UDP, can inhibit some glycosyltransferases. If high concentrations of substrates are used for an extended period, consider strategies to remove UDP from the reaction mixture, such as using a coupled enzyme system with a phosphatase.
-
Data Presentation
Table 1: Comparison of Catalytic Efficiencies of various Galactosyltransferases with UDP-Gal and UDP-GalN
| Enzyme | Acceptor Substrate | Donor Substrate | kcat/Km (min⁻¹mM⁻¹) | Relative Efficiency (UDP-GalN vs. UDP-Gal) | Reference |
| NmLgtB | Lac-ProN₃ | UDP-Gal | 56.9 ± 3.1 | 100% | [1] |
| UDP-GalN | 9.5 ± 0.5 | 17% | [1] | ||
| bα3GalT | Lac-ProN₃ | UDP-Gal | 13.2 ± 1.4 | 100% | [1] |
| UDP-GalN | 3.1 ± 0.2 | 23% | [1] | ||
| NmLgtC | Lac-ProN₃ | UDP-Gal | 34.6 ± 1.3 | 100% | [1] |
| UDP-GalN | 31.6 ± 7.1 | 91% | [1] |
Table 2: Recommended Reaction Conditions for a Typical Galactosyltransferase Assay
| Component | Concentration | Notes | Reference |
| Buffer | 25 mM Tris-HCl, pH 7.4 | Optimal pH may vary. | [3] |
| Divalent Cation | 5–10 mM MnCl₂ | Essential for activity; concentration should be optimized. | [3][4] |
| Donor Substrate (UDP-GalN) | 250 µM | Should be optimized based on enzyme kinetics. | [3] |
| Acceptor Substrate | 150 µM | Dependent on the specific acceptor and detection method. | [3] |
| Enzyme | Variable | The amount should be optimized for the desired reaction time. | [3] |
| Incubation Temperature | 37°C | Optimal temperature may vary. | [3] |
| Incubation Time | 15 min to 24 h | Depends on the enzyme activity and desired conversion. | [3] |
Experimental Protocols
General Protocol for a Galactosyltransferase Assay with UDP-GalN
This protocol is a general guideline and should be optimized for your specific enzyme and substrates.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Acceptor substrate (e.g., 150 µM)
-
Divalent cation (e.g., 10 mM MnCl₂)
-
UDP-GalN (e.g., 250 µM)
-
Enzyme solution (the amount should be optimized)
-
-
The total reaction volume is typically 20–50 µL.[3]
-
-
Initiate the Reaction:
-
The reaction can be initiated by the addition of either the enzyme solution or the UDP-GalN.[3]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 15 minutes to 24 hours).[3]
-
-
Stop the Reaction:
-
The reaction can be terminated by either boiling the mixture at 98°C for 3 minutes or by adding 0.1% (final concentration) trifluoroacetic acid (TFA).[3]
-
-
Analysis:
-
The reaction products can be analyzed by various methods, such as high-performance liquid chromatography (HPLC), mass spectrometry, or thin-layer chromatography (TLC).
-
Visualizations
Caption: Troubleshooting workflow for low or no product formation in galactosyltransferase reactions with UDP-GalN.
Caption: A generalized experimental workflow for a galactosyltransferase assay using UDP-GalN.
References
- 1. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Specificity and mechanism of metal ion activation in UDP-galactose:beta -galactoside-alpha -1,3-galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal ion activation of galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of novel mutant galactosyltransferase for the bioconjugation of terminal N-Acetylglucosamine (GlcNAc) residues on live cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel aspects of interaction between UDP-gal and GlcNAc beta-1,4-galactosyltransferase: transferability and remarkable inhibitory activity of UDP-(mono-O-methylated gal), UDP-Fuc and UDP-man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: UDP-Galactosamine vs. UDP-Glucose as Glycosyltransferase Substrates
For researchers, scientists, and drug development professionals, the selection of a sugar donor is a critical parameter in the study of glycosyltransferases and the synthesis of glycoconjugates. This guide provides an objective comparison of two key sugar donors, UDP-galactosamine (UDP-GalN) and UDP-glucose (UDP-Glc), as substrates for glycosyltransferases, supported by experimental data and detailed protocols.
This comparison will delve into the substrate specificity and kinetic efficiency of glycosyltransferases with these two sugar donors. While UDP-glucose is a common and widely studied sugar donor, UDP-galactosamine presents opportunities for the synthesis of novel amino-sugar-containing glycans. Understanding their relative performance is crucial for experimental design and the development of new therapeutic agents.
Quantitative Comparison of Substrate Efficiency
The efficiency with which a glycosyltransferase utilizes a sugar donor is paramount. This is often quantified by the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
While direct comparative kinetic data for UDP-glucose and UDP-galactosamine with the same glycosyltransferase is limited in publicly available literature, we can draw valuable insights from studies on closely related sugar donors. For instance, a study on the tolerance of various galactosyltransferases (GalTs) for UDP-galactosamine provides a comparison with UDP-galactose (UDP-Gal), a C4 epimer of UDP-glucose. Given their structural similarity, this data serves as a strong proxy for comparing the potential efficacy of UDP-GalN against UDP-Glc.
| Enzyme | Donor Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | Reference |
| NmLgtB | UDP-Gal | 0.23 ± 0.02 | 13.1 ± 0.4 | 56.9 ± 3.1 | [1] |
| UDP-GalN | 0.40 ± 0.05 | 3.8 ± 0.1 | 9.5 ± 0.5 | [1] | |
| bα3GalT | UDP-Gal | 0.51 ± 0.08 | 6.7 ± 0.5 | 13.2 ± 1.4 | [1] |
| UDP-GalN | 0.94 ± 0.12 | 2.9 ± 0.1 | 3.1 ± 0.2 | [1] | |
| NmLgtC | UDP-Gal | 0.35 ± 0.02 | 12.1 ± 0.4 | 34.6 ± 1.3 | [1] |
| UDP-GalN | 0.24 ± 0.07 | 7.6 ± 1.5 | 31.6 ± 7.1 | [1] |
Data Interpretation: The data indicates that while most tested galactosyltransferases can utilize UDP-galactosamine, their catalytic efficiency (kcat/Km) is generally lower compared to the natural donor, UDP-galactose.[1] For example, the catalytic efficiency of NmLgtB with UDP-GalN was approximately 17% of that with UDP-Gal.[1] However, it is noteworthy that NmLgtC exhibited nearly equal efficiency with both sugar donors, highlighting that substrate tolerance is enzyme-dependent.[1]
Furthermore, studies on O-GlcNAc transferase (OGT), an enzyme that typically uses UDP-N-acetylglucosamine (UDP-GlcNAc), have shown a surprising tolerance for other sugar donors. OGT can utilize UDP-glucose to install O-linked glucose (O-Glc) onto proteins, albeit with a 25-fold lower efficiency compared to UDP-GlcNAc. This demonstrates the potential for substrate promiscuity among glycosyltransferases, which can be exploited for chemoenzymatic synthesis.
Experimental Protocols
Accurate and reproducible assessment of glycosyltransferase activity is fundamental to comparing substrate performance. Below are detailed methodologies for two common and robust assay types.
Protocol 1: Phosphatase-Coupled Colorimetric Assay
This method offers a simple, non-radioactive, and high-throughput compatible format for assaying the activity of glycosyltransferases that utilize diphosphonucleotide sugars. The principle lies in the enzymatic cleavage of the released UDP or GDP to inorganic phosphate (B84403), which is then detected colorimetrically.
Materials:
-
Glycosyltransferase of interest
-
Acceptor substrate
-
UDP-glucose or UDP-galactosamine
-
Coupling phosphatase (e.g., CD39L3 for UDP)
-
Malachite Green Phosphate Detection Kit
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Phosphate Standard Curve:
-
Prepare a serial dilution of the phosphate standard provided in the detection kit, typically ranging from 0 to 40 µM.
-
Add 50 µL of each standard dilution to separate wells of the microplate.
-
-
Set up the Glycosyltransferase Reaction:
-
In separate wells of the microplate, prepare the reaction mixture containing:
-
Assay Buffer
-
Glycosyltransferase (e.g., 50 ng)
-
Acceptor substrate (saturating concentration)
-
Varying concentrations of UDP-glucose or UDP-galactosamine (for kinetic analysis)
-
Coupling phosphatase (e.g., 1 µg)
-
-
The final reaction volume is typically 50 µL.
-
Include a negative control with no glycosyltransferase.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Color Development:
-
Stop the reaction and initiate color development by adding the Malachite Green reagents according to the manufacturer's instructions. This typically involves the sequential addition of Reagent A and Reagent B with a short incubation period.
-
-
Measurement:
-
Measure the absorbance at 620-640 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all readings.
-
Use the phosphate standard curve to determine the concentration of phosphate released in each reaction.
-
Calculate the initial reaction velocities and determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC)-Based Assay
HPLC-based assays provide a direct and highly sensitive method to separate and quantify the substrate and product of a glycosyltransferase reaction. This is particularly useful for complex reaction mixtures or when a fluorescently labeled acceptor is used.
Materials:
-
Glycosyltransferase of interest
-
Acceptor substrate (can be fluorescently labeled, e.g., with 2-aminobenzamide)
-
UDP-glucose or UDP-galactosamine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MnCl2)
-
Quenching solution (e.g., 100% ethanol (B145695) or 1% trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase or HILIC) and detector (e.g., fluorescence or UV)
Procedure:
-
Glycosyltransferase Reaction:
-
Set up the reaction mixture in a microcentrifuge tube containing:
-
Reaction Buffer
-
Glycosyltransferase
-
Acceptor substrate
-
UDP-glucose or UDP-galactosamine
-
-
The final reaction volume can range from 20 to 100 µL.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature and for a time sufficient to generate a detectable amount of product.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the HPLC column.
-
Elute the substrate and product using an appropriate gradient of mobile phases.
-
Monitor the elution profile using the detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and product based on their retention times (determined using standards).
-
Quantify the amount of product formed by integrating the peak area.
-
Create a standard curve with known concentrations of the product to convert peak area to molar amounts.
-
Calculate the reaction velocity and subsequently the kinetic parameters.
-
Visualizing the Glycosyltransferase Reaction and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the generalized glycosyltransferase reaction and a typical experimental workflow for comparing the two sugar donor substrates.
Caption: Generalized reaction catalyzed by a glycosyltransferase.
Caption: Workflow for comparing glycosyltransferase substrates.
Conclusion
The choice between UDP-galactosamine and UDP-glucose as a glycosyltransferase substrate is highly dependent on the specific enzyme and the desired product. While UDP-glucose (and its epimer UDP-galactose) is often the preferred and more efficiently utilized substrate for many wild-type glycosyltransferases, a growing body of evidence demonstrates the promiscuity of these enzymes, allowing for the use of alternative sugar donors like UDP-galactosamine. This opens up avenues for the enzymatic synthesis of a diverse range of glycoconjugates with potential applications in drug discovery and glycobiology research. The experimental protocols provided in this guide offer robust methods for researchers to quantitatively assess the suitability of these and other sugar donors for their specific glycosyltransferase of interest.
References
Kinetic Comparison of UDP-GalNAc Analogs for Polypeptide N-acetylgalactosaminyl-transferases (GalNAc-transferases)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters of various UDP-GalNAc analogs for GalNAc-transferases (GalNAc-Ts). Polypeptide N-acetylgalactosaminyl-transferases are a family of enzymes that initiate mucin-type O-glycosylation by transferring N-acetylgalactosamine (GalNAc) from the donor substrate UDP-GalNAc to serine and threonine residues on polypeptide chains.[1][2][3] The development and characterization of UDP-GalNAc analogs are crucial for probing enzyme specificity, developing inhibitors, and engineering orthogonal enzyme-substrate pairs for cell-based studies.[4][5]
Data Presentation: Kinetic Parameters of UDP-GalNAc Analogs
The following table summarizes the kinetic parameters of wild-type GalNAc-T2 and an engineered mutant (T2(I253A/L310A)) with UDP-GalNAc and a selection of its analogs. The data highlights how modifications to the UDP-GalNAc structure and the enzyme's active site affect catalytic efficiency.
| Enzyme | UDP-Sugar Analog | kcat (s⁻¹) | Km (μM) | kcat/Km (mM⁻¹s⁻¹) |
| WT-T2 | UDP-GalNAc (1) | 0.813 ± 0.017 | 30 ± 2 | 28 |
| T2(I253A/L310A) | (S)-3 | 0.566 ± 0.014 | 43 ± 4 | 13 |
| T2(I253A/L310A) | 7 | 0.61 ± 0.03 | 160 ± 20 | 3.8 |
| T2(I253A/L310A) | 11 | 0.68 ± 0.02 | 56 ± 6 | 12 |
| T2(I253A/L310A) | (S)-12 | 0.84 ± 0.05 | 430 ± 50 | 2.0 |
| T2(I253A/L310A) | 13 | 0.158 ± 0.003 | 2.6 ± 0.8 | 61 |
| Data sourced from Choi et al. (2019).[4] |
Experimental Protocols
The determination of the kinetic parameters presented above was achieved through a quantitative enzymatic assay using high-performance liquid chromatography (HPLC) to monitor product formation.[1][4]
Materials:
-
Enzymes: Purified wild-type or mutant GalNAc-T2.
-
Donor Substrates: UDP-GalNAc and its analogs at varying concentrations (e.g., 15.6 to 500 μM).[4]
-
Acceptor Peptide: A suitable peptide substrate at a constant concentration (e.g., Peptide-1 at 250-267 μM).[4]
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, and 0.1% Triton X-100.[1]
-
Quenching Solution: Aqueous EDTA (150 mM, pH 8.0).[4]
Procedure:
-
Reaction Setup: The enzymatic reactions are typically performed in a total volume of 20-50 µL.[1] The reaction mixture contains the reaction buffer, a constant concentration of the acceptor peptide, and varying concentrations of the UDP-sugar donor substrate.[4]
-
Initiation: The reaction is initiated by the addition of the GalNAc-T enzyme.[1]
-
Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at several time points within the initial linear range of the reaction (e.g., within 15 minutes).[4]
-
Quenching: The reaction in the aliquots is stopped by the addition of the quenching solution (aqueous EDTA).[4]
-
Product Quantification: The formation of the glycosylated peptide product is quantified by HPLC. This involves separating the product from the substrate and other reaction components and integrating the peak area corresponding to the product.[1][4]
-
Data Analysis: The initial reaction rates are determined from the amount of product formed over time. These rates are then plotted against the concentration of the UDP-sugar analog. The kinetic parameters, Km and kcat, are obtained by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general enzymatic reaction of GalNAc-transferases and a typical experimental workflow for determining kinetic parameters.
Caption: Enzymatic transfer of GalNAc from a UDP-donor to a peptide.
Caption: Workflow for determining GalNAc-T kinetic parameters.
References
- 1. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Engineering Orthogonal Polypeptide GalNAc-Transferase and UDP-Sugar Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering orthogonal polypeptide GalNAc-Transferase and UDP-sugar pairs | Crick [crick.ac.uk]
A Researcher's Guide to Validating Protein Glycosylation with UDP-GalNAc Analogs
For researchers, scientists, and drug development professionals, the accurate validation of protein glycosylation is paramount. This guide provides an objective comparison of UDP-GalNAc analog-based methods, complete with supporting data and detailed experimental protocols, to facilitate informed decisions in your research.
The study of O-linked N-acetylglucosamine (O-GlcNAc) modifications, a dynamic and critical post-translational modification, has been significantly advanced by the development of chemoenzymatic labeling techniques. These methods predominantly utilize engineered enzymes to transfer a chemically tagged galactose analog from a corresponding UDP-N-acetylgalactosamine (UDP-GalNAc) donor to O-GlcNAcylated proteins. This guide focuses on the validation of protein glycosylation using these UDP-GalNAc analogs, comparing their performance and outlining the necessary experimental procedures.
Chemoenzymatic Labeling: An Overview
The cornerstone of this validation method is a mutant form of bovine β-1,4-galactosyltransferase 1, specifically the Y289L mutant (GalT1-Y289L).[1] This mutation expands the enzyme's substrate-binding pocket, allowing it to accommodate and transfer bulky, chemically modified galactose analogs to terminal GlcNAc residues on proteins.[1][2] The most common analogs contain either an azide (B81097) or a ketone group, which act as bioorthogonal chemical handles.[1] Once attached to the target protein, these handles can be covalently linked to reporter molecules like biotin (B1667282) or fluorophores through click chemistry or oxime ligation, respectively.[1][3]
Comparison of UDP-GalNAc Analogs for Glycosylation Validation
The choice of UDP-GalNAc analog is critical and depends on the downstream application. The two primary classes of analogs are those containing an azide group (e.g., UDP-GalNAz) and those with a ketone group (e.g., UDP-keto-Gal).
| Feature | UDP-GalNAz (Azide Analog) | UDP-keto-Gal (Ketone Analog) |
| Chemical Handle | Azide (-N3) | Ketone (C=O) |
| Ligation Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Oxime Ligation |
| Reaction Partners | Alkyne-modified probes (e.g., alkyne-biotin, alkyne-fluorophore) | Aminooxy- or hydrazide-modified probes (e.g., aminooxy-biotin) |
| Key Advantages | High efficiency and specificity of click chemistry. Widely used and commercially available. | Copper-free ligation is beneficial for live-cell imaging to avoid copper cytotoxicity. |
| Considerations | CuAAC requires a copper catalyst which can be toxic to cells, limiting its use in living systems. SPAAC is copper-free but may have slower kinetics. | Oxime ligation is generally slower than CuAAC. |
| Primary Applications | In vitro labeling of cell lysates, enrichment of O-GlcNAcylated proteins for mass spectrometry, Western blot detection.[2][3] | In vitro labeling, and particularly useful for applications where copper must be avoided.[1] |
Quantitative Performance Data
Direct, side-by-side quantitative comparisons of different UDP-GalNAc analogs are limited in the literature. However, data from various studies can provide insights into their performance. The chemoenzymatic labeling approach, in general, offers a significant enhancement in detection sensitivity—over 380-fold relative to traditional tritium (B154650) labeling in the case of α-crystallin.
| Parameter | Enzyme | Substrate | Value | Source |
| Apparent Km | Y289L-M344H-β4Gal-T1 | UDP-GalNAc | 590 µM | [4] |
| Catalytic Efficiency (kcat/Km) | NmLgtB | UDP-Gal | 56.9 ± 3.1 min-1mM-1 | [5] |
| Catalytic Efficiency (kcat/Km) | NmLgtB | UDP-GalN | 9.5 ± 0.5 min-1mM-1 | [5] |
| Catalytic Efficiency (kcat/Km) | NmLgtC | UDP-Gal | 34.6 ± 1.3 min-1mM-1 | [5] |
| Catalytic Efficiency (kcat/Km) | NmLgtC | UDP-GalN | 31.6 ± 7.1 min-1mM-1 | [5] |
Note: The data presented is compiled from multiple sources and experimental conditions may vary. The comparison between UDP-Gal and UDP-GalN provides a proxy for how modifications to the sugar can affect enzyme kinetics.
Metabolic Labeling and the Epimerization Challenge
An alternative to in vitro chemoenzymatic labeling is metabolic labeling, where a cell-permeable, per-acetylated version of the sugar analog (e.g., Ac4GalNAz) is fed to cells.[6] Cellular enzymes convert this into the corresponding UDP-sugar, which is then incorporated into glycoproteins. Interestingly, Ac4GalNAz has been shown to be more efficient than Ac4GlcNAz for labeling O-GlcNAcylated proteins.[6] This is because the UDP-GalNAc analog is efficiently converted to its UDP-GlcNAc counterpart by the UDP-galactose 4′-epimerase (GALE), with an equilibrium ratio of approximately 3:1 in favor of UDP-GlcNAz.[6][7] This metabolic cross-talk is a critical consideration, as it can lead to the labeling of multiple types of glycans.[8]
Key Experimental Workflows and Signaling Pathways
Caption: Chemoenzymatic labeling and detection workflow.
Caption: Metabolic labeling pathway of Ac4GalNAz.
Caption: The role of GALE in metabolic labeling.
Experimental Protocols
Protocol 1: Chemoenzymatic Labeling of O-GlcNAcylated Proteins using UDP-GalNAz
This protocol is adapted from the Thermo Fisher Scientific Click-iT™ O-GlcNAc Enzymatic Labeling System user guide.[2]
Materials:
-
Cell lysate containing O-GlcNAcylated proteins
-
Click-iT™ O-GlcNAc Enzymatic Labeling System (or individual components: Gal-T1(Y289L), UDP-GalNAz, 2.5X Labeling Buffer, 100 mM MnCl2)
-
18 megaohm water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add the following components in the specified order. Prepare a master mix if labeling multiple samples. For a standard 50 µL reaction:
-
18 megaohm water to a final volume of 50 µL
-
20 µL of 2.5X Labeling Buffer
-
3 µL of 100 mM MnCl2
-
Up to 20 µL of your protein sample (adjust water accordingly)
-
-
Vortex and Centrifuge: Briefly vortex the tube to mix and then centrifuge to collect the contents.
-
Add UDP-GalNAz: Add 2 µL of reconstituted UDP-GalNAz to each sample. Pipette up and down to mix.
-
Negative Control: For a crucial negative control, prepare a parallel reaction where an equivalent volume of water is added instead of the Gal-T1(Y289L) enzyme.
-
Add Enzyme: Add 5 µL of Gal-T1(Y289L) enzyme to the test reaction tube. Do not add to the negative control.
-
Incubation: Incubate the reactions for 2 hours at 37°C. For potentially higher labeling efficiency, incubation can be extended up to 16 hours.
-
Proceed to Ligation: The azide-labeled protein is now ready for click chemistry ligation with an alkyne-modified probe (e.g., alkyne-biotin for enrichment or alkyne-fluorophore for detection). Follow the manufacturer's protocol for the specific click chemistry reagents used.
Protocol 2: General Chemoenzymatic Labeling using UDP-keto-Gal
This protocol outlines the general steps for labeling with a ketone-containing analog.
Materials:
-
Cell lysate containing O-GlcNAcylated proteins
-
GalT1(Y289L) enzyme
-
UDP-keto-galactose (UDP-C2 keto-Gal)
-
Reaction Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 10 mM MnCl2)
-
Aminooxy-biotin or other aminooxy/hydrazide probe
-
Microcentrifuge tubes
Procedure:
-
Prepare the Labeling Reaction: In a microcentrifuge tube, combine:
-
Protein sample (e.g., 20-50 µg of total protein)
-
1 mM UDP-keto-galactose
-
~500 ng of GalT1(Y289L) enzyme
-
Reaction Buffer to a final volume of 20-50 µL
-
-
Incubation: Incubate the reaction at 30-37°C for 3-12 hours.[9][10]
-
Prepare for Ligation: The reaction can be stopped by adding EDTA or by heat inactivation. The sample may need to be buffer-exchanged or precipitated to remove excess reagents before ligation.
-
Oxime Ligation:
-
Resuspend the ketone-labeled protein in a suitable buffer (e.g., PBS, pH ~6.5-7.0).
-
Add the aminooxy-biotin probe to a final concentration of 1-5 mM.
-
Incubate at room temperature for 2-4 hours or overnight at 4°C.
-
-
Downstream Analysis: The biotinylated proteins can now be enriched using streptavidin-agarose beads and analyzed by SDS-PAGE and Western blotting.
Conclusion
Validating protein glycosylation using UDP-GalNAc analogs is a powerful and sensitive technique. The choice between azide- and ketone-containing analogs will depend on the specific experimental goals, particularly the need for copper-free conditions in live-cell applications. While UDP-GalNAz and the associated click chemistry workflow are more established and commercially accessible, ketone analogs provide a valuable alternative. For metabolic labeling studies, it is crucial to consider the role of GALE in the interconversion of UDP-GalNAc and UDP-GlcNAc analogs, which can affect the specificity of labeling. By understanding the principles, performance characteristics, and protocols outlined in this guide, researchers can effectively employ these chemical tools to advance our understanding of the complex world of protein glycosylation.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of novel mutant galactosyltransferase for the bioconjugation of terminal N-Acetylglucosamine (GlcNAc) residues on live cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-GalNAz - Synvenio [synvenio.com]
- 8. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct Identification of Nonreducing GlcNAc Residues on N-Glycans of Glycoproteins Using a Novel Chemoenzymatic Method - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Sugars: UDP-Galactofuranose vs. UDP-Galactosamine in Mycobacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
The mycobacterial cell wall is a fortress, a complex and unique structure essential for the survival and pathogenicity of species like Mycobacterium tuberculosis. At the heart of this wall lies the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The synthesis of the arabinogalactan (B145846) (AG) component, a branched polysaccharide, is a critical process and a key target for antitubercular drugs. Two activated sugar donors, UDP-galactofuranose (UDP-Galf) and UDP-N-acetylgalactosamine (UDP-GalNAc), contribute to the final structure of this vital polymer, yet their roles are fundamentally distinct. This guide provides an objective comparison of their biosynthetic pathways, functions, and importance, supported by experimental data, to inform research and drug development efforts targeting the mycobacterial cell wall.
Core Functions: Backbone Synthesis vs. Structural Modification
The primary distinction between UDP-Galf and UDP-GalNAc lies in their contribution to the arabinogalactan structure. UDP-Galf is the essential building block for the galactan domain of AG, a linear polysaccharide that forms the backbone connecting the peptidoglycan layer to the mycolic acids.[1][2] In contrast, UDP-GalNAc serves as the precursor for galactosamine (GalN) substituents that modify the arabinan (B1173331) domain of AG in slow-growing, pathogenic mycobacteria.[3][4] This modification is not part of the core structure and is absent in fast-growing, non-pathogenic mycobacterial species.[4]
The enzymes responsible for the synthesis of the galactan backbone from UDP-Galf are essential for mycobacterial growth, making them prime targets for drug development.[5][6] The pathway involving UDP-GalNAc, while specific to pathogenic species, is not considered as central to the structural integrity of the cell wall.
Biosynthetic Pathways: A Comparative Overview
The biosynthetic pathways for UDP-Galf and UDP-GalNAc are distinct, involving different enzymatic steps and precursors.
The UDP-galactofuranose Pathway: A Unique Isomerization
The synthesis of UDP-Galf begins with UDP-glucose and involves a critical isomerization step from a pyranose (six-membered ring) to a furanose (five-membered ring) form. This furanose form is absent in mammals, making the enzymes in this pathway highly specific to mycobacteria and other microorganisms.[2][7]
-
Epimerization: UDP-glucose is converted to UDP-galactopyranose (UDP-Galp) by UDP-glucose 4-epimerase (GalE).
-
Isomerization: UDP-galactopyranose mutase (Glf) catalyzes the ring contraction of UDP-Galp to UDP-Galf.[2] This flavoenzyme is essential for mycobacterial viability.[5]
-
Transfer to Acceptor: A series of galactofuranosyltransferases (GlfT1 and GlfT2) then utilize UDP-Galf to polymerize the galactan chain.[1][8] GlfT2 is responsible for the majority of the galactan polymerization.[1]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Crystal structures of Mycobacteria tuberculosis and Klebsiella pneumoniae UDP-galactopyranose mutase in the oxidised state and Klebsiella pneumoniae UDP-galactopyranose mutase in the (active) reduced state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic Origin of the Galactosamine Substituent of Arabinogalactan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactosamine in walls of slow-growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimycobacterial activity of UDP-galactopyranose mutase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of UDP-galactopyranose mutase thwart mycobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differential Labeling of Galactosyltransferase with UDP-Galactose Analogs
For researchers, scientists, and drug development professionals investigating the intricate roles of galactosyltransferases (GalTs), the ability to specifically label and study these enzymes is paramount. This guide provides a comprehensive comparison of various UDP-galactose analogs and alternative methods for the differential labeling of galactosyltransferases, supported by experimental data and detailed protocols.
Introduction to Galactosyltransferase Labeling
Galactosyltransferases are a family of enzymes that catalyze the transfer of galactose from the donor substrate, UDP-galactose, to an acceptor molecule, which can be a glycoprotein, glycolipid, or oligosaccharide. Dysregulation of galactosyltransferase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for diagnostics and therapeutics. Differential labeling techniques allow for the identification, quantification, and functional characterization of these enzymes.
This guide focuses on methods that leverage UDP-galactose analogs, which act as substrate mimics to covalently or non-covalently label the active site of galactosyltransferases. We will also explore alternative strategies that provide complementary approaches to studying these crucial enzymes.
Comparison of UDP-Galactose Analogs for Galactosyltransferase Labeling
A variety of UDP-galactose analogs have been developed for labeling galactosyltransferases. These can be broadly categorized into "clickable" analogs for bioorthogonal chemistry, photoaffinity labels for covalent capture, and fluorescently tagged analogs for direct detection. Below is a comparison of their performance based on available data.
| Analog Type | Specific Analog | Labeling Principle | Quantitative Data (Relative Efficiency) | Advantages | Disadvantages |
| Clickable Analogs | UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal) | Bioorthogonal click chemistry (copper-catalyzed or strain-promoted azide-alkyne cycloaddition) | Synthesis of azido-Gb3 analogs by mutant LgtC-Q187S is 3- to 6-fold higher than the wild-type enzyme.[1] | High specificity, can be used in complex biological systems, versatile for attaching various reporter tags. | Requires a two-step labeling process, potential for copper cytotoxicity in CuAAC. |
| UDP-6-alkynyl-galactose (UDP-6AlGal) | Bioorthogonal click chemistry | Effective metabolic probe for in vivo labeling of glycans in zebrafish.[2][3] | High specificity, suitable for in vivo applications, versatile for reporter tag attachment. | Two-step labeling process, potential for side reactions of the alkyne group. | |
| UDP-galactosamine (UDP-GalN) | Enzymatic transfer followed by chemical modification of the amine group | Catalytic efficiencies (kcat/Km) for various GalTs were 17-91% of that for the natural substrate UDP-Gal.[4] | Generally well-tolerated by a range of galactosyltransferases, provides a handle for further chemical modification. | Requires a secondary chemical labeling step for visualization. | |
| Photoaffinity Analogs | 4-azido-2-nitrophenyluridylyl pyrophosphate (ANUP) | UV-induced covalent crosslinking to the enzyme's active site | Effective competitive inhibitor against UDP-galactose. One mole of ANUP incorporates per mole of inactivated enzyme.[5] | Forms a stable, covalent bond with the enzyme, useful for identifying binding site residues. | Requires UV irradiation which can damage biological samples, potential for non-specific labeling. |
| Fluorescent Analogs | 2,4,6-trinitrophenyl-UDP-galactose (TNP-UDP-Gal) | Direct fluorescence detection upon binding or transfer | Acts as a competitive substrate of UDP-galactose. | Single-step detection, allows for real-time monitoring of enzyme activity. | The bulky fluorescent tag may alter enzyme kinetics and substrate specificity. |
Experimental Protocols
Click Chemistry-Based Labeling of Galactosyltransferase Products using UDP-6AzGal
This protocol describes the enzymatic transfer of 6-azido-galactose to an acceptor substrate followed by fluorescent labeling via click chemistry.
Materials:
-
Purified galactosyltransferase (e.g., LgtC)
-
Acceptor substrate (e.g., lactosylceramide)
-
UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
Fluorescent alkyne probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
Tris-buffered saline (TBS)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Enzymatic Reaction:
-
Set up the reaction mixture containing the galactosyltransferase, acceptor substrate, and UDP-6AzGal in the reaction buffer.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-4 hours).
-
Include a negative control reaction without the enzyme or with a known inhibitor.
-
-
Click Chemistry Labeling:
-
To the completed enzymatic reaction, add the fluorescent alkyne probe.
-
If using a copper-catalyzed reaction, add the copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate) and a copper chelating ligand (e.g., TBTA). For strain-promoted click chemistry, no copper is needed.
-
Incubate the click chemistry reaction at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
The labeled product can be analyzed by various methods depending on the acceptor substrate. For a protein acceptor, the sample can be resolved by SDS-PAGE.
-
Visualize the fluorescently labeled product using an appropriate fluorescence scanner.
-
For glycolipid acceptors, the products can be separated by thin-layer chromatography (TLC) and visualized by fluorescence.
-
Photoaffinity Labeling of Galactosyltransferase with ANUP
This protocol outlines the use of the photoaffinity analog ANUP to covalently label the UDP-galactose binding site of a galactosyltransferase.
Materials:
-
Purified galactosyltransferase
-
4-azido-2-nitrophenyluridylyl pyrophosphate (ANUP)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MnCl₂)
-
UV lamp (e.g., 350 nm)
-
SDS-PAGE and autoradiography reagents (if using a radiolabeled ANUP) or Western blotting reagents for detection via an antibody against a tag on ANUP.
Procedure:
-
Binding Reaction:
-
Incubate the purified galactosyltransferase with ANUP in the reaction buffer in the dark for a short period (e.g., 5-10 minutes) to allow for binding.
-
Include control reactions with an excess of UDP-galactose to demonstrate competitive binding.
-
-
UV Crosslinking:
-
Expose the reaction mixture to UV light at a specific wavelength (e.g., 350 nm) on ice for a defined period (e.g., 2-10 minutes) to induce covalent crosslinking.
-
-
Analysis:
-
Denature the protein sample and resolve it by SDS-PAGE.
-
If a radiolabeled ANUP was used, the labeled protein can be visualized by autoradiography.
-
Alternatively, the labeled protein can be detected by Western blotting if ANUP contains a tag recognized by a specific antibody.
-
The labeled protein can be excised from the gel and subjected to mass spectrometry to identify the site of covalent modification.
-
Alternative Labeling Strategies
Beyond UDP-galactose analogs, other methods can be employed to label and study galactosyltransferases.
Differential Chemical Labeling
This method identifies amino acid residues in the active site by comparing the reactivity of these residues to chemical modifying agents in the presence and absence of the natural substrate, UDP-galactose.[2]
Principle: Residues within the UDP-galactose binding site will be protected from chemical modification when the substrate is bound. By comparing the modification patterns of the enzyme in the presence and absence of UDP-galactose, one can infer which residues are crucial for substrate binding.
Common Modifying Agents:
-
[³H]acetic anhydride: For acetylating lysine (B10760008) residues.
-
Periodate-cleaved UDP followed by NaCNBH₃: For reductive amination of lysine residues.
Mechanism-Based Inhibitors (Suicide Inhibitors)
These are substrate analogs that are processed by the enzyme, leading to the formation of a reactive intermediate that covalently and irreversibly inactivates the enzyme.
Principle: A suicide inhibitor is designed to be chemically inert until it is activated by the catalytic mechanism of the target enzyme. This high specificity makes them potent and selective labeling agents. While specific suicide inhibitors for galactosyltransferases are less common in the literature, the design principles can be applied to develop novel probes.
Visualizing the Workflow and Pathways
Experimental Workflow for Click Chemistry Labeling
Caption: Workflow for labeling galactosyltransferase products.
Galactosyltransferase Catalytic Cycle
Caption: The catalytic cycle of a typical galactosyltransferase.
Conclusion
The differential labeling of galactosyltransferases is a powerful approach for understanding their function and for developing targeted therapeutics. UDP-galactose analogs, particularly "clickable" probes, offer a versatile and specific means of labeling. However, alternative methods such as photoaffinity labeling and differential chemical labeling provide valuable complementary information, especially for identifying active site residues. The choice of labeling strategy will depend on the specific research question, the available resources, and the biological context of the study. This guide provides a foundational comparison to aid researchers in selecting the most appropriate method for their investigations into the fascinating world of galactosyltransferases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a region of UDP-galactose:N-acetylglucosamine beta 4-galactosyltransferase involved in UDP-galactose binding by differential labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clickable Galactose Analogues for Imaging Glycans in Developing Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General methods for detection of enzyme reaction products of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling of lactose synthase with a UDP-galactose analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of UDP-Galactose 4-Epimerase Cross-Reactivity with UDP-N-Acetylglucosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of UDP-galactose 4-epimerase (GALE) with its non-canonical substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). The data presented herein is intended to inform research and development efforts targeting GALE, a crucial enzyme in galactose metabolism and glycoprotein (B1211001) synthesis.
Introduction
UDP-galactose 4-epimerase (GALE) is a key enzyme in the Leloir pathway, catalyzing the reversible epimerization of UDP-galactose to UDP-glucose.[1] In many organisms, including humans, GALE exhibits a broad substrate specificity, also efficiently catalyzing the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc).[2][3][4] This bifunctional nature is critical for supplying the necessary sugar precursors for the synthesis of glycoproteins and glycolipids.[5][6] However, the degree of this cross-reactivity varies significantly across species, with enzymes from organisms like Escherichia coli showing markedly lower activity towards N-acetylated substrates.[7][8][9] This guide explores the quantitative differences in substrate specificity and the underlying structural determinants.
Quantitative Comparison of GALE Activity
The following table summarizes the kinetic parameters of GALE from different species with its canonical and non-canonical substrates. This data highlights the varying degrees of cross-reactivity.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |
| Aspergillus nidulans (Wild-Type) | UDP-galactose | 0.11 | 12.8 | [10] |
| Aspergillus nidulans (L320C mutant) | UDP-GlcNAc | - | Activated | [10] |
| Entamoeba histolytica | UDP-glucose | 0.03182 | 4.31 (U/mg) | [11] |
| Entamoeba histolytica | UDP-GlcNAc/UDP-GalNAc | Active | Active | [11] |
Note: Direct comparative kinetic data for human and E. coli GALE with both substrates was not consistently presented in a single source. However, multiple sources confirm that human GALE efficiently interconverts UDP-GlcNAc/UDP-GalNAc, while the E. coli enzyme does not.[7][8][9]
Structural Basis for Differential Substrate Specificity
The ability of human GALE (hGALE) to accommodate both UDP-galactose and UDP-GlcNAc is attributed to key differences in its active site compared to its E. coli counterpart (EcGALE). The active site volume of hGALE is approximately 15% larger than that of EcGALE.[9] This increased volume is largely due to the substitution of a bulky tyrosine residue in EcGALE (Tyr-299) with a smaller cysteine residue in hGALE (Cys-307).[9][10] This "gatekeeper" residue plays a crucial role in mediating substrate access to the active site.[7] Site-directed mutagenesis studies have confirmed that replacing Cys-307 in hGALE with tyrosine reduces its activity towards UDP-N-acetylgalactosamine while preserving its activity with UDP-galactose.[7][8]
Signaling and Metabolic Pathways
The dual functionality of GALE is integral to cellular glycan biosynthesis, feeding into both O-linked and N-linked glycosylation pathways. The following diagram illustrates the central role of GALE in these processes.
Caption: Metabolic role of GALE in sugar nucleotide epimerization.
Experimental Protocols
GALE Enzyme Activity Assay (HPLC-Based)
This protocol is adapted from methodologies used to assess GALE activity with both UDP-galactose and UDP-N-acetylgalactosamine.[12][13]
Objective: To quantify the conversion of UDP-GalNAc to UDP-GlcNAc.
Materials:
-
Purified GALE enzyme
-
Reaction Buffer: 100 mM Glycine, pH 8.7
-
Substrate: 1.6 mM UDP-GalNAc
-
Cofactor: 0.5 mM NAD+
-
Quenching Solution: Ice-cold HPLC-grade water
-
HPLC system with an anion-exchange column
Procedure:
-
Prepare a reaction cocktail containing the reaction buffer, UDP-GalNAc, and NAD+.
-
Pre-incubate the reaction cocktail and diluted enzyme separately at the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme to the reaction cocktail. The final reaction volume can be scaled as needed (e.g., 12.5 µl).
-
Incubate the reaction mixture for a set period (e.g., 30 minutes) at the chosen temperature.
-
Stop the reaction by adding a significant volume of ice-cold HPLC-grade water (e.g., 112.5 µl).
-
Analyze the reaction products by HPLC to separate and quantify UDP-GalNAc and UDP-GlcNAc.
-
Calculate enzyme activity based on the amount of product formed over time.
GALE Enzyme Activity Assay (Coupled Spectrophotometric Assay)
This method is suitable for determining GALE activity with UDP-galactose.[14]
Objective: To quantify the conversion of UDP-galactose to UDP-glucose.
Materials:
-
Purified GALE enzyme
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.5, containing 2 mM MgCl2
-
Substrate: 2 mM UDP-galactose
-
Coupling Enzyme: UDP-glucose dehydrogenase (UGDH)
-
Cofactor: 15 mM NAD+
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Combine the purified GALE enzyme and UDP-galactose in the reaction buffer.
-
Incubate at the desired temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Terminate the GALE reaction by heat inactivation (e.g., 95°C for 10 minutes).
-
Add an oxidizing solution containing UGDH and NAD+ to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH resulting from the UGDH-catalyzed oxidation of UDP-glucose.
-
Calculate GALE activity based on the rate of NADH production.
The following diagram outlines the workflow for the coupled spectrophotometric assay.
Caption: Workflow for the coupled spectrophotometric GALE activity assay.
Conclusion
The cross-reactivity of UDP-galactose 4-epimerase with UDP-N-acetylglucosamine is a physiologically significant feature of the enzyme in humans and other metazoans, but this activity is not universally conserved. Structural differences in the active site, particularly the identity of a "gatekeeper" residue, are the primary determinants of this substrate promiscuity. The provided experimental protocols offer robust methods for quantifying GALE activity with both its canonical and N-acetylated substrates, which is essential for basic research and for the development of selective inhibitors that may target one or both functions of the enzyme.
References
- 1. Reactome | GALE:NAD+ dimer reversibly epimerises UDP-Gal to UDP-Glc [reactome.org]
- 2. uniprot.org [uniprot.org]
- 3. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]
- 4. GALE UDP-galactose-4-epimerase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Determinants of Function and Substrate Specificity in Human UDP-galactose 4′-Epimerase* | Semantic Scholar [semanticscholar.org]
- 8. Determinants of function and substrate specificity in human UDP-galactose 4'-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human UDP-galactose 4-epimerase. Accommodation of UDP-N-acetylglucosamine within the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidation of Substrate Specificity in Aspergillus nidulans UDP-Galactose-4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular characterisation of Entamoeba histolytica UDP-glucose 4-epimerase, an enzyme able to provide building blocks for cyst wall formation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Characterizing the Substrate Specificity of Novel Galactosyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of galactosyltransferases, enzymes that catalyze the transfer of galactose from a donor substrate to an acceptor molecule, is pivotal in understanding numerous biological processes, from cell signaling and adhesion to the pathogenesis of diseases. The discovery of novel galactosyltransferases necessitates a thorough characterization of their substrate specificity to elucidate their biological function and potential as therapeutic targets. This guide provides a comparative overview of methodologies to characterize the substrate specificity of these enzymes, offering experimental data and detailed protocols to aid in the design and execution of relevant studies.
Comparing Enzymatic and Chemical Galactosylation
The addition of galactose to a molecule, or galactosylation, can be achieved through both enzymatic and chemical methods. While chemical synthesis has its merits, enzymatic methods catalyzed by galactosyltransferases offer unparalleled specificity.
| Feature | Enzymatic Galactosylation (Galactosyltransferases) | Chemical Galactosylation |
| Specificity | High regio- and stereospecificity, transferring galactose to specific hydroxyl groups on the acceptor substrate. | Often results in a mixture of products with galactose attached at various positions, requiring extensive purification. |
| Reaction Conditions | Mild, typically performed at physiological pH and temperature. | Often requires harsh conditions, including extreme pH and temperature, and the use of protecting groups. |
| Byproducts | Minimal, leading to cleaner reactions and simpler purification. | Can generate significant byproducts, complicating purification and reducing overall yield. |
| Substrate Scope | Can be limited by the enzyme's natural substrate preference. | Can be applied to a broader range of substrates, although with less control over the outcome. |
Quantitative Analysis of Substrate Specificity
The substrate specificity of a novel galactosyltransferase is quantitatively assessed by determining its kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for various acceptor substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Table 1: Kinetic Parameters of Various Galactosyltransferases with Different Acceptor Substrates
| Enzyme | Donor Substrate | Acceptor Substrate | Km (µM) | Vmax (relative activity) |
| Human β-1,4-Galactosyltransferase | UDP-Galactose | Agalacto-poly-N-acetyllactosamine | 170 | High |
| Human β-1,4-Galactosyltransferase | UDP-Galactose | Lacto-N-triose II | 190 | Moderate |
| Human β-1,4-Galactosyltransferase | UDP-Galactose | Lacto-N-triaosylceramide | 830 | Low |
| Bovine β-1,4-Galactosyltransferase | UDP-Galactose | N-Acetylglucosamine | 5000 | - |
| Neisseria meningitidis LgtB | UDP-Galactose | Lactose | 2300 | - |
| Neisseria meningitidis LgtB | UDP-Galactosamine | Lactose | - | (17% of UDP-Gal) |
| Bovine α-1,3-Galactosyltransferase | UDP-Galactose | N-acetyllactosamine | 640 | - |
Note: Vmax values are often reported as relative activities under specific assay conditions and may not be directly comparable across different studies. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
Accurate determination of galactosyltransferase activity is fundamental to characterizing its substrate specificity. Below are detailed protocols for two common and robust assay methods.
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method offers high sensitivity and the ability to separate and quantify the product from the substrate and other reaction components.
Materials:
-
Purified novel galactosyltransferase
-
UDP-Galactose (donor substrate)
-
A panel of potential acceptor substrates
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, containing 10 mM MnCl₂)
-
Quenching solution (e.g., 0.1 M EDTA)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known concentration of the acceptor substrate, and the purified enzyme.
-
Initiation: Start the reaction by adding UDP-Galactose. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time. It is crucial to ensure the reaction is in the linear range.
-
Termination: Stop the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Elute the product and substrate using a suitable gradient.
-
Quantification: Determine the amount of product formed by integrating the peak area and comparing it to a standard curve of the purified product.
-
Kinetic Analysis: Repeat the assay with varying concentrations of the acceptor substrate to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Radiometric Assay
This classic and highly sensitive method utilizes a radiolabeled donor substrate.
Materials:
-
Purified novel galactosyltransferase
-
UDP-[³H]Galactose or UDP-[¹⁴C]Galactose (radiolabeled donor substrate)
-
A panel of potential acceptor substrates
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MnCl₂)
-
Quenching solution (e.g., ice-cold water or EDTA)
-
Ion-exchange chromatography columns (e.g., Dowex-1)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known concentration of the acceptor substrate, and the purified enzyme.
-
Initiation: Start the reaction by adding UDP-[³H]Galactose or UDP-[¹⁴C]Galactose.
-
Incubation: Incubate the reaction at the optimal temperature for a set time within the linear range of the reaction.
-
Termination: Stop the reaction by adding the quenching solution.
-
Separation: Apply the reaction mixture to a pre-equilibrated ion-exchange column. The negatively charged, unreacted UDP-[³H]Galactose will bind to the resin, while the neutral or less charged radiolabeled product will flow through.
-
Elution: Wash the column with water to elute the radiolabeled product completely.
-
Quantification: Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled UDP-Galactose. Determine kinetic parameters as described for the HPLC-based assay.
Visualizing the Workflow and Biological Context
Understanding the experimental process and the potential biological role of a novel galactosyltransferase can be enhanced through visualization.
Caption: Experimental workflow for characterizing galactosyltransferase substrate specificity.
Caption: Hypothetical TGF-β signaling pathway involving a novel galactosyltransferase.
Illuminating the Paths of UDP-Galactosamine: A Comparative Guide to Isotope Labeling Studies
For researchers, scientists, and drug development professionals investigating the intricate world of nucleotide sugar metabolism, understanding the biosynthetic pathways of Uridine Diphosphate N-acetylgalactosamine (UDP-GalNAc) is of paramount importance. This guide provides a comprehensive comparison of isotope labeling strategies used to validate and quantify the metabolic flux through these pathways, supported by experimental data and detailed protocols.
The study of UDP-GalNAc metabolism is often intertwined with that of its epimer, UDP-N-acetylglucosamine (UDP-GlcNAc), due to their structural similarity and co-analysis as UDP-N-acetylhexosamines (UDP-HexNAcs). However, recent advancements in analytical techniques now allow for their distinct separation and quantification, paving the way for a more precise understanding of their unique metabolic fates. Isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, stands as a powerful tool to trace the journey of atoms from labeled precursors into UDP-GalNAc, thereby elucidating the contributions of various metabolic routes.
Comparative Analysis of Isotopic Tracers
The choice of isotopic tracer is a critical determinant of the information that can be gleaned from a metabolic labeling study. The most common precursors for tracing UDP-HexNAc biosynthesis are isotopically labeled forms of glucose and glucosamine (B1671600).
| Isotopic Tracer | Primary Metabolic Entry Point | Advantages | Disadvantages | Typical Analytical Method |
| [U-¹³C₆]-Glucose | Glycolysis | - Traces the contribution of de novo synthesis from glucose.[1][2] - Allows for the analysis of multiple downstream pathways. | - Labeling is distributed among various metabolic intermediates, potentially complicating data interpretation. - Does not directly trace the salvage pathway. | LC-MS, FT-ICR-MS |
| [¹³C₂]-Glucosamine | Hexosamine Biosynthesis Pathway (HBP) | - Directly traces the salvage pathway and the core hexosamine backbone.[1] - Results in more specific labeling of UDP-HexNAcs.[1] | - Bypasses the initial steps of the HBP, providing less information on the de novo synthesis from fructose-6-phosphate. | LC-MS |
| [¹³C]-Galactosamine | Galactose Metabolism Pathway | - Provides the most direct route to trace UDP-GalNAc synthesis via the Leloir pathway. | - Less commonly used than glucose or glucosamine tracers. - May not fully reflect the contribution of the major HBP pathway in all cell types. | LC-MS, NMR |
Key Metabolic Pathways of UDP-GalNAc Biosynthesis
The primary route for UDP-GalNAc synthesis is through the Hexosamine Biosynthesis Pathway (HBP), which utilizes glucose and glutamine. A key step in this pathway is the epimerization of UDP-GlcNAc to UDP-GalNAc, catalyzed by the enzyme UDP-glucose 4-epimerase (GALE). Additionally, a salvage pathway can utilize circulating glucosamine or galactosamine.
References
A Comparative Guide to the Quantification of UDP-Galactosamine: Enzymatic vs. Chromatographic Approaches
For researchers, scientists, and drug development professionals, the accurate quantification of UDP-galactosamine (UDP-GalN), a key precursor in glycosylation pathways, is critical for understanding cellular metabolism and disease pathology. This guide provides a comprehensive comparison of a proposed novel enzymatic assay for UDP-GalN against established chromatographic methods, supported by experimental data and detailed protocols.
This document outlines a robust enzymatic assay for the specific quantification of UDP-galactosamine. The performance of this method is compared with alternative techniques, namely High-Performance Anion-Exchange Chromatography (HPAEC) and Capillary Zone Electrophoresis (CZE), providing researchers with the necessary information to select the most suitable method for their experimental needs.
Principles of Quantification Methods
Proposed Enzymatic Assay for UDP-Galactosamine
An enzymatic assay for UDP-galactosamine can be designed based on a two-step coupled-enzyme reaction. The principle leverages the activity of a galactosyltransferase that can utilize UDP-galactosamine as a substrate, followed by the detection of the released uridine (B1682114) diphosphate (B83284) (UDP).
The proposed reaction is as follows:
-
Galactosyltransferase Reaction: A suitable galactosyltransferase transfers galactosamine from UDP-galactosamine to an acceptor molecule, producing a glycosylated product and UDP. Several galactosyltransferases have been shown to exhibit a general tolerance for UDP-galactosamine[1].
-
UDP Detection: The amount of UDP generated in the first reaction is stoichiometrically equivalent to the initial amount of UDP-galactosamine. This UDP is then quantified using a commercial bioluminescent assay, such as the UDP-Glo™ Glycosyltransferase Assay (Promega)[2]. This assay converts UDP to ATP, which then drives a luciferase-luciferin reaction, producing light that is proportional to the UDP concentration[2].
Alternative Quantification Methods
HPAEC separates UDP-sugars based on their charge differences at high pH using a strong anion-exchange column. The separated molecules are then detected, often by pulsed amperometric detection (PAD) or UV absorbance. This method has been successfully used for the separation of various nucleotide sugars, including the epimers UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc)[3].
CZE separates molecules based on their charge-to-size ratio in a capillary filled with a conductive buffer. When a high voltage is applied, charged molecules migrate at different velocities and are detected as they pass a detector, typically a UV-Vis spectrophotometer. CZE offers high resolution and requires only small sample volumes, making it suitable for analyzing complex biological samples[4].
Performance Comparison
The following tables summarize the performance characteristics of the proposed enzymatic assay and the alternative chromatographic methods. Data for the enzymatic assay is projected based on the performance of the UDP-Glo™ assay and the reported kinetics of galactosyltransferases with UDP-galactosamine. Data for HPAEC and CZE are derived from studies on similar UDP-sugars.
Table 1: General Performance Characteristics
| Feature | Proposed Enzymatic Assay | High-Performance Anion-Exchange Chromatography (HPAEC) | Capillary Zone Electrophoresis (CZE) |
| Principle | Enzyme-coupled bioluminescence | Anion-exchange chromatography | Electrophoretic mobility |
| Specificity | Potentially high (dependent on enzyme) | Good, can resolve epimers | Excellent, high resolving power |
| Sensitivity | High (low nM to 25µM for UDP)[2] | High (LOD ~1.25 mg/L for UDP-sugars)[3] | High (LOQ ~3 µM)[5] |
| Throughput | High (multi-well plate format) | Low to medium | Medium |
| Equipment | Luminometer | HPLC system with anion-exchange column and PAD/UV detector | Capillary electrophoresis system |
| Sample Prep | Minimal | Can be extensive | Minimal |
Table 2: Quantitative Performance Data
| Parameter | Proposed Enzymatic Assay (Projected) | HPAEC[3] | CZE[5] |
| Linearity | Low nM to 25 µM UDP[2] | 1.25 - 80 mg/L | 5 - 50 µM |
| Limit of Detection (LOD) | Low nM range | ~1.25 mg/L | ~3 µM |
| Precision (RSD) | < 10% | < 5% | < 1% (migration time) |
| Spike Recovery | > 90% | 98.7% - 117% | Not reported |
Table 3: Kinetic Parameters of Galactosyltransferases with UDP-Galactosamine [1]
| Enzyme | Acceptor Substrate | kcat/Km (min⁻¹mM⁻¹) for UDP-GalN | kcat/Km (min⁻¹mM⁻¹) for UDP-Gal | Relative Efficiency (%) |
| NmLgtB | Lac-β-ProN₃ | 9.5 ± 0.5 | 56.9 ± 3.1 | 17% |
| bα3GalT | LacNAc-β-ProN₃ | 3.1 ± 0.2 | 13.2 ± 1.4 | 23% |
| NmLgtC | Gb3-β-ProN₃ | 31.6 ± 7.1 | 34.6 ± 1.3 | 91% |
Experimental Protocols
Proposed Enzymatic Assay for UDP-Galactosamine
Materials:
-
Galactosyltransferase (e.g., NmLgtC, see Table 3)
-
Acceptor substrate for the chosen galactosyltransferase
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega, Cat. No. V6961)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Galactosyltransferase Reaction Setup:
-
In a well of a white, opaque multi-well plate, prepare a reaction mixture containing the appropriate buffer, the acceptor substrate, the galactosyltransferase, and the sample containing UDP-galactosamine.
-
The final reaction volume is typically 5-20 µL.
-
Include a negative control without the galactosyltransferase or without the sample.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the galactosyltransferase (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
UDP Detection:
-
Equilibrate the UDP-Glo™ Detection Reagent to room temperature.
-
Add a volume of the UDP-Glo™ Detection Reagent equal to the volume of the galactosyltransferase reaction to each well.
-
Mix the contents of the wells on a plate shaker for 1 minute.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the luminescence using a luminometer.
-
-
Quantification:
-
Generate a standard curve using known concentrations of UDP.
-
Determine the concentration of UDP-galactosamine in the samples by interpolating the luminescence values from the standard curve.
-
High-Performance Anion-Exchange Chromatography (HPAEC) Protocol
This protocol is adapted from a method for the analysis of seven nucleotide sugars[3].
Materials:
-
Dionex CarboPac™ PA1 column (or equivalent)
-
HPLC system with a quaternary pump, autosampler, and PAD or UV detector
-
Sodium acetate (B1210297)
-
Sodium hydroxide
-
Ultrapure water
Protocol:
-
Mobile Phase Preparation:
-
Eluent A: Ultrapure water
-
Eluent B: 1 M Sodium acetate in 30 mM NaOH
-
Eluent C: 30 mM NaOH
-
-
Chromatographic Conditions:
-
Column: Dionex CarboPac™ PA1 (4 x 250 mm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PAD or UV at 262 nm
-
Injection Volume: 25 µL
-
Gradient:
-
0-5 min: 10% B, 90% C
-
5-15 min: Linear gradient to 30% B, 70% C
-
15-25 min: Linear gradient to 50% B, 50% C
-
25-30 min: Linear gradient to 90% B, 10% C
-
30-34 min: Hold at 90% B, 10% C
-
34.1-40 min: Re-equilibrate at 10% B, 90% C
-
-
-
Sample Preparation:
-
Extract UDP-sugars from cells or tissues using a suitable method (e.g., methanol/chloroform extraction).
-
Reconstitute the dried extract in ultrapure water.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of UDP-galactosamine.
-
Integrate the peak area corresponding to UDP-galactosamine and quantify using the standard curve.
-
Capillary Zone Electrophoresis (CZE) Protocol
This protocol is based on a method for the analysis of UDP-sugars in cell extracts[5].
Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Boric acid
-
Sodium hydroxide
-
Polyethylene glycol (PEG)
Protocol:
-
Buffer Preparation:
-
Prepare a 200 mM borate (B1201080) stock solution by dissolving boric acid in water and adjusting the pH to ~7 with 1 M NaOH.
-
Prepare the running buffer (background electrolyte) containing 40 mM borate and 1% (w/v) PEG, with the pH adjusted to 9.5 with 1 M NaOH.
-
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH, water, and the running buffer.
-
-
Electrophoretic Conditions:
-
Capillary: 50 µm i.d., 50 cm total length (40 cm to detector)
-
Voltage: 25 kV
-
Temperature: 25°C
-
Detection: UV at 262 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
-
Sample Preparation:
-
Extract UDP-sugars as described for the HPAEC method.
-
Reconstitute the dried extract in the running buffer or water.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of UDP-galactosamine.
-
Identify the UDP-galactosamine peak based on its migration time and quantify using the peak area from the standard curve.
-
Signaling Pathway Context: The Hexosamine Biosynthesis Pathway
UDP-galactosamine is closely related to the hexosamine biosynthesis pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc can be epimerized to UDP-N-acetylgalactosamine (UDP-GalNAc). UDP-galactosamine can be formed by the deacetylation of UDP-GalNAc or through the salvage pathway from galactosamine.
Conclusion
The choice of method for UDP-galactosamine quantification depends on the specific requirements of the study.
-
The proposed enzymatic assay offers the potential for high-throughput screening and high sensitivity without the need for specialized chromatography equipment. Its specificity will be contingent on the careful selection of a galactosyltransferase with minimal activity towards other UDP-sugars.
-
HPAEC is a robust and reliable method for the separation and quantification of closely related UDP-sugars, including epimers. It is well-suited for detailed metabolic studies where the simultaneous quantification of multiple UDP-sugars is required.
-
CZE provides excellent resolution and requires minimal sample volume, making it an attractive option for the analysis of precious or limited samples.
Researchers should consider factors such as sample throughput, availability of equipment, and the need for simultaneous analysis of other metabolites when selecting the most appropriate method for their UDP-galactosamine quantification needs. The validation of the proposed enzymatic assay against established chromatographic methods will be a crucial step in its adoption by the scientific community.
References
- 1. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Advantages in the analysis of UDP-sugars by capillary electrophoresis-comparison of the conventional HPLC method with two new capillary electrophoretic micro-procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
Probing the Sweet Spot: A Comparative Guide to UDP-Galactosamine Analogs for Enzyme Active Site Analysis
For researchers, scientists, and drug development professionals, understanding the intricate interactions within an enzyme's active site is paramount. Structural analogs of natural substrates, such as Uridine Diphosphate Galactosamine (UDP-GalNAc), serve as powerful molecular probes to elucidate these mechanisms, identify crucial binding residues, and screen for potent inhibitors. This guide provides a comprehensive comparison of various UDP-Galactosamine analogs, summarizing their performance with supporting experimental data and detailed protocols to aid in your research endeavors.
This document focuses on analogs of UDP-Galactosamine (UDP-GalN) and its N-acetylated form (UDP-GalNAc), which are crucial donor substrates for a vast family of enzymes known as glycosyltransferases. These enzymes play a pivotal role in the post-translational modification of proteins and lipids, processes that are fundamental to cell signaling, recognition, and disease pathogenesis. By modifying the core structure of UDP-GalNAc, researchers can create tools that either act as alternative substrates or as inhibitors, thereby providing invaluable insights into enzyme function and specificity.
Mechanism of Action: Competitive Inhibition
Structural analogs of UDP-Galactosamine typically function as competitive inhibitors. They are designed to mimic the natural substrate, allowing them to bind to the enzyme's active site. However, due to structural modifications, they either cannot be transferred to an acceptor molecule or do so at a much slower rate. This occupancy of the active site prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. This principle is fundamental to their use in probing active site architecture and in the development of therapeutic agents.
Caption: Logical relationship of competitive inhibition by a structural analog.
Performance Comparison of UDP-Galactosamine Analogs
The effectiveness of a structural analog as a probe or inhibitor is quantified by its kinetic parameters, such as the Michaelis constant (Km), catalytic rate (kcat), and inhibition constant (Ki) or IC50 value. The following table summarizes quantitative data for UDP-Galactosamine and several of its analogs in their interactions with various galactosyltransferases. A lower Km value indicates a higher binding affinity, while a lower Ki or IC50 value signifies a more potent inhibitor.
| Analog/Substrate | Enzyme | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) | Reference |
| UDP-Gal (Natural) | NmLgtB (α-GalT) | 0.10 ± 0.01 | 5.7 ± 0.1 | 56.9 ± 3.1 | [1] |
| UDP-GalN (Analog) | NmLgtB (α-GalT) | 0.27 ± 0.02 | 2.6 ± 0.1 | 9.5 ± 0.5 | [1] |
| UDP-Gal (Natural) | NmLgtC (α-GalT) | 0.13 ± 0.01 | 4.5 ± 0.1 | 34.6 ± 1.3 | [1] |
| UDP-GalN (Analog) | NmLgtC (α-GalT) | 0.07 ± 0.02 | 2.2 ± 0.1 | 31.6 ± 7.1 | [1] |
| UDP-Gal (Natural) | bα3GalT (α-GalT) | 0.17 ± 0.02 | 2.2 ± 0.1 | 13.2 ± 1.4 | [1] |
| UDP-GalN (Analog) | bα3GalT (α-GalT) | 0.32 ± 0.02 | 1.0 ± 0.0 | 3.1 ± 0.2 | [1] |
| UDP-Gal (Natural) | Spα4GalT (α-GalT) | 0.10 ± 0.01 | 1.1 ± 0.0 | 10.5 ± 0.5 | [1] |
| UDP-GalN (Analog) | Spα4GalT (α-GalT) | 0.12 ± 0.01 | 0.6 ± 0.0 | 4.9 ± 0.2 | [1] |
| UDP-Gal (Natural) | Cvβ3GalT (β-GalT) | 0.11 ± 0.01 | 3.4 ± 0.1 | 30.3 ± 1.4 | [1] |
| UDP-GalN (Analog) | Cvβ3GalT (β-GalT) | 0.14 ± 0.01 | 2.3 ± 0.1 | 16.1 ± 0.7 | [1] |
As the data indicates, galactosyltransferases exhibit a general tolerance for UDP-GalN, the non-acetylated analog of UDP-GalNAc.[1] While the catalytic efficiencies (kcat/Km) are generally lower compared to the natural substrate UDP-Gal, the enzymes are still able to utilize UDP-GalN.[1] This makes UDP-GalN a valuable tool for chemoenzymatic synthesis of novel glycans.[1] For instance, Neisseria meningitidis LgtC (NmLgtC) shows nearly equal efficiency with both UDP-Gal and UDP-GalN.[1]
Experimental Protocols
Accurate determination of kinetic parameters requires robust and sensitive assay methodologies. Below are outlines of common experimental protocols used to evaluate the interaction of UDP-Galactosamine analogs with glycosyltransferases.
General Experimental Workflow for Kinetic Analysis
The overall process for determining the kinetic parameters of an enzyme with a substrate analog involves several key steps, from reagent preparation to data analysis. This workflow ensures that the results are reproducible and accurate.
Caption: A typical experimental workflow for enzyme kinetic analysis.
High-Performance Liquid Chromatography (HPLC)-Based Assay
HPLC is a conventional and reliable method for monitoring glycosyltransferase activity by separating the product from the substrates.[2]
-
Principle: This method quantifies the formation of the glycosylated product over time. The reaction mixture is injected into an HPLC system, and the product is separated from the unreacted substrates based on its physicochemical properties (e.g., polarity). The amount of product is determined by integrating the area of its corresponding peak in the chromatogram.
-
Reaction Mixture (Typical):
-
50 mM HEPES or Tris-HCl buffer (pH 7.0-7.5)
-
5-10 mM MnCl2 or MgCl2 (as a cofactor)
-
1-5 mM DTT (to maintain a reducing environment)
-
0.1-1.0 mM Acceptor substrate
-
Varying concentrations of UDP-Galactosamine analog (e.g., 0.05 - 2.0 mM)
-
Purified glycosyltransferase (concentration depends on enzyme activity)
-
-
Protocol:
-
Prepare a master mix containing buffer, metal ions, DTT, and the acceptor substrate.
-
Aliquot the master mix into reaction tubes.
-
Add the UDP-Galactosamine analog at various final concentrations to the tubes.
-
Pre-incubate the mixtures at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a set period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction, for example, by adding an equal volume of cold 100 mM EDTA or by boiling.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 262 nm for the UDP moiety).
-
Calculate the initial reaction velocity from the amount of product formed and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Capillary Electrophoresis (CE)-Based Assay
CE offers a high-resolution separation method that requires very small sample volumes, making it ideal for kinetic studies where sample material may be limited.[3][4]
-
Principle: This assay separates charged molecules based on their electrophoretic mobility in a capillary filled with a conductive buffer. Often, the acceptor substrate is labeled with a fluorescent tag. The enzymatic transfer of the sugar moiety results in a shift in the mobility of the fluorescently labeled product, which can be detected and quantified.
-
Protocol (Fluorophore-Assisted Carbohydrate Electrophoresis - FACE):
-
The acceptor substrate is pre-labeled with a charged fluorophore (e.g., 8-aminonaphthalene-1,3,6-trisulfonic acid, ANTS).
-
Set up the enzymatic reaction as described for the HPLC assay, using the fluorescently labeled acceptor.
-
After incubation and quenching, the reaction mixture is diluted with running buffer.
-
The sample is injected into the CE instrument.
-
Separation is performed by applying a high voltage across the capillary.
-
The fluorescently labeled substrate and product are detected as they pass a detector (e.g., a laser-induced fluorescence detector).
-
The peak areas are used to calculate the percentage of substrate conversion and the initial reaction rate.
-
Kinetic parameters are determined by plotting the reaction rates against substrate analog concentrations.
-
Phosphatase-Coupled Spectrophotometric Assay
This is a continuous, high-throughput assay that is suitable for screening libraries of potential inhibitors.
-
Principle: The assay measures the production of UDP, a byproduct of the glycosyltransferase reaction. A coupling enzyme, such as a phosphatase, is added to the reaction. This phosphatase hydrolyzes the UDP to release inorganic phosphate (B84403). The released phosphate is then detected colorimetrically using a reagent like malachite green. The rate of color development is directly proportional to the rate of the glycosyltransferase reaction.
-
Protocol:
-
Set up the glycosyltransferase reaction in a 96-well plate format. The mixture includes buffer, metal ions, acceptor, analog, and the coupling phosphatase (e.g., CD39L3 for UDP).
-
Initiate the reaction by adding the glycosyltransferase.
-
Incubate at the desired temperature.
-
At the end of the incubation, add the malachite green reagent.
-
After a short color development period, measure the absorbance at ~620 nm.
-
A standard curve using known concentrations of phosphate is used to quantify the amount of UDP produced.
-
This method is particularly useful for determining IC50 values for inhibitors by measuring the enzyme activity across a range of inhibitor concentrations.
-
Conclusion
Structural analogs of UDP-Galactosamine are indispensable tools in glycobiology and drug discovery. By providing a means to probe the active sites of glycosyltransferases, these molecules help to unravel the complexities of glycan biosynthesis. The choice of analog and experimental methodology depends on the specific research question, whether it is to characterize the binding requirements of an enzyme, to synthesize novel glycoconjugates, or to screen for therapeutic inhibitors. The data and protocols presented in this guide offer a starting point for researchers to select the most appropriate tools and techniques for their studies, ultimately accelerating our understanding of the crucial roles that glycosyltransferases play in health and disease.
References
- 1. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A “biphasic glycosyltransferase high-throughput screen” identifies novel anthraquinone glycosides in the diversification of phenolic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis as an assay method for monitoring glycosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Capillary Electrophoresis: Method Development and Application in Biomo" by Lindsay Marie Veltri [researchrepository.wvu.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of UDP-Galactosamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Uridine Diphosphate (UDP)-galactosamine, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). If an SDS for UDP-galactosamine is not available, the compound should be handled as potentially hazardous. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Operations involving the solid form of UDP-galactosamine should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.
Chemical and Physical Properties
A summary of the key quantitative data for UDP-galactosamine is presented below. This information is critical for understanding the chemical's properties and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₂₅N₃O₁₆P₂ |
| Molecular Weight | 565.32 g/mol [1] |
| Appearance | Solid (Assumed) |
| Solubility | Soluble in water |
| Storage Temperature | -20°C |
Note: Data is based on available information for UDP-galactosamine and closely related compounds.
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for UDP-galactosamine, a conservative approach to disposal is recommended. The following protocol is based on general best practices for laboratory chemical waste disposal.
Experimental Protocol: Waste Segregation and Disposal
-
Waste Characterization :
-
Uncontaminated Waste : Solid UDP-galactosamine, solutions containing only UDP-galactosamine, and consumables (e.g., pipette tips, weigh boats) contaminated solely with UDP-galactosamine.
-
Contaminated Waste : UDP-galactosamine mixed with other hazardous chemicals (e.g., solvents, other reagents). This waste must be treated according to the hazards of all components.
-
-
Waste Segregation :
-
Solid Waste : Place uncontaminated solid UDP-galactosamine and associated contaminated consumables into a designated, clearly labeled "Chemical Waste" container.
-
Aqueous Solutions : Collect uncontaminated aqueous solutions of UDP-galactosamine in a separate, sealed, and clearly labeled "Aqueous Chemical Waste" container. Do not mix with other waste streams.
-
-
Container Labeling and Storage :
-
Ensure all waste containers are securely sealed.
-
Label containers clearly with "Chemical Waste: UDP-galactosamine" and include the approximate concentration and quantity.
-
Store waste containers in a designated, secondary containment area away from incompatible materials pending pickup by your institution's environmental health and safety (EHS) office.
-
-
Decontamination :
-
Thoroughly rinse all glassware and surfaces that have come into contact with UDP-galactosamine with water.
-
The first rinse should be collected as aqueous chemical waste. Subsequent rinses, if local regulations permit, may be disposed of down the drain with copious amounts of water.
-
-
Waste Pickup :
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures and documentation requirements.
-
Important Note on Drain Disposal : Due to the lack of comprehensive toxicity data and the potential for related compounds to be harmful to aquatic life, drain disposal of UDP-galactosamine is not recommended as a precautionary measure.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of UDP-galactosamine.
Caption: Logical workflow for the safe disposal of UDP-galactosamine.
References
Personal protective equipment for handling Udp galactosamine
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profile of similar nucleotide sugars, UDP-galactosamine may cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn to minimize exposure.
Minimum Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must be ANSI Z87.1 compliant. Goggles are required when there is a splash hazard.[2][3] |
| Face Shield | To be worn in addition to safety glasses or goggles during procedures with a significant splash potential.[2][3][4] | |
| Hand Protection | Disposable Nitrile Gloves | Provide protection against incidental contact. Should be changed immediately if contaminated.[2][3] |
| Body Protection | Laboratory Coat | Should be appropriately sized and fully buttoned to protect the skin and personal clothing.[2][3][5] |
| Long Pants and Closed-Toe Shoes | Required to protect the skin from potential spills.[2][3][5] | |
| Respiratory Protection | N95 Respirator or work in a Fume Hood | Recommended when handling the solid form to prevent inhalation of dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling the substance, ensure the work area is clean, uncluttered, and properly ventilated.[3] Locate the nearest safety shower and eyewash station.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.[2][3][5]
-
Handling :
-
Work in a well-ventilated area. For procedures that may generate aerosols or dust, use a chemical fume hood.[3]
-
Avoid direct contact with the substance. Use appropriate tools, such as a spatula or forceps, for transferring the material.[3]
-
If handling the substance in powder form, take care to avoid creating dust.
-
For dissolving the substance, add the solvent slowly to the solid to prevent splashing.
-
-
Weighing : When weighing the solid material, do so in a fume hood or on a balance with a draft shield to minimize the potential for inhalation of airborne particles.
-
Post-Handling : After handling, wipe down the work area with an appropriate cleaning agent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.
-
Hygiene : Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[5]
Disposal Plan
As UDP-galactosamine is a biochemical reagent and is not currently classified as a hazardous material, it can typically be disposed of as non-hazardous waste. However, it is crucial to adhere to your institution's specific waste disposal guidelines.
-
Solid Waste : Collect any solid residue, contaminated gloves, and paper towels in a designated non-hazardous solid waste container.[3]
-
Liquid Waste : Aqueous solutions of UDP-galactosamine can generally be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.
-
Decontamination : Clean any spills immediately with an appropriate decontaminating agent and dispose of the cleaning materials as solid waste.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for the safe handling of UDP-galactosamine.
Caption: Workflow for the safe handling and disposal of UDP-galactosamine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
